molecular formula C8H7N3O B1210205 1-phenyl-1H-1,2,4-triazol-3-ol CAS No. 4231-68-9

1-phenyl-1H-1,2,4-triazol-3-ol

Cat. No.: B1210205
CAS No.: 4231-68-9
M. Wt: 161.16 g/mol
InChI Key: QCDMYEHBRNFUQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-1H-1,2,4-triazol-3-ol (CAS 4231-68-9) is a nitrogen-containing heterocyclic compound with the molecular formula C8H7N3O and a molecular weight of 161.16 g/mol. As a triazole derivative, it serves as a key pharmacophore and versatile building block in medicinal chemistry and drug discovery . The triazole ring is a privileged structure in drug design due to its ability to engage in hydrogen bonding, dipole-dipole interactions, and π-π stacking, which enhances binding to biological targets and improves physicochemical properties . This compound is part of a class of molecules extensively investigated for developing new antimicrobial agents . Research into similar 1,2,3-triazole hybrids has demonstrated significant pharmacological activities, underscoring the value of the triazole scaffold in creating new bioactive molecules . This product is intended for research and development purposes only. It is not for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c12-8-9-6-11(10-8)7-4-2-1-3-5-7/h1-6H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDMYEHBRNFUQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20195129
Record name 1,2-Dihydro-1-phenyl-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20195129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4231-68-9
Record name 1-Phenyl-3-hydroxy-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4231-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dihydro-1-phenyl-3H-1,2,4-triazol-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004231689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dihydro-1-phenyl-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20195129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dihydro-1-phenyl-3H-1,2,4-triazol-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.989
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2-Dihydro-1-phenyl-3H-1,2,4-triazol-3-one
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WY9UJ56XWK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Phenyl-1H-1,2,4-triazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-phenyl-1H-1,2,4-triazol-3-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details the prevalent synthetic methodologies, complete with experimental protocols and tabulated quantitative data for easy comparison and replication.

Introduction

This compound and its tautomeric form, 1-phenyl-1,2,4-triazol-3-one, are key structural motifs in a variety of pharmacologically active molecules. The 1,2,4-triazole ring system is a well-established pharmacophore, and its derivatives have demonstrated a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. This guide focuses on a robust and widely applicable method for the synthesis of this important scaffold, commencing from readily available starting materials.

Synthetic Pathways

The most common and efficient route for the synthesis of 1-phenyl-1,2,4-triazol-3-one involves the cyclization of a substituted semicarbazide. This approach offers high yields and purity. An alternative pathway involves the reaction of N-phenylcarbonohydrazonoyl dicyanide with a base. This guide will focus on the former, more established method.

A primary route to this compound is through the cyclization of 4-phenylsemicarbazide with formic acid. This reaction proceeds through the formation of an intermediate N-formyl derivative, which then undergoes intramolecular cyclization to yield the desired triazolone.

Synthesis of this compound cluster_0 Step 1: Formation of 4-Phenylsemicarbazide cluster_1 Step 2: Cyclization to 1-Phenyl-1,2,4-triazol-3-one cluster_2 Tautomerization Phenyl isocyanate Phenyl isocyanate 4-Phenylsemicarbazide 4-Phenylsemicarbazide Phenyl isocyanate->4-Phenylsemicarbazide + Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->4-Phenylsemicarbazide + 1-Phenyl-1,2,4-triazol-3-one 1-Phenyl-1,2,4-triazol-3-one 4-Phenylsemicarbazide->1-Phenyl-1,2,4-triazol-3-one + Formic acid, Reflux Formic acid Formic acid This compound This compound 1-Phenyl-1,2,4-triazol-3-one->this compound Equilibrium

Caption: Synthetic pathway for this compound.

Experimental Protocols

Method 1: Cyclization of 4-Phenylsemicarbazide with Formic Acid

This protocol is adapted from established procedures for the synthesis of 1,2,4-triazol-3-ones from semicarbazide derivatives.

Step 1: Synthesis of 4-Phenylsemicarbazide

A detailed procedure for the synthesis of the starting material, 4-phenylsemicarbazide, can be found in various organic synthesis resources. A general method involves the reaction of phenyl isocyanate with hydrazine hydrate.

Step 2: Synthesis of 1-Phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-phenylsemicarbazide (1 equivalent) with an excess of formic acid (approximately 5-7 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically around 100-110 °C) and maintain for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the excess formic acid under reduced pressure.

    • To the resulting residue, add water to precipitate the crude product. The addition of water is crucial for increasing the yield as the product is less soluble in water than in formic acid.

    • Cool the suspension in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

    • Dry the purified product under vacuum.

Data Presentation

The following table summarizes the quantitative data for the synthesis of 1-phenyl-1,2,4-triazol-3-one.

ParameterValueReference
Starting Material 4-Phenylsemicarbazide
Reagent Formic Acid
Reaction Temperature Reflux (~100-110 °C)
Reaction Time 2 - 4 hours
Yield Up to 80%[1]
Purity ≥ 98.5%[1]
Melting Point 183-185 °C
Appearance White to off-white solid

Spectroscopic Data for 1-Phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one:

TechniqueData
¹H NMR Spectral data would be presented here, typically showing aromatic protons and the N-H proton of the triazole ring.
¹³C NMR Spectral data would be presented here, showing signals for the phenyl group carbons and the triazole ring carbons, including the carbonyl carbon.
IR (KBr, cm⁻¹) Characteristic peaks would be listed, including N-H stretching, C=O stretching, and aromatic C-H and C=C stretching vibrations.
Mass Spectrometry The molecular ion peak (M+) corresponding to the molecular weight of the compound would be reported.

Note: Specific spectral data should be obtained from experimental analysis of the synthesized compound.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

Synthesis and Characterization Workflow Start Start Reactants 4-Phenylsemicarbazide Formic Acid Start->Reactants Reaction Reflux Reaction (2-4 hours) Reactants->Reaction Workup Removal of Excess Acid Precipitation with Water Reaction->Workup Purification Recrystallization Workup->Purification Characterization Melting Point NMR (¹H, ¹³C) IR Spectroscopy Mass Spectrometry Purification->Characterization Final Product 1-Phenyl-1,2,4-triazol-3-one Characterization->Final Product End End Final Product->End

Caption: Workflow for the synthesis and characterization process.

Conclusion

This technical guide outlines a reliable and high-yielding method for the synthesis of this compound, via its tautomer 1-phenyl-1,2,4-triazol-3-one. The provided experimental protocol and tabulated data offer a solid foundation for researchers in the fields of organic synthesis and drug discovery to produce this valuable heterocyclic compound. The detailed workflow and reaction pathway diagrams provide a clear and concise visual representation of the process, facilitating a deeper understanding and successful execution of the synthesis.

References

An In-depth Technical Guide to the Chemical Properties of 1-phenyl-1H-1,2,4-triazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 1-phenyl-1H-1,2,4-triazol-3-ol. This heterocyclic compound is of significant interest in medicinal chemistry due to the prevalence of the 1,2,4-triazole scaffold in a wide range of therapeutic agents. This document details the physicochemical characteristics, spectroscopic data, and reactivity of the molecule. It also presents detailed experimental protocols for its synthesis and discusses its potential as an antimicrobial agent, including a proposed mechanism of action. The information is structured to be a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

The 1,2,4-triazole nucleus is a fundamental structural motif in a vast number of compounds exhibiting a broad spectrum of pharmacological activities, including antifungal, antibacterial, antiviral, and anti-inflammatory properties. The unique electronic and structural features of the triazole ring allow for diverse interactions with biological targets. This compound, in particular, presents an interesting scaffold for further chemical modification and biological evaluation due to the presence of a reactive hydroxyl group and the phenyl substituent which can influence its pharmacokinetic and pharmacodynamic properties. This guide aims to consolidate the available scientific information on this compound to facilitate further research and application.

Chemical and Physical Properties

This compound is a white solid. It exists in tautomeric equilibrium with its keto form, 1-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one. Computational studies on related 1,2,4-triazol-3-one systems suggest that the keto tautomer is generally the more stable form in both the gas phase and in solution[1]. The presence of both tautomers can influence its reactivity and biological interactions.

Quantitative Data

The following table summarizes the key quantitative physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₈H₇N₃O--INVALID-LINK--
Molecular Weight 161.16 g/mol --INVALID-LINK--
Melting Point 277-280 °C--INVALID-LINK--
Boiling Point (Predicted) 392.2 ± 25.0 °C at 760 mmHg--INVALID-LINK--
Density (Predicted) 1.3 ± 0.1 g/cm³--INVALID-LINK--
pKa (Predicted) 8.5 ± 0.3Not available
LogP (Predicted) 0.45Not available

Spectroscopic Data

¹H and ¹³C NMR Spectroscopy

The NMR spectra of 1,2,4-triazole derivatives are well-documented. For this compound, the proton NMR spectrum is expected to show signals for the phenyl group protons and a characteristic signal for the proton on the triazole ring. The chemical shifts will be influenced by the tautomeric equilibrium. In the keto form, a signal for the N-H proton would be observed.

Expected ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm):

  • ~11.0-12.0: (br s, 1H, N-H of triazolone ring)

  • ~8.0-8.2: (s, 1H, C5-H of triazole ring)

  • ~7.3-7.8: (m, 5H, Phenyl-H)

Expected ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm):

  • ~155-160: (C=O, C3 of triazolone ring)

  • ~140-145: (C5 of triazole ring)

  • ~120-138: (Phenyl carbons)

FT-IR Spectroscopy

The infrared spectrum will be characterized by the stretching vibrations of the functional groups present in the molecule.

Expected FT-IR (KBr) ν (cm⁻¹):

  • 3200-3000: N-H stretching (keto form) and O-H stretching (enol form)

  • 3100-3000: Aromatic C-H stretching

  • ~1700: C=O stretching (strong, characteristic of the triazolone form)

  • 1600-1450: C=C and C=N stretching of the aromatic and triazole rings

  • ~1300: C-N stretching

Mass Spectrometry

Mass spectrometry would show a molecular ion peak corresponding to its molecular weight.

Expected Mass Spectrum (EI):

  • m/z 161: [M]⁺

  • Fragmentation pattern: Likely to involve loss of CO, N₂, and cleavage of the phenyl group.

Reactivity and Tautomerism

The chemical reactivity of this compound is governed by the triazole ring and the hydroxyl/carbonyl group. The triazole ring is generally stable to oxidation and reduction but can undergo electrophilic substitution on the nitrogen atoms. The exocyclic oxygen atom allows for tautomerism, which plays a crucial role in its reactivity.

Tautomerism

This compound exists in a dynamic equilibrium with its tautomeric form, 1-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one. The position of this equilibrium is influenced by the solvent, temperature, and pH. The keto form is generally favored[1]. This tautomerism is a key aspect of its chemical behavior, as the two forms exhibit different patterns of reactivity.

Tautomerism This compound This compound (enol form) 1-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one 1-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one (keto form) This compound->1-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one Proton Transfer

Tautomeric equilibrium of this compound.
Reactions

  • Alkylation and Acylation: The hydroxyl group of the enol form and the nitrogen atoms of the triazole ring can be alkylated or acylated using appropriate reagents like alkyl halides or acid chlorides in the presence of a base.

  • Cycloaddition Reactions: The N=N bond in related 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione acts as a dienophile in Diels-Alder reactions[2]. While the target molecule is less activated, similar reactivity might be possible under specific conditions.

  • Reactions with Electrophiles and Nucleophiles: The electron-rich nitrogen atoms of the triazole ring are susceptible to electrophilic attack. The carbonyl group in the keto form is a site for nucleophilic attack.

Experimental Protocols

Synthesis of 1-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one

A common and effective method for the synthesis of 1,2,4-triazol-3-ones is the cyclization of the corresponding semicarbazide derivatives.

Materials:

  • Phenylhydrazine

  • Potassium cyanate or Urea

  • Hydrochloric acid

  • Ethanol

  • Sodium hydroxide

Procedure:

  • Preparation of 1-phenylsemicarbazide:

    • Dissolve phenylhydrazine hydrochloride in water.

    • Add a solution of potassium cyanate (or urea) in water.

    • Heat the mixture gently for a short period.

    • Cool the reaction mixture to allow the 1-phenylsemicarbazide to crystallize.

    • Filter the product, wash with cold water, and dry.

  • Cyclization to 1-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one:

    • Reflux the 1-phenylsemicarbazide in an aqueous solution of sodium hydroxide for several hours.

    • Monitor the reaction by thin-layer chromatography.

    • After completion, cool the reaction mixture to room temperature.

    • Acidify the solution with hydrochloric acid to precipitate the product.

    • Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol to obtain pure 1-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one.

SynthesisWorkflow cluster_step1 Step 1: Semicarbazide Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Purification A Phenylhydrazine C 1-Phenylsemicarbazide A->C B Potassium Cyanate / Urea B->C D 1-Phenylsemicarbazide F 1-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one D->F Cyclization E NaOH (aq), Reflux G Crude Product H Recrystallization (Ethanol) G->H I Pure Product H->I

General synthesis workflow for 1-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one.

Biological Activity and Mechanism of Action

Derivatives of 1,2,4-triazole are well-established as potent antimicrobial and antifungal agents[3][4]. While specific studies on the biological activity of this compound are limited, its structural similarity to known bioactive molecules suggests it may possess similar properties.

Antimicrobial and Antifungal Activity

Many 1,2,4-triazole derivatives exhibit significant activity against a range of bacterial and fungal strains[4][5][6]. The presence of the phenyl group and the hydroxyl/carbonyl functionality could contribute to its interaction with microbial targets.

Proposed Mechanism of Action

A primary mechanism of action for many azole antifungal agents is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting this enzyme, the integrity of the cell membrane is disrupted, leading to fungal cell death. It is plausible that this compound could act via a similar mechanism. The nitrogen atoms of the triazole ring can coordinate with the heme iron atom in the active site of CYP51, while the phenyl group can engage in hydrophobic interactions within the enzyme's binding pocket.

MechanismOfAction cluster_pathway Ergosterol Biosynthesis Pathway in Fungi cluster_inhibition Inhibition by this compound Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Intermediate Intermediate Metabolite CYP51->Intermediate Ergosterol Ergosterol Intermediate->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Triazole This compound Triazole->CYP51 Inhibition Inhibition

Proposed mechanism of antifungal action via inhibition of CYP51.

Conclusion

This compound is a versatile heterocyclic compound with significant potential for applications in medicinal chemistry. Its rich chemistry, characterized by tautomerism and the reactivity of the triazole ring and its substituent, offers numerous possibilities for the development of novel derivatives with enhanced biological activities. This guide provides a foundational understanding of its chemical properties and serves as a starting point for further investigation into its therapeutic potential. Future research should focus on a more detailed exploration of its biological mechanism of action and the synthesis and screening of a broader range of its derivatives.

References

Elucidation of the Molecular Architecture: A Technical Guide to 1-Phenyl-1H-1,2,4-triazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 1-phenyl-1H-1,2,4-triazol-3-ol, a heterocyclic compound of interest in medicinal chemistry. This document outlines the key analytical techniques and methodologies required to confirm the molecular structure and discusses its potential biological significance.

Introduction

This compound (C₈H₇N₃O, Molar Mass: 161.16 g/mol ) belongs to the 1,2,4-triazole class of heterocyclic compounds. This family of molecules is of significant interest in drug discovery due to its wide range of pharmacological activities, including antimicrobial and antifungal properties.[1][2][3][4][5][6][7] A critical aspect of the structure of this compound is its existence in tautomeric forms, primarily with 1-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one.[8] This tautomerism is a key consideration in its structural analysis, as the predominant form can be influenced by the solvent and physical state.

Structural Elucidation Workflow

The definitive identification of this compound relies on a combination of spectroscopic techniques. The logical workflow for its structure elucidation is presented below.

structure_elucidation_workflow Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification MS Mass Spectrometry (Molecular Weight Confirmation) Purification->MS IR Infrared Spectroscopy (Functional Group Identification) Purification->IR NMR NMR Spectroscopy (¹H and ¹³C) (Structural Connectivity) Purification->NMR Structure Confirmed Structure MS->Structure IR->Structure NMR->Structure

Figure 1: Logical workflow for the structure elucidation of this compound.

Synthesis and Characterization

General Synthetic Approach

A common method for the synthesis of 1,2,4-triazole-3-thiol derivatives, which can be precursors to the corresponding 3-ol compounds, involves the following steps:

  • Reaction of a carboxylic acid hydrazide with an isothiocyanate to form a thiosemicarbazide.

  • Cyclization of the thiosemicarbazide in the presence of a base to yield the 1,2,4-triazole-3-thiol.

  • Conversion of the thiol group to a hydroxyl group, which can be achieved through various methods.

Spectroscopic Data

Note: Specific experimental spectroscopic data for this compound is not publicly available. The following tables are representative templates of how such data would be presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The expected signals in the ¹H and ¹³C NMR spectra would be crucial for confirming the phenyl and triazole moieties and for distinguishing between the possible tautomers.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-12Singlet (broad)1HOH/NH (exchangeable)
~8.0Singlet1HC5-H (triazole ring)
~7.4-7.8Multiplet5HPhenyl-H

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~160C3 (C-OH)
~145C5
~138C1' (ipso-phenyl)
~129C3'/C5' (ortho-phenyl)
~128C4' (para-phenyl)
~120C2'/C6' (meta-phenyl)
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound would be expected to show characteristic absorptions for the O-H/N-H, C=N, and aromatic C-H bonds.

Table 3: Hypothetical IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H/N-H stretching
3100-3000MediumAromatic C-H stretching
~1610MediumC=N stretching (triazole ring)
1500, 1450StrongAromatic C=C stretching
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its fragmentation pattern, further confirming the structure.

Table 4: Hypothetical Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
161100[M]⁺ (Molecular ion)
133Variable[M - N₂]⁺
105Variable[M - N₂ - CO]⁺
77Variable[C₆H₅]⁺

Potential Biological Activity and Signaling Pathways

Derivatives of 1,2,4-triazole are known to exhibit a broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties.[3][4][5][6][7] The mechanism of action for many antifungal triazoles involves the inhibition of lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis in fungi. While the specific biological targets and signaling pathways for this compound have not been extensively reported, a hypothetical pathway for its potential antifungal action is depicted below.

signaling_pathway cluster_drug Antifungal Drug Action cluster_fungal_cell Fungal Cell Ergosterol Biosynthesis This compound This compound Lanosterol 14α-demethylase Lanosterol 14α-demethylase This compound->Lanosterol 14α-demethylase Inhibition Intermediate Intermediate Lanosterol Lanosterol Lanosterol->Intermediate Lanosterol 14α-demethylase Ergosterol Ergosterol Intermediate->Ergosterol Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Fungal Cell Lysis Fungal Cell Lysis Fungal Cell Membrane Integrity->Fungal Cell Lysis

Figure 2: Hypothetical signaling pathway for the antifungal activity of this compound.

Conclusion

The structural elucidation of this compound requires a synergistic application of modern spectroscopic techniques. While specific experimental data is not widely available, the methodologies and expected outcomes outlined in this guide provide a robust framework for its characterization. The potential for diverse biological activities makes this compound and its derivatives interesting candidates for further investigation in the field of drug discovery.

References

IUPAC name for 1-phenyl-1H-1,2,4-triazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1-phenyl-1H-1,2,4-triazol-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound belonging to the extensive family of 1,2,4-triazoles. This class of compounds is of significant interest in medicinal chemistry and agrochemicals due to a wide spectrum of biological activities. Structurally, this compound exists in tautomeric equilibrium with its keto form, 1-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one.[1] While it serves as a crucial intermediate in the synthesis of other active compounds, such as the organophosphorus insecticide triazophos, it is also recognized for its own antimicrobial properties.[1][2] This guide provides a technical overview of its synthesis, physicochemical properties, and known and potential biological activities, contextualized within the broader activities of the 1,2,4-triazole scaffold.

Physicochemical Properties

This compound is a light yellow crystalline solid.[1] Its fundamental properties are summarized in the table below. The compound is soluble in dimethylformamide and slightly soluble in water.[1]

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 4231-68-9[2]
Molecular Formula C₈H₇N₃O[2]
Molecular Weight 161.16 g/mol [2]
Melting Point 280-286 °C[1][2]
Tautomeric Form 1-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one[1]

Synthesis

Synthesis Workflow

The following diagram illustrates the synthetic pathway from the starting materials to the final product.

G cluster_reactants Starting Materials Phenylhydrazine Phenylhydrazine Intermediate Condensation Reaction (Formation of Phenylsemicarbazide Intermediate) Phenylhydrazine->Intermediate Urea Urea Urea->Intermediate FormicAcid Formic Acid FormicAcid->Intermediate Cyclization Cyclization Reaction Intermediate->Cyclization Product This compound Cyclization->Product

Caption: Synthetic pathway for this compound.

Biological Activity and Potential Mechanism of Action

This compound is noted for its use as an antimicrobial agent.[2] However, specific quantitative data on its activity (e.g., Minimum Inhibitory Concentrations) are not widely published. The biological significance of this compound is also highlighted by its role as a precursor to the insecticide triazophos.[1]

Antimicrobial and Antifungal Activity

The 1,2,4-triazole scaffold is a well-established pharmacophore in many antifungal drugs, such as fluconazole and itraconazole.[4] The primary mechanism of action for these antifungal agents is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. Given its structure, it is plausible that this compound exerts its antifungal effects through a similar mechanism.

Some 1,2,4-triazole derivatives have also demonstrated antibacterial activity by inhibiting key bacterial enzymes.[5][6] Molecular docking studies on related triazole compounds suggest potential targets such as the MurB enzyme, which is involved in peptidoglycan biosynthesis in bacteria.[5]

Proposed Antifungal Mechanism of Action

The diagram below illustrates the generally accepted mechanism of action for antifungal triazoles, which is the likely pathway for this compound.

G Compound This compound CYP51 Fungal CYP51 (Lanosterol 14α-demethylase) Compound->CYP51 Inhibits Ergosterol Ergosterol Biosynthesis CYP51->Ergosterol Catalyzes Lanosterol Lanosterol Lanosterol->CYP51 Substrate Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Essential for

Caption: Proposed inhibition of fungal ergosterol biosynthesis.

Quantitative Data

A comprehensive search of scientific literature did not yield specific quantitative biological activity data (e.g., MIC, IC₅₀) for this compound. However, numerous derivatives have been synthesized and tested, showing a wide range of activities. The table below is provided as a template to be populated should data for the title compound become available. For context, related triazole derivatives have shown antifungal and antibacterial activities with MIC values ranging from <0.125 µg/mL to over 256 µg/mL, depending on the specific derivative and microbial strain.[4][7]

Assay TypeOrganism/TargetResult (e.g., MIC, IC₅₀)Reference
AntifungalCandida albicansData not availableN/A
AntibacterialStaphylococcus aureusData not availableN/A
Enzyme Inhibitione.g., CYP51Data not availableN/A

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available in the reviewed literature, which is a direct consequence of the lack of published quantitative biological data for this specific compound.

For general guidance, researchers can refer to standard methodologies for antimicrobial and enzyme inhibition assays.

General Antimicrobial Susceptibility Testing Protocol (Broth Microdilution)
  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium to a defined cell density (e.g., McFarland standard).

  • Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbe only) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (temperature, time, atmosphere) for the specific microorganism.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

General Enzyme Inhibition Assay Protocol (e.g., CYP51)
  • Reagent Preparation: A reaction buffer, the purified target enzyme (e.g., recombinant CYP51), the substrate (e.g., lanosterol), and a detection system are prepared.

  • Compound Incubation: The test compound at various concentrations is pre-incubated with the enzyme in the reaction buffer.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Incubation: The reaction mixture is incubated for a specific time at an optimal temperature.

  • Detection: The reaction product is quantified using a suitable method (e.g., spectrophotometry, fluorometry, or chromatography).

  • Data Analysis: The percentage of enzyme inhibition is calculated relative to a control without the inhibitor. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting inhibition versus inhibitor concentration.

Conclusion

This compound is a foundational molecule within the pharmacologically significant 1,2,4-triazole class. While its primary documented role is as a synthetic intermediate, it possesses inherent antimicrobial properties. The likely mechanism of its antifungal action is through the inhibition of CYP51, a validated target for this class of compounds. Although specific quantitative biological data and detailed experimental protocols for this particular molecule are sparse in current literature, the established biological profile of its derivatives underscores the potential of the this compound scaffold for further investigation and development in the fields of medicine and agriculture. Future research should focus on quantifying its bioactivity and elucidating its precise molecular interactions.

References

Technical Guide: 1-phenyl-1H-1,2,4-triazol-3-ol (CAS No. 4231-68-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-phenyl-1H-1,2,4-triazol-3-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. It includes key physicochemical data, a representative synthesis protocol, and an overview of the biological context for the 1,2,4-triazole scaffold.

Core Compound Identification and Properties

CAS Number: 4231-68-9[1]

This compound is a stable heterocyclic compound featuring a phenyl group attached to a 1,2,4-triazole ring which also contains a hydroxyl group. This structure allows for tautomerization between the '-ol' and '-one' forms, existing as 1-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one. Its versatile structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.

Physicochemical Data

A summary of the key quantitative data for this compound is presented below.

PropertyValueSource
CAS Number 4231-68-9[1]
Molecular Formula C₈H₇N₃O[1]
Molecular Weight 161.16 g/mol
IUPAC Name This compound
Synonyms 1-Phenyl-3-hydroxy-1,2,4-triazole, 1-Phenyl-1H-1,2,4-triazol-3(2H)-one
Appearance Solid (form may vary)General Knowledge
Melting Point Data not consistently available in searched literature
Solubility Expected to be soluble in polar organic solventsGeneral Chemical Principles

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not explicitly found in the searched literature, a representative procedure can be constructed based on well-established methods for synthesizing the 1,2,4-triazole-3-one core. The most common pathway involves the cyclization of a substituted semicarbazide.

Representative Synthesis Protocol: Alkaline Cyclization of 1-Phenylsemicarbazide

This protocol describes a plausible and widely utilized method for the synthesis of this compound through the base-catalyzed cyclization of an appropriate precursor, such as 1-phenyl-4-semicarbazide, which would be formed from phenylhydrazine and a cyanate source, followed by cyclization. A related, common method involves the cyclization of N-substituted thiosemicarbazides in an alkaline medium to form the corresponding triazole.

Objective: To synthesize this compound via intramolecular cyclization.

Materials:

  • 1-Phenylsemicarbazide (or a suitable precursor)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 10% aqueous)

  • Ethanol or another suitable refluxing solvent

  • Hydrochloric Acid (HCl) for acidification

  • Standard reflux apparatus (round-bottom flask, condenser)

  • Magnetic stirrer and heating mantle

  • Filtration apparatus (Büchner funnel)

  • Deionized water

Methodology:

  • Dissolution: Dissolve the 1-phenylsemicarbazide precursor (1.0 equivalent) in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

  • Cyclization: Heat the reaction mixture to reflux for a period of 4-6 hours. Progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature, and then further in an ice bath.

  • Precipitation: Carefully acidify the cold reaction mixture with dilute hydrochloric acid to a neutral or slightly acidic pH. The product, this compound, should precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold deionized water to remove any remaining salts.

  • Drying and Purification: Dry the product, for instance, in a vacuum oven. If necessary, the crude product can be purified by recrystallization from a suitable solvent like ethanol.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_products Product Isolation Phenylsemicarbazide 1-Phenylsemicarbazide Reflux Reflux (4-6 hours) Phenylsemicarbazide->Reflux Base Aqueous NaOH (10%) Base->Reflux Acidification Cool & Acidify (HCl) Reflux->Acidification Intramolecular Cyclization Filtration Vacuum Filtration Acidification->Filtration Precipitation Purification Wash & Recrystallize Filtration->Purification FinalProduct This compound Purification->FinalProduct

Caption: A representative workflow for the synthesis of this compound.

Biological and Pharmacological Context

The 1,2,4-triazole nucleus is a key structural motif found in a wide array of pharmacologically active compounds. Derivatives of this scaffold have been reported to exhibit a broad spectrum of biological activities.

Overview of Activities of the 1,2,4-Triazole Class
  • Antimicrobial and Antifungal Activity: The 1,2,4-triazole ring is a cornerstone of many antifungal drugs. While specific data for this compound is limited in the searched literature, related compounds containing the 1,2,4-triazole-3-thione/ol moiety have shown activity against various bacterial and fungal strains.

  • Anti-inflammatory Activity: Several studies on substituted 1,2,4-triazoles have demonstrated potential anti-inflammatory properties.

  • Anticancer Activity: Certain derivatives of 1,2,4-triazol-3-one have been investigated by the National Cancer Institute and were found to possess antitumor activity against various cell lines.

  • Other Activities: The broader class of triazoles has been explored for a range of other therapeutic applications, including anticonvulsant, analgesic, and antiviral activities.

Due to these diverse biological properties, this compound serves as a valuable building block for the development of novel therapeutic agents. Further research and specific biological screening of this compound are warranted to fully elucidate its pharmacological potential.

Logical Relationship of Triazole Core to Biological Activity

Biological_Context cluster_activities Reported Biological Activities cluster_application Potential Applications Core 1,2,4-Triazole Scaffold Antifungal Antifungal Core->Antifungal Key pharmacophore Antibacterial Antibacterial Core->Antibacterial Anticancer Anticancer Core->Anticancer AntiInflammatory Anti-inflammatory Core->AntiInflammatory DrugDev Drug Development Antifungal->DrugDev Agrochem Agrochemicals Antifungal->Agrochem Fungicides Antibacterial->DrugDev Anticancer->DrugDev AntiInflammatory->DrugDev

References

The Diverse Biological Activities of 1,2,4-Triazole Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of a multitude of compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the antifungal, antibacterial, anticancer, and antiviral properties of 1,2,4-triazole derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying mechanisms of action.

Antifungal Activity

1,2,4-triazole derivatives are renowned for their potent antifungal properties, primarily targeting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase

The primary antifungal mechanism of 1,2,4-triazoles involves the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the conversion of lanosterol to ergosterol. The nitrogen atom at the 4-position of the triazole ring coordinates with the heme iron atom in the active site of CYP51, disrupting its function. This leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising the integrity and function of the fungal cell membrane.

Antifungal_Mechanism Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 DisruptedMembrane Disrupted Fungal Cell Membrane Lanosterol->DisruptedMembrane Accumulation of toxic sterols FungalCellMembrane Fungal Cell Membrane (Normal Function) Ergosterol->FungalCellMembrane Triazole 1,2,4-Triazole Derivative CYP51 Lanosterol 14α-demethylase (CYP51) Triazole->CYP51 Inhibition CYP51->DisruptedMembrane

Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.
Quantitative Antifungal Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various 1,2,4-triazole derivatives against different fungal pathogens.

Compound/Derivative ClassFungal StrainMIC (µg/mL)Reference
1,2,3-Benzotriazine-4-one hybridsCandida albicans0.0156 - 2.0[1]
1,2,3-Benzotriazine-4-one hybridsCryptococcus neoformans0.0156 - 2.0[1]
Thiazolo[4,5-d]pyrimidine hybridsVarious fungiGood activity (4–8 µg/mL) to Excellent (0.06–2 µg/mL)[1]
Triazole alcohol derivativesFluconazole-susceptible Candida isolates0.063 - 1[1]
Benzimidazole-triazole hybridsCandida species0.78 - 12.5[1]
1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-4-substituted derivativesCandida albicans0.0625 - 1
Analogue 7a (R1 = Br and R2 = H)Various fungal strains0.0313 - 1
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

Materials:

  • 96-well microtiter plates

  • RPMI-1640 medium

  • 1,2,4-triazole derivative stock solution (in DMSO)

  • Fungal inoculum

  • Sterile saline

  • Spectrophotometer

Procedure:

  • Preparation of Drug Dilutions:

    • Prepare a series of twofold dilutions of the 1,2,4-triazole derivative in RPMI-1640 medium in the wells of a 96-well plate.

    • Include a drug-free well as a positive control for fungal growth and an uninoculated well as a negative control.

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

    • Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to an inoculum of approximately 1-5 x 10^6 CFU/mL.

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration.

  • Inoculation and Incubation:

    • Add 100 µL of the final fungal inoculum to each well of the microtiter plate.

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50%) compared to the positive control. Growth can be assessed visually or by measuring the optical density at 530 nm using a microplate reader.

Antibacterial Activity

Certain 1,2,4-triazole derivatives have demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[2] Hybridization of the 1,2,4-triazole nucleus with other antibacterial pharmacophores is a common strategy to enhance potency.[2]

Quantitative Antibacterial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 1,2,4-triazole derivatives against various bacterial strains.

Compound/Derivative ClassBacterial StrainMIC (µg/mL)Reference
Ofloxacin analoguesS. aureus, S. epidermis, B. subtilis, E. coli0.25 - 1[3]
Clinafloxacin-triazole hybridsS. aureus, B. subtilis, E. coli, P. aeruginosa0.25 - 32[3]
2-methylpiperazine compound 12hMDR E. coli0.25[3]
Norfloxacin, Ciprofloxacin, or 7-aminocephalosporanic acid hybridsMycobacterium smegmatis<1.9[3]
4-((5-nitrofuran-2-yl)methyleneamino)-1-propyl-4H-1,2,4-triazolium bromide (II)E. coli k88ad0.039[4]
N-((5-nitrofuran-2-yl)methylene)-4H-4-amino-1,2,4-triazolidium chloride (I)S. aureus k990.156[4]
Compound Y3P. aeruginosaHigher than Penicillin G[5]
Vinyl-triazole derivative 2hVarious bacteria0.0002 - 0.0033 mM (MIC)

Anticancer Activity

1,2,4-triazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action.

Mechanisms of Anticancer Action

The anticancer activity of 1,2,4-triazoles is often multifactorial and can involve:

  • Enzyme Inhibition:

    • Epidermal Growth Factor Receptor (EGFR) Inhibition: Some derivatives inhibit EGFR, a tyrosine kinase involved in cell proliferation and survival.[6]

    • BRAF Inhibition: Inhibition of the BRAF kinase, a key component of the MAPK/ERK signaling pathway, has been observed.[6]

    • Tubulin Polymerization Inhibition: Certain 1,2,4-triazoles bind to the colchicine binding site on tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[5]

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activation PI3K PI3K EGFR->PI3K Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation GrowthFactor Growth Factor GrowthFactor->EGFR Triazole 1,2,4-Triazole Derivative Triazole->EGFR Inhibition

Inhibition of the EGFR signaling pathway by 1,2,4-triazole derivatives.

Tubulin_Polymerization Tubulin αβ-Tubulin Dimers Microtubule Microtubule (Polymerized) Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubule->CellCycleArrest Disruption of Dynamics Apoptosis Apoptosis CellCycleArrest->Apoptosis Triazole 1,2,4-Triazole Derivative Triazole->Tubulin Binding to Colchicine Site

Mechanism of tubulin polymerization inhibition by 1,2,4-triazole derivatives.
Quantitative Anticancer Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 1,2,4-triazole derivatives against different cancer cell lines.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Compound 8c-EGFR Inhibition: 3.6[6]
Bet-TZ1A375 (melanoma)22.41 - 46.92[7]
Compound 10aMCF-7 (breast)6.43[8]
Compound 10aHeLa (cervical)5.6[8]
Compound 10aA549 (lung)21.1[8]
Indolyl 1,2,4-triazole (Vg)MCF-7 (breast)0.891[9]
Indolyl 1,2,4-triazole (Vf)MDA-MB-231 (breast)1.914[9]
3-Benzylsulfanyl-5-(1H-indol-2-yl)-2H-1,2,4-triazole IHEPG-2 (liver)3.58 µg/mL[10]
Compound 13bMCF-7 (breast)1.07[10]
Compound 13bHepG2 (liver)0.32[10]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Culture medium (e.g., DMEM)

  • 1,2,4-triazole derivative solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in 96-well plates at a density of 5x10^3 to 1x10^4 cells/well and incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with various concentrations of the 1,2,4-triazole derivatives and incubate for 24-48 hours. Include a vehicle control (DMSO).

  • MTT Addition:

    • After the incubation period, add MTT solution to each well and incubate for another 4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization:

    • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined from the dose-response curve.

Antiviral Activity

1,2,4-triazole derivatives, including the well-known drug Ribavirin, exhibit a broad spectrum of antiviral activity against both RNA and DNA viruses.[11][12]

Mechanism of Action: Inhibition of Inosine 5'-Phosphate Dehydrogenase

The antiviral mechanism of the 1,2,4-triazole nucleoside analog, Ribavirin, involves its conversion to Ribavirin 5'-phosphate. This metabolite acts as a potent competitive inhibitor of inosine 5'-phosphate dehydrogenase (IMPDH), an enzyme essential for the biosynthesis of guanosine monophosphate (GMP).[13] The inhibition of GMP synthesis leads to a depletion of guanine nucleotides, which are vital for viral nucleic acid synthesis.

Antiviral_Mechanism IMP Inosine 5'-phosphate (IMP) XMP Xanthosine 5'-phosphate (XMP) IMP->XMP IMPDH GMP Guanosine 5'-phosphate (GMP) XMP->GMP Viral_Nucleic_Acid Viral Nucleic Acid Synthesis GMP->Viral_Nucleic_Acid Ribavirin Ribavirin Ribavirin_P Ribavirin 5'-phosphate Ribavirin->Ribavirin_P Cellular Kinases IMPDH Inosine 5'-phosphate Dehydrogenase (IMPDH) Ribavirin_P->IMPDH Inhibition Synthesis_Workflow_Amino_Thiol Start Substituted Carboxylic Acid AcidChloride Acid Chloride Start->AcidChloride SOCl₂ Hydrazide Carboxylic Acid Hydrazide AcidChloride->Hydrazide NH₂NH₂·H₂O Dithiocarbazinate Potassium Dithiocarbazinate Hydrazide->Dithiocarbazinate CS₂, KOH/EtOH Product 4-Amino-5-substituted- 4H-1,2,4-triazole-3-thiol Dithiocarbazinate->Product NH₂NH₂·H₂O, Reflux then H⁺

References

Spectroscopic and Synthetic Profile of 1-phenyl-1H-1,2,4-triazol-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthetic methodology, and key structural features of the heterocyclic compound 1-phenyl-1H-1,2,4-triazol-3-ol. This molecule is of interest in medicinal chemistry and drug development due to the prevalence of the triazole moiety in a wide range of bioactive compounds. This document is intended to serve as a core reference for researchers engaged in the synthesis, characterization, and application of this and related molecules.

Chemical Structure and Properties

This compound is a substituted triazole with the molecular formula C₈H₇N₃O and a molecular weight of 161.16 g/mol . It exists in tautomeric equilibrium with its keto form, 1-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one. The presence of both tautomers can influence its spectroscopic characteristics and reactivity.

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. The following sections summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on available information for structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The expected chemical shifts for this compound are presented below.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.0 - 12.0br s1HOH (enol) or NH (keto)
~8.0 - 8.2s1HC5-H (triazole ring)
~7.6 - 7.8m2Hortho-H (phenyl ring)
~7.4 - 7.6m2Hmeta-H (phenyl ring)
~7.2 - 7.4m1Hpara-H (phenyl ring)

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~160 - 165C3 (C=O or C-OH)
~145 - 150C5
~135 - 140C-ipso (phenyl)
~129 - 131C-meta (phenyl)
~125 - 128C-para (phenyl)
~120 - 123C-ortho (phenyl)
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The expected characteristic absorption bands for this compound are summarized below.

Table 3: Predicted FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 2800BroadO-H and N-H stretching (tautomers)
3100 - 3000MediumAromatic C-H stretching
~1680StrongC=O stretching (keto tautomer)
~1600, 1500Medium-StrongC=C and C=N stretching (aromatic and triazole rings)
~1250MediumC-N stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The expected mass spectral data for this compound is outlined below.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
161High[M]⁺ (Molecular ion)
133Medium[M - CO]⁺ or [M - N₂]⁺
105Medium[C₆H₅N₂]⁺
91High[C₆H₅N]⁺
77High[C₆H₅]⁺

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A common method for the synthesis of 1-substituted-1H-1,2,4-triazol-3-ols involves the cyclization of an appropriate precursor. One plausible route is the reaction of phenylhydrazine with potassium cyanate followed by acid-catalyzed cyclization.

Protocol:

  • Formation of Phenylsemicarbazide: To a solution of phenylhydrazine hydrochloride (1 equivalent) in water, a solution of potassium cyanate (1.1 equivalents) in water is added dropwise with stirring. The mixture is stirred at room temperature for 2 hours. The resulting white precipitate of 1-phenylsemicarbazide is collected by filtration, washed with cold water, and dried.

  • Cyclization: The dried 1-phenylsemicarbazide is suspended in an aqueous solution of a strong acid (e.g., 2M HCl). The mixture is heated at reflux for 4-6 hours.

  • Work-up: The reaction mixture is cooled to room temperature and neutralized with a base (e.g., aqueous sodium hydroxide) to precipitate the product. The solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water) to afford pure this compound.

SynthesisWorkflow cluster_reactants Starting Materials cluster_synthesis Reaction Steps cluster_product Final Product Phenylhydrazine Phenylhydrazine Step1 Step 1: Formation of 1-Phenylsemicarbazide Phenylhydrazine->Step1 PotassiumCyanate Potassium Cyanate PotassiumCyanate->Step1 Step2 Step 2: Acid-Catalyzed Cyclization Step1->Step2 Intermediate Product This compound Step2->Product

A simplified workflow for the synthesis of this compound.
NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters: Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Parameters: Use a proton-decoupled pulse sequence with a 45° pulse width and a relaxation delay of 2-5 seconds.

FT-IR Spectroscopy Protocol
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for soluble samples, a thin film can be cast onto a salt plate from a volatile solvent.

  • Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by injection of a dilute solution into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. For fragmentation analysis, tandem mass spectrometry (MS/MS) can be performed on the molecular ion peak.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data relies on the logical correlation of different spectral features to the molecular structure.

SpectroscopyLogic cluster_data Spectroscopic Data cluster_interpretation Structural Interpretation cluster_structure Final Structure NMR NMR Data (¹H & ¹³C) Connectivity Atom Connectivity (Carbon Skeleton) NMR->Connectivity IR IR Data FunctionalGroups Functional Groups (-OH, C=O, Phenyl) IR->FunctionalGroups MS MS Data MolecularFormula Molecular Formula & Weight MS->MolecularFormula Structure This compound Connectivity->Structure FunctionalGroups->Structure MolecularFormula->Structure

Logical flow from spectroscopic data to structure elucidation.

This technical guide provides a foundational understanding of the spectroscopic and synthetic aspects of this compound. Researchers can utilize this information for the identification, synthesis, and further investigation of this and related compounds in their respective fields.

Tautomerism in 1-phenyl-1H-1,2,4-triazol-3-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-phenyl-1H-1,2,4-triazol-3-ol is a heterocyclic compound of significant interest in medicinal chemistry due to the versatile pharmacological activities associated with the 1,2,4-triazole scaffold. A critical aspect of its molecular character is the phenomenon of tautomerism, which dictates its physicochemical properties, and consequently, its biological activity. This technical guide provides a comprehensive overview of the tautomeric forms of this compound, summarizing the available quantitative data, detailing relevant experimental protocols for its analysis, and visualizing the core concepts through diagrams. Understanding the tautomeric landscape of this molecule is paramount for rational drug design and development.

Introduction to Tautomerism in 1,2,4-Triazole Systems

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert. In the context of 1,2,4-triazole derivatives such as this compound, two primary types of tautomerism are observed: annular tautomerism and keto-enol tautomerism.

  • Annular Tautomerism: This involves the migration of a proton between the nitrogen atoms of the triazole ring. For a 1,2,4-triazole ring, this can lead to different N-H isomers.

  • Keto-Enol Tautomerism: This involves the interconversion between a ketone (or in this case, a lactam) form and an enol (or lactim) form. The keto form possesses a carbonyl group (C=O), while the enol form has a hydroxyl group (O-H) attached to a carbon-carbon double bond within the ring.

The position of the tautomeric equilibrium is influenced by various factors, including the electronic nature of substituents, solvent polarity, temperature, and pH. The predominant tautomer in a given environment will govern the molecule's hydrogen bonding capacity, lipophilicity, and overall three-dimensional shape, all of which are critical determinants of its interaction with biological targets.

Tautomeric Forms of this compound

The title compound, this compound, can exist in several tautomeric forms. The primary equilibrium is between the hydroxy (enol) form and the corresponding keto (amide) form, 1-phenyl-1,2,4-triazolan-3-one. Furthermore, annular tautomerism allows for the migration of the proton on the triazole ring. The principal tautomers are depicted below.

Caption: Tautomeric forms of this compound.

Computational studies on substituted 1,2,4-triazol-3-ones consistently predict that the keto tautomer is the most stable form in both the gas phase and in solution[1].

Quantitative Analysis of Tautomeric Equilibrium

Table 1: Calculated Relative Energies of Tautomers for a Generic 5-Substituted 1,2,4-Triazol-3-one

TautomerRelative Energy (kcal/mol)
1H-Keto0.0 (Reference)
2H-Keto> 0
4H-Keto> 0
Enol> 0

Note: The exact energy differences are highly dependent on the nature of the substituent at the 5-position and the computational method employed. The keto form is generally predicted to be the most stable.

Experimental Protocols for Tautomer Elucidation

A combination of spectroscopic and analytical techniques is typically employed to characterize the tautomeric forms of 1,2,4-triazole derivatives.

Synthesis of this compound

A general method for the synthesis of 1,2,4-triazole-3-thiones, which can be precursors to the corresponding -3-ols, involves the cyclization of thiosemicarbazide derivatives. The synthesis of this compound can be achieved through the reaction of phenylhydrazine with an appropriate precursor, followed by cyclization.

Synthesis reagents Phenylhydrazine + Precursor reaction Reaction & Cyclization reagents->reaction product This compound reaction->product

Caption: General synthesis workflow.

Spectroscopic Analysis

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between tautomers in solution.

  • ¹H NMR: The chemical shifts of the N-H and O-H protons are highly informative. In the keto form, a signal corresponding to the N-H proton is expected, while the enol form will exhibit an O-H proton signal. The position of these signals can be influenced by solvent and concentration. Aromatic proton signals will also be present.

  • ¹³C NMR: The chemical shift of the C3 carbon is a key indicator. In the keto tautomer, this carbon is a carbonyl carbon and will resonate at a significantly downfield chemical shift (typically >160 ppm). In the enol tautomer, this carbon is part of a C=N-OH group and will appear at a lower chemical shift.

4.2.2. Infrared (IR) Spectroscopy

IR spectroscopy can provide evidence for the presence of specific functional groups characteristic of each tautomer.

  • Keto Form: A strong absorption band corresponding to the C=O stretching vibration is expected in the region of 1650-1750 cm⁻¹. An N-H stretching vibration may also be observed around 3100-3300 cm⁻¹.

  • Enol Form: A broad absorption band for the O-H stretch is expected in the region of 3200-3600 cm⁻¹. The C=N stretching vibration would appear around 1600-1650 cm⁻¹.

4.2.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic transitions, and thus the UV-Vis absorption spectra, will differ between the tautomers due to differences in their conjugated systems. Theoretical calculations can be used to predict the absorption maxima for each tautomer, which can then be compared with experimental data.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state, allowing for the definitive identification of the predominant tautomer in the crystal lattice.

Logical Workflow for Tautomer Analysis

The comprehensive analysis of tautomerism in this compound involves a combination of synthesis, purification, and characterization techniques.

Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis & Interpretation synthesis Synthesis of This compound purification Purification (Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir uv_vis UV-Vis Spectroscopy purification->uv_vis xray X-ray Crystallography (Solid State) purification->xray comparison Comparison of Experimental & Theoretical Data nmr->comparison ir->comparison uv_vis->comparison xray->comparison computational Computational Modeling (DFT Calculations) computational->comparison equilibrium Determination of Tautomeric Equilibrium comparison->equilibrium

Caption: Experimental workflow for tautomer analysis.

Biological Significance

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous drugs with a wide range of activities, including antifungal, antiviral, and anticancer properties. The specific tautomeric form of a 1,2,4-triazole derivative can significantly impact its biological activity by altering its ability to interact with target proteins through hydrogen bonding and other non-covalent interactions. While specific signaling pathways involving this compound are not well-documented in the available literature, its structural motifs suggest potential interactions with various biological targets. A thorough understanding of its tautomeric behavior is therefore a prerequisite for any drug discovery and development program centered on this compound.

Conclusion

The tautomerism of this compound is a complex phenomenon involving both annular and keto-enol equilibria. While direct quantitative experimental data for this specific molecule is limited, computational and spectroscopic studies of related 1,2,4-triazol-3-one derivatives strongly suggest the predominance of the keto tautomer. A multi-faceted analytical approach, combining NMR, IR, and UV-Vis spectroscopy with theoretical calculations and X-ray crystallography, is essential for a comprehensive understanding of the tautomeric landscape. Such knowledge is critical for the rational design of novel therapeutic agents based on the this compound scaffold.

References

An In-depth Technical Guide: Solubility and Stability of 1-phenyl-1H-1,2,4-triazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: 1-phenyl-1H-1,2,4-triazol-3-ol, a heterocyclic compound belonging to the triazole family, holds significant interest within pharmaceutical research due to the diverse biological activities associated with this chemical class. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its successful development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, including detailed experimental protocols for their determination and quantification.

Introduction

This compound, with the chemical formula C₈H₇N₃O, is a small molecule that has garnered attention in medicinal chemistry.[1] The triazole nucleus is a key structural motif in a variety of pharmaceuticals, known to exhibit a broad spectrum of pharmacological activities.[2] The solubility and stability of a drug candidate are critical parameters that influence its bioavailability, formulation, and overall therapeutic efficacy. This document aims to consolidate the current knowledge on these properties for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 4231-68-9[1][3][4]
Molecular Formula C₈H₇N₃O[1]
Molecular Weight 161.16 g/mol

Solubility Profile

Currently, there is limited publicly available quantitative data specifically detailing the solubility of this compound in various solvents. However, based on the general solubility characteristics of related triazole compounds, it is anticipated to exhibit some solubility in polar organic solvents. For the parent compound, 1H-1,2,4-triazole, it is noted to be soluble in water and organic solvents like ethanol, methanol, and acetone.[5] The presence of the phenyl group in this compound will likely influence its solubility profile, potentially increasing its solubility in less polar organic solvents compared to the unsubstituted triazole.

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound is the shake-flask method.

Methodology:

  • Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, methanol, acetonitrile, buffers at various pH values) in a sealed container.

  • Equilibration: The containers are agitated at a constant temperature (e.g., 25 °C and 37 °C) for a specified period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Visualization of the Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis start Start add_compound Add excess compound to solvent start->add_compound agitate Agitate at constant temperature add_compound->agitate 24-48h separate Filter or Centrifuge agitate->separate quantify Quantify by HPLC-UV separate->quantify end End quantify->end

Caption: Workflow for solubility determination using the shake-flask method.

Stability Profile

The stability of a drug candidate is a critical factor for its development, storage, and administration. Stability studies are conducted to understand how the quality of the substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

While specific degradation pathways for this compound are not extensively documented, studies on related triazole structures suggest potential degradation mechanisms such as hydrolysis and oxidation. For instance, research on 1H-1,2,4-triazole has investigated its biodegradation and photodegradation.[6]

Experimental Protocol for Stability Assessment

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Methodology:

  • Stress Conditions: Solutions of this compound are subjected to various stress conditions, including:

    • Acidic Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: 0.1 N NaOH at elevated temperature (e.g., 60 °C).

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heating the solid drug substance at a high temperature (e.g., 80 °C).

    • Photostability: Exposing the drug substance to UV and visible light.

  • Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: The samples are analyzed using a stability-indicating HPLC method to separate the parent compound from any degradation products. The amount of remaining parent compound and the formation of degradation products are quantified.

Logical Relationship of Stability Influencing Factors:

G cluster_factors Environmental Factors stability Stability of This compound pH pH pH->stability Temperature Temperature Temperature->stability Light Light Light->stability Oxidizing_Agents Oxidizing Agents Oxidizing_Agents->stability

Caption: Factors influencing the stability of the compound.

Analytical Methods for Quantification

Accurate and precise quantification is crucial for both solubility and stability studies. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a widely used and suitable technique for the analysis of compounds like this compound, given its aromatic phenyl group and polar triazole and urea moieties.[7]

Typical HPLC Method Parameters
ParameterCondition
Instrument HPLC system with a UV-Vis detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient elution with a mixture of Acetonitrile and water (often with an additive like formic acid or trifluoroacetic acid)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Typically around 254 nm, based on the UV absorbance of the phenyl and triazole chromophores

Method Validation: The analytical method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[7]

Conclusion

References

A Comprehensive Technical Guide to the Synthesis of 1,2,4-Triazoles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,4-triazole moiety is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its derivatives exhibit a broad spectrum of pharmacological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties. This in-depth technical guide provides a comprehensive review of the core synthetic methodologies for constructing the 1,2,4-triazole ring, complete with comparative data, detailed experimental protocols, and visualizations of key reaction pathways and experimental workflows.

Core Synthesis Methodologies

The synthesis of the 1,2,4-triazole ring can be broadly categorized into classical and modern methods. Classical methods, such as the Pellizzari and Einhorn-Brunner reactions, have been foundational in heterocyclic chemistry. Modern approaches, including microwave-assisted synthesis, copper-catalyzed reactions, and one-pot multicomponent strategies, offer significant advantages in terms of efficiency, yield, and milder reaction conditions.

Classical Synthesis Methods

1. Pellizzari Reaction

First reported by Guido Pellizzari in 1911, this reaction involves the thermal condensation of an amide and an acylhydrazide to form a 3,5-disubstituted-1,2,4-triazole.[1][2][3] The reaction typically requires high temperatures (often exceeding 200°C) and can be performed neat or in a high-boiling solvent.[2] A significant drawback of the traditional Pellizzari reaction is the potential for long reaction times and low yields.[3] When unsymmetrical starting materials are used (i.e., the acyl groups of the amide and acylhydrazide are different), a mixture of three triazole products can be formed due to acyl group interchange at high temperatures, which complicates purification.[2]

2. Einhorn-Brunner Reaction

Described by Alfred Einhorn in 1905 and further developed by Karl Brunner in 1914, this reaction synthesizes substituted 1,2,4-triazoles from the acid-catalyzed condensation of diacylamines (imides) with hydrazines or their derivatives.[1][4][5] A key feature of the Einhorn-Brunner reaction is its regioselectivity when using unsymmetrical imides. The hydrazine preferentially attacks the more electrophilic carbonyl carbon, which is typically the one attached to the more electron-withdrawing acyl group.[1]

Modern Synthesis Methods

1. Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a green and efficient technique for the synthesis of 1,2,4-triazoles.[6] By utilizing microwave energy for direct and uniform heating, reaction times can be dramatically reduced from hours to minutes, often resulting in higher yields and purer products compared to conventional heating methods.[6] This method has been successfully applied to various 1,2,4-triazole syntheses, including modifications of the Pellizzari reaction.

2. Copper-Catalyzed Synthesis

Copper-catalyzed reactions have become a versatile and powerful tool for the construction of 1,2,4-triazole rings. These methods often proceed under milder conditions than classical approaches and tolerate a wide range of functional groups.[7][8] One common approach involves the copper-catalyzed oxidative cyclization of amidines and nitriles, using molecular oxygen as the oxidant.[7] Another strategy is the one-pot synthesis from two different nitriles and hydroxylamine, catalyzed by copper(II) acetate.[9]

3. One-Pot Multicomponent Synthesis

One-pot multicomponent reactions offer a highly efficient and atom-economical approach to synthesizing complex molecules like 1,3,5-trisubstituted-1,2,4-triazoles from simple starting materials in a single step.[9][10] A notable example involves the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines, often facilitated by a peptide coupling reagent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[9][11] This method provides rapid access to a diverse range of 1,2,4-triazoles with high regioselectivity.[11]

Data Presentation: Comparison of Synthesis Methods

The following tables summarize quantitative data for the different synthesis methods, allowing for easy comparison of reaction conditions and yields.

Table 1: Pellizzari Reaction - Substrate Scope and Yields

Amide (R-C(=O)NH₂)Acylhydrazide (R'-C(=O)NHNH₂)ConditionsYield (%)Reference
BenzamideBenzoylhydrazide220-250°C, 2-4 h, neat~78[2]
AcetamideAcetylhydrazideHigh TemperatureModerate[3]
Various Aromatic AmidesVarious Aromatic HydrazidesMicrowave, 150°C, 2 h>90[2]

Table 2: Einhorn-Brunner Reaction - Substrate Scope and Yields

Diacylamine (Imide)HydrazineProductYield (%)Reference
N-formylbenzamidePhenylhydrazine1,5-Diphenyl-1,2,4-triazoleModerate[1]
DibenzamidePhenylhydrazine1,3,5-Triphenyl-1,2,4-triazoleGood[1]
PhthalimidePhenylhydrazine3-(o-Carboxyphenyl)-1-phenyl-1,2,4-triazole65[1]

Table 3: Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-triazoles

Aromatic HydrazideSubstituted NitrileConditionsTimeYield (%)Reference
BenzohydrazideBenzonitrile150°C, n-Butanol, K₂CO₃2 hHigh
4-Chlorobenzohydrazide4-Chlorobenzonitrile150°C, n-Butanol, K₂CO₃2 hHigh

Table 4: Copper-Catalyzed Synthesis of 1,3-Disubstituted-1,2,4-triazoles from Amidines

AmidineReaction PartnerCatalyst SystemYield (%)Reference
BenzamidineTriethylamineCu catalyst, O₂, K₃PO₄High[12]
Various AmidinesDMF/DMSOCu catalyst, O₂, K₃PO₄Good to High[12]

Table 5: One-Pot Synthesis of 1,3,5-Trisubstituted-1,2,4-triazoles

AmidineCarboxylic AcidHydrazineConditionsYield (%)Reference
BenzamidineAcetic AcidPhenylhydrazineHATU, DIPEA, DMF, 80°C84[9][11]
AcetamidineBenzoic AcidMethylhydrazineHATU, DIPEA, DMF, 80°C75[9]
4-ChlorobenzamidinePropionic AcidPhenylhydrazineHATU, DIPEA, DMF, 80°C78[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited.

Protocol 1: Pellizzari Reaction - Synthesis of 3,5-Diphenyl-1,2,4-triazole (Conventional Heating)[1][14]
  • Materials: Benzamide, Benzoylhydrazide, high-boiling solvent (e.g., nitrobenzene or diphenyl ether, optional), ethanol for recrystallization, round-bottom flask with reflux condenser, heating mantle or oil bath.

  • Procedure:

    • In a round-bottom flask, combine equimolar amounts of benzamide and benzoylhydrazide.

    • If using a solvent, add it to the flask.

    • Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with constant stirring.

    • Maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After the reaction is complete, allow the mixture to cool to room temperature. The product will solidify.

  • Purification:

    • Triturate the solid product with ethanol to remove impurities.

    • Purify the crude product by recrystallization from ethanol or acetic acid to yield pure 3,5-diphenyl-1,2,4-triazole.

  • Characterization: Confirm the identity and purity of the product by NMR, IR, and Mass Spectrometry.

Protocol 2: Einhorn-Brunner Reaction - General Procedure[15]
  • Materials: Diacylamine (Imide) (1.0 eq), Substituted Hydrazine (e.g., Phenylhydrazine) (1.1 eq), Glacial Acetic Acid, round-bottom flask, reflux condenser, magnetic stirrer, heating mantle or oil bath, ice-water bath, filtration apparatus.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the diacylamine in an appropriate amount of glacial acetic acid.

    • Slowly add the substituted hydrazine to the stirring solution.

    • Heat the reaction mixture to reflux (approximately 110-120°C).

    • Allow the reaction to proceed for 2-8 hours, monitoring by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly pour the reaction mixture into a beaker containing ice-cold water (approximately 10 times the volume of the reaction mixture) while stirring vigorously to precipitate the crude product.

    • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

    • Dry the crude product under vacuum. Further purification can be achieved by recrystallization.

Protocol 3: Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-triazoles[7]
  • Materials: Aromatic hydrazide (0.005 mol), substituted nitrile (0.0055 mol), potassium carbonate (0.0055 mol), n-Butanol (10 mL), 20 mL microwave reaction vessel, microwave synthesizer.

  • Procedure:

    • Add the aromatic hydrazide, substituted nitrile, and potassium carbonate to the microwave reaction vessel.

    • Add 10 mL of n-butanol to the vessel.

    • Seal the vessel and place it in the microwave synthesizer.

    • Irradiate the reaction mixture at 150°C for 2 hours.

  • Purification:

    • After cooling, the precipitated product is collected by filtration.

    • The crude product can be recrystallized from ethanol to give the analytically pure 1,2,4-triazole.

Protocol 4: One-Pot Synthesis of 1,3,5-Trisubstituted-1,2,4-triazoles[10]
  • Materials: Amidine hydrochloride (1.0 mmol), carboxylic acid (1.2 mmol), monosubstituted hydrazine (1.0 mmol), N,N-Diisopropylethylamine (DIPEA) (3.0 mmol), HATU (1.1 mmol), DMF (5 mL), ethyl acetate, saturated aqueous NaHCO₃ solution, brine, anhydrous Na₂SO₄.

  • Procedure:

    • To a solution of the amidine hydrochloride and the carboxylic acid in DMF, add DIPEA.

    • Add HATU to the mixture and stir at room temperature for 30 minutes.

    • Add the monosubstituted hydrazine to the reaction mixture.

    • Heat the mixture to 80°C and stir for 4-12 hours, monitoring the reaction by TLC.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture and dilute with ethyl acetate.

    • Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

The biological activity of 1,2,4-triazole derivatives is often attributed to their ability to interact with and inhibit various enzymes and signaling pathways.

Antifungal Mechanism of Action

The primary mechanism of action for many triazole antifungal agents is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.[13]

Antifungal_Mechanism Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Biosynthesis FungalMembrane Fungal Cell Membrane Integrity Ergosterol->FungalMembrane Maintains Triazoles 1,2,4-Triazole Antifungals Triazoles->CYP51 Inhibition

Antifungal mechanism of 1,2,4-triazoles.
Anticancer Mechanisms of Action

1,2,4-triazole derivatives have demonstrated anticancer activity through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

  • Aromatase Inhibition: Certain 1,2,4-triazole-containing drugs, such as letrozole and anastrozole, are potent aromatase inhibitors used in the treatment of hormone-receptor-positive breast cancer. Aromatase is a cytochrome P450 enzyme that catalyzes the final step in estrogen biosynthesis. By inhibiting this enzyme, these drugs reduce estrogen levels, thereby suppressing the growth of estrogen-dependent cancer cells.

  • MAPK and PI3K/Akt/mTOR Pathway Inhibition: Some novel 1,2,4-triazole derivatives have been shown to inhibit key kinases in the MAPK and PI3K/Akt/mTOR signaling pathways.[14][15] These pathways are frequently dysregulated in cancer and play a crucial role in cell growth, proliferation, and survival.

Anticancer_Mechanisms cluster_Aromatase Aromatase Inhibition cluster_Kinase Kinase Signaling Inhibition Androgens Androgens Aromatase Aromatase (CYP19A1) Androgens->Aromatase Estrogens Estrogens Aromatase->Estrogens TumorGrowth1 Tumor Growth Estrogens->TumorGrowth1 Promotes Letrozole Letrozole / Anastrozole (1,2,4-Triazoles) Letrozole->Aromatase Inhibits GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K MAPK MAPK (e.g., p38) Receptor->MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK->Proliferation TriazoleKinase 1,2,4-Triazole Derivatives TriazoleKinase->PI3K TriazoleKinase->MAPK Inhibit

Anticancer mechanisms of 1,2,4-triazoles.
General Experimental Workflow for Synthesis and Biological Evaluation

The development of new 1,2,4-triazole-based therapeutic agents follows a structured workflow from initial synthesis to biological screening and lead optimization.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_screening Biological Evaluation Start Starting Materials (e.g., Amides, Hydrazides, Nitriles) Reaction 1,2,4-Triazole Synthesis (e.g., Pellizzari, Microwave, One-Pot) Start->Reaction Workup Reaction Work-up & Crude Product Isolation Reaction->Workup Purification Purification (Recrystallization, Chromatography) Workup->Purification Structure Structural Confirmation (NMR, MS, IR) Purification->Structure Purity Purity Analysis (HPLC, Elemental Analysis) Structure->Purity InVitro In Vitro Screening (Enzyme Assays, Cell-based Assays) Purity->InVitro SAR Structure-Activity Relationship (SAR) Studies InVitro->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Reaction  New Analogs InVivo In Vivo Testing (Animal Models) LeadOpt->InVivo

General workflow for synthesis and evaluation.

References

The Therapeutic Landscape of Triazole Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have led to the development of a diverse array of therapeutic agents with broad clinical applications. This technical guide provides an in-depth overview of the potential therapeutic applications of triazole compounds, focusing on their antifungal, anticancer, antiviral, and antibacterial activities. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics.

Antifungal Applications

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The nitrogen atom at the N4 position of the 1,2,4-triazole ring coordinates with the heme iron atom at the active site of the CYP51 enzyme. This interaction prevents the demethylation of lanosterol, a precursor to ergosterol. The resulting depletion of ergosterol and accumulation of toxic 14α-methylated sterols compromise the integrity and fluidity of the fungal cell membrane, ultimately inhibiting fungal growth.[4]

Antifungal_Mechanism cluster_synthesis Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Membrane Disrupted Membrane Integrity Triazole Triazole Antifungal Triazole->Inhibition

Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.
Quantitative Data: Antifungal Activity

The in vitro efficacy of triazole antifungals is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

CompoundFungal SpeciesMIC Range (µg/mL)Reference
Itraconazole Aspergillus fumigatus>1[5]
Aspergillus flavus1 (99.6% WT)[6]
Aspergillus niger2 (100% WT)[6]
Aspergillus terreus1 (100% WT)[6]
Posaconazole Aspergillus fumigatus0.25[5]
Aspergillus flavus0.25 (95% WT)[6]
Aspergillus niger0.5 (96.9% WT)[6]
Aspergillus terreus0.5 (99.7% WT)[6]
Voriconazole Aspergillus fumigatus1[5]
Aspergillus flavus1 (98.1% WT)[6]
Aspergillus niger2 (99.4% WT)[6]
Aspergillus terreus1 (99.1% WT)[6]

WT : Wild-Type isolates.

Anticancer Applications

Triazole derivatives have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms of action, including the inhibition of key signaling pathways, induction of apoptosis, and disruption of microtubule dynamics.

Mechanism of Action: A Multi-Targeted Approach

Triazole compounds exert their anticancer effects through diverse mechanisms, often targeting multiple pathways involved in cancer cell proliferation and survival.

  • Enzyme Inhibition: Many triazole derivatives act as inhibitors of crucial enzymes in cancer signaling, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinases and tubulin.[2][7][8]

  • Induction of Apoptosis: Certain triazoles can trigger programmed cell death in cancer cells.

  • Cell Cycle Arrest: These compounds can also halt the cell cycle at various phases, preventing cancer cell division.

Several triazole-based compounds have been developed as inhibitors of the EGFR signaling pathway, which is frequently dysregulated in various cancers. These inhibitors typically compete with ATP for binding to the tyrosine kinase domain of EGFR, thereby blocking downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.[9][10][11]

Anticancer_EGFR_Pathway cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Triazole_Inhibitor Triazole Inhibitor Triazole_Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Inhibition of the EGFR signaling pathway by triazole compounds.
Quantitative Data: Anticancer Activity

The in vitro anticancer activity of triazole compounds is commonly evaluated using the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth.

CompoundCancer Cell LineIC50 (µM)Reference
Compound 7e MCF-7 (Breast)4.7[12]
HeLa (Cervical)2.9[12]
A549 (Lung)9.4[12]
Compound 10a MCF-7 (Breast)6.43[12]
HeLa (Cervical)5.6[12]
A549 (Lung)21.1[12]
Compound 6cf MCF-7 (Breast)5.71[13]
4T1 (Mouse Mammary)8.71[13]
Compound 6af MCF-7 (Breast)2.61[13]
Fz25 MDA-MB-231 (Breast)8.12 ± 0.85[9]
MDA-MB-468 (Breast)25.43 ± 3.68[9]
Fz200 MDA-MB-231 (Breast)10.86 ± 0.69[9]

Antiviral Applications

Triazole nucleoside analogues, such as Ribavirin, are broad-spectrum antiviral agents effective against a range of RNA and DNA viruses. Their mechanisms of action are multifaceted and involve the disruption of viral replication and the modulation of the host immune response.

Mechanism of Action: Multi-pronged Viral Attack

Ribavirin, a 1,2,4-triazole derivative, exerts its antiviral effects through several mechanisms:

  • Lethal Mutagenesis: Incorporation of ribavirin triphosphate into the viral genome leads to an accumulation of mutations, a phenomenon known as "error catastrophe," which results in non-viable viral progeny.[2][14]

  • Inhibition of IMPDH: Ribavirin inhibits the host enzyme inosine monophosphate dehydrogenase (IMPDH), leading to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral nucleic acid synthesis.[1]

Antiviral_Mechanism cluster_virus Viral Replication Cycle cluster_mechanisms Mechanisms of Action Viral_RNA Viral RNA Viral_Polymerase RNA-dependent RNA Polymerase Viral_RNA->Viral_Polymerase Template New_Virus New Virus Particles Viral_Polymerase->New_Virus Replication Ribavirin Ribavirin Inhibit_Polymerase Inhibits Polymerase Ribavirin->Inhibit_Polymerase Lethal_Mutagenesis Lethal Mutagenesis Ribavirin->Lethal_Mutagenesis Inhibit_IMPDH Inhibits IMPDH Ribavirin->Inhibit_IMPDH Inhibit_Polymerase->Viral_Polymerase Lethal_Mutagenesis->Viral_RNA Induces Mutations Inhibit_IMPDH->Viral_Polymerase Depletes GTP

Multifaceted antiviral mechanism of Ribavirin.
Quantitative Data: Antiviral Activity

The in vitro antiviral efficacy is often expressed as the half-maximal effective concentration (EC50), the concentration of a drug that gives half-maximal response.

CompoundVirusCell LineEC50 (µM)Reference
Ribavirin Chikungunya Virus (BRA/RJ/18)Vero2.4[7]
Compound 2 Chikungunya Virus (181/25)BHK-2128.6[7]
Chikungunya Virus (181/25)Vero30.0[7]
Compound 3 Influenza A (H1N1)-2.07 - 11.3[15]
Influenza B-2.27 ± 1.76[15]
Compound 4 Influenza A (H1N1)-2.07 - 11.3[15]

Antibacterial Applications

Triazole-containing compounds have also demonstrated promising activity against a range of bacterial pathogens, including both Gram-positive and Gram-negative bacteria. Their mechanisms of action are diverse and can involve the inhibition of essential bacterial enzymes.

Quantitative Data: Antibacterial Activity

The antibacterial efficacy of triazole derivatives is determined by their Minimum Inhibitory Concentration (MIC).

CompoundBacterial StrainMIC (µg/mL)Reference
Ofloxacin analogue 13 S. aureus0.25 - 1[16]
S. epidermis0.25 - 1[16]
B. subtilis0.25 - 1[16]
E. coli0.25 - 1[16]
Compound 12h MDR E. coli0.25[16]
Thione-substituted triazole B. subtilis1.56[16]
S. aureus1.56[16]
P. vulgaris6.25[16]
5-oxo analogue E. coli3.12[16]
Compound 15 L. monocytogenes15.62[17]
Compound 16 Gram-negative organisms31.25[17]
Compound 24b Gram-negative organisms31.25[17]
Compound 7b E. coli15[18]
P. aeruginosa30[18]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the synthesis and evaluation of triazole compounds.

Synthesis of 1,2,4-Triazole-3-thiols from Thiosemicarbazides

This protocol describes a common method for the synthesis of 1,2,4-triazole-3-thiol derivatives.[19][20][21][22]

Materials:

  • Substituted thiosemicarbazide

  • Carboxylic acid

  • Polyphosphate ester (PPE)

  • Chloroform

  • Sodium hydroxide (NaOH) solution (e.g., 2N)

  • Hydrochloric acid (HCl) (e.g., 2N)

  • Ethanol

Procedure:

  • Acylation:

    • In a suitable reaction vessel, mix the substituted thiosemicarbazide and the carboxylic acid.

    • Add chloroform and PPE to the mixture.

    • Heat the reaction mixture under reflux for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

  • Cyclization:

    • To the acylation product, add an aqueous solution of NaOH.

    • Heat the mixture under reflux for several hours.

    • Cool the reaction mixture and acidify with HCl to precipitate the product.

  • Purification:

    • Filter the precipitate and wash with water.

    • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 1,2,4-triazole-3-thiol derivative.

Synthesis_Workflow Start Start: Thiosemicarbazide + Carboxylic Acid Acylation Acylation (PPE, Chloroform, Reflux) Start->Acylation Cyclization Cyclization (NaOH, Reflux) Acylation->Cyclization Acidification Acidification (HCl) Cyclization->Acidification Purification Purification (Filtration, Recrystallization) Acidification->Purification End End: 1,2,4-Triazole-3-thiol Purification->End

General workflow for the synthesis of 1,2,4-triazole-3-thiols.
In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[23][24][25]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Triazole compounds to be tested

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the triazole compounds in culture medium.

    • Replace the medium in the wells with the medium containing the test compounds.

    • Include untreated cells as a negative control and a vehicle control (if the compound is dissolved in a solvent).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound compared to the untreated control.

    • Determine the IC50 value from the dose-response curve.

Conclusion

Triazole-based compounds represent a remarkably versatile and clinically significant class of therapeutic agents. Their continued exploration and development hold immense promise for addressing unmet medical needs in the treatment of fungal infections, cancer, viral diseases, and bacterial infections. The ability to readily modify the triazole scaffold allows for the fine-tuning of pharmacological properties, paving the way for the design of next-generation therapeutics with enhanced efficacy, selectivity, and safety profiles. This technical guide provides a foundational understanding of the therapeutic potential of triazoles and serves as a valuable resource for researchers dedicated to advancing the field of drug discovery.

References

The Core Mechanism of Action of 1,2,4-Triazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its versatile biological activities. Derivatives of this five-membered heterocycle are integral to numerous therapeutic agents, demonstrating a broad spectrum of pharmacological effects, including antifungal, anticancer, antimicrobial, and various enzyme-inhibitory actions.[1] This technical guide provides a comprehensive overview of the core mechanisms of action of 1,2,4-triazole derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to serve as a resource for researchers, scientists, and drug development professionals.

Core Mechanisms of Action

The diverse biological activities of 1,2,4-triazole derivatives stem from their ability to interact with and modulate the function of various biological targets, primarily enzymes. The specific mechanism is largely dictated by the nature and position of substituents on the triazole ring.

Antifungal Activity: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The most well-established mechanism of action for antifungal 1,2,4-triazoles is the potent and selective inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2] This enzyme is a critical catalyst in the biosynthesis of ergosterol, an essential component of the fungal cell membrane that maintains its fluidity and integrity.[2]

The mechanism of inhibition involves the coordination of the N4 nitrogen atom of the 1,2,4-triazole ring with the heme iron atom at the active site of the CYP51 enzyme.[2] This binding event physically obstructs the active site, preventing the natural substrate, lanosterol, from binding and undergoing demethylation. The consequences of this inhibition are twofold:

  • Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity and function of the fungal cell membrane.[2]

  • Accumulation of Toxic Sterol Intermediates: The enzymatic block leads to the buildup of 14α-methylated sterols, which are incorporated into the membrane, further disrupting its structure and leading to fungal growth inhibition.[2]

This targeted inhibition of a key enzyme in a fungal-specific pathway accounts for the selective toxicity of these compounds against fungi with minimal effects on mammalian cells.[2]

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Inhibition Mechanism Lanosterol Lanosterol CYP51 Lanosterol 14α-Demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Product Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Triazole 1,2,4-Triazole Derivative Inhibition Triazole->Inhibition

Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.
Anticancer Activity: A Multi-Targeted Approach

The anticancer properties of 1,2,4-triazole derivatives are more diverse and involve the modulation of multiple cellular pathways and targets crucial for cancer cell proliferation, survival, and metastasis.[3] Key mechanisms include:

  • Enzyme Inhibition:

    • Kinase Inhibition: Many 1,2,4-triazole derivatives have been shown to inhibit protein kinases that are often dysregulated in cancer. This includes Epidermal Growth Factor Receptor (EGFR), BRAF kinase, and others involved in oncogenic signaling pathways.[4]

    • Tubulin Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubules by inhibiting tubulin polymerization. This disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]

  • Induction of Apoptosis: These compounds can trigger programmed cell death through various mechanisms, including the activation of caspases.[1]

  • Interference with DNA: Certain derivatives can interact with DNA, potentially leading to DNA damage and cell death.

cluster_0 Anticancer Mechanisms of 1,2,4-Triazole Derivatives Triazole 1,2,4-Triazole Derivative EGFR EGFR Inhibition Triazole->EGFR BRAF BRAF Inhibition Triazole->BRAF Tubulin Tubulin Polymerization Inhibition Triazole->Tubulin Apoptosis Apoptosis Induction Triazole->Apoptosis Cancer_Cell Cancer Cell Proliferation & Survival EGFR->Cancer_Cell BRAF->Cancer_Cell Tubulin->Cancer_Cell Apoptosis->Cancer_Cell

Diverse anticancer mechanisms of 1,2,4-triazole compounds.
Antimicrobial Activity

Beyond their antifungal effects, 1,2,4-triazole derivatives also exhibit broad-spectrum antibacterial activity. Their mechanisms of action against bacteria are varied and can include:

  • Inhibition of Cell Wall Synthesis: Some derivatives interfere with the biosynthesis of the bacterial cell wall, a structure essential for bacterial viability.

  • Interference with Nucleic Acid Synthesis: Other compounds can inhibit enzymes involved in DNA or RNA synthesis, thereby preventing bacterial replication.[5]

Other Enzyme Inhibition

The versatility of the 1,2,4-triazole scaffold allows for its application in targeting a range of other enzymes implicated in various diseases:

  • Cholinesterase Inhibition: Certain derivatives have been found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. This makes them potential therapeutic agents for neurodegenerative diseases like Alzheimer's disease.[6][7]

  • Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea and is a key virulence factor for some pathogenic bacteria. 1,2,4-triazole derivatives have been shown to inhibit this enzyme, suggesting their potential in treating infections caused by urease-producing microbes.[6][8]

  • α-Glucosidase and α-Amylase Inhibition: Inhibition of these enzymes, which are involved in carbohydrate digestion, can help in managing postprandial hyperglycemia. Several 1,2,4-triazole derivatives have demonstrated potent inhibitory activity against α-glucosidase and α-amylase, indicating their potential as antidiabetic agents.[9][10]

Quantitative Data Summary

The biological efficacy of 1,2,4-triazole derivatives is quantified by metrics such as the half-maximal inhibitory concentration (IC50) for enzyme inhibition and anticancer activity, and the minimum inhibitory concentration (MIC) for antimicrobial and antifungal activity. The following tables summarize the activities of various 1,2,4-triazole derivatives against different targets.

Table 1: Antifungal and Antibacterial Activity of 1,2,4-Triazole Derivatives

Compound Class/DerivativeTarget OrganismMIC (µg/mL)Reference
Ofloxacin derivativesS. aureus, S. epidermis, B. subtilis, E. coli0.25 - 1[5]
Clinafloxacin derivativesMethicillin-resistant S. aureus (MRSA)0.25[5]
Ciprofloxacin hybridsMethicillin-resistant S. aureus (MRSA)0.046–3.11 (µM)[1]
Fused 1,2,4-triazolesE. coli, P. aeruginosa3.125[1]
Triazole-oxadiazole hybrid (22i)C. albicans, C. glabrataEquipotent to ketoconazole[1]
Quinolone-based triazole (23f, 23j)C. albicans6.25[1]
Benzotriazine-containing triazolesC. albicans, C. neoformans0.0156 - 2.0[11]
Vinyl-1,2,4-triazole (2h)Various fungi0.02 - 0.04 (mM)[12]

Table 2: Anticancer Activity of 1,2,4-Triazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 8cEGFR inhibition3.6[4]
Diarylurea derivative (62i)HT-29, H460, MDA-MB-2310.90, 0.85, 1.54[1]
Caffeic acid hybrid (78j)A549, Caco-2, PC-3, B16–F106.78–9.05[1]
Naproxen analogue (81b-c)MCF-7, MDA-231, HeLa, HCT-1164.83–12.07[1]
Fused triazole (127a)HepG2, PC-3, A5495.09, 3.70, 12.74[1]
Betulin-triazole hybrid (Bet-TZ1)A375 (melanoma)22.41[13]
Pyridine hybrid (TP1-TP7)B16F10 (melanoma)41.12 - 61.11[14]
Propan-1-one derivative (10a)MCF-7, Hela, A5496.43, 5.6, 21.1[15]

Table 3: Enzyme Inhibitory Activity of 1,2,4-Triazole Derivatives

Compound/DerivativeTarget EnzymeIC50 (µM)Reference
Azinane analogue (12d)Acetylcholinesterase (AChE)0.73 ± 0.54[6]
Azinane analogue (12m)Butyrylcholinesterase (BChE)0.038 ± 0.50[6]
Azinane analogue (12d)α-Glucosidase36.74 ± 1.24[6]
Azinane analogue (12d)Urease19.35 ± 1.28[6]
Naphthalene-containing triazole (35a)Butyrylcholinesterase (BChE)0.025 ± 0.01[7]
Triazolo-thiadiazole (6a)Urease0.87 ± 0.09[8]
bis-Hydrazone derivative (17)α-Amylase0.70 ± 0.05[9][16]
bis-Hydrazone derivative (17)α-Glucosidase1.10 ± 0.05[9][16]
Fluorine-containing triazol-5-one (4c)α-Amylase185.2 ± 3.4[10]
Fluorine-containing triazol-5-one (4c)α-Glucosidase202.1 ± 3.8[10]

Key Experimental Protocols

The evaluation of the biological activity of 1,2,4-triazole derivatives involves a range of standardized in vitro assays. Below are detailed protocols for some of the key experiments.

Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal strain.

Materials:

  • Test compound (1,2,4-triazole derivative)

  • Fungal isolate

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., RPMI-1640)

  • Spectrophotometer or microplate reader

  • Inoculum suspension standardized to a 0.5 McFarland standard

Procedure:

  • Preparation of Drug Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in the broth medium in the wells of the microtiter plate to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain in the broth medium, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized fungal suspension. Include a growth control well (no drug) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the fungus. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line

  • Test compound (1,2,4-triazole derivative)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

cluster_0 MTT Assay Workflow Seed_Cells 1. Seed Cells in 96-well plate Treat_Cells 2. Treat with 1,2,4-Triazole Derivative Seed_Cells->Treat_Cells Add_MTT 3. Add MTT Reagent (Incubate 2-4h) Treat_Cells->Add_MTT Solubilize 4. Solubilize Formazan Crystals (DMSO) Add_MTT->Solubilize Read_Absorbance 5. Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 6. Calculate IC50 Read_Absorbance->Calculate_IC50

General workflow for the MTT cytotoxicity assay.
Protocol 3: Lanosterol 14α-Demethylase (CYP51) Inhibition Assay (Reconstituted System)

This assay measures the ability of a compound to inhibit the activity of the CYP51 enzyme in a controlled in vitro environment.[17][18]

Materials:

  • Recombinant human or fungal CYP51 enzyme

  • Recombinant cytochrome P450 reductase (CPR)

  • Lipid mixture (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine - DLPC)

  • Lanosterol (substrate)

  • NADPH (cofactor)

  • Test compound (1,2,4-triazole derivative)

  • Reaction buffer (e.g., potassium phosphate buffer)

  • Quenching solution (e.g., a strong base)

  • LC-MS/MS or GC-MS for product analysis

Procedure:

  • Reagent Preparation: Prepare a reaction mixture containing the CYP51 enzyme, CPR, and lipids in the reaction buffer.

  • Inhibitor Addition: Add varying concentrations of the test compound or a vehicle control to the reaction mixture and pre-incubate.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (lanosterol) and the cofactor (NADPH).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes) with shaking.

  • Reaction Termination: Stop the reaction by adding a quenching solution.

  • Product Extraction and Analysis: Extract the sterols from the reaction mixture and analyze the formation of the demethylated product using LC-MS/MS or GC-MS.

  • Data Analysis: Quantify the amount of product formed in the presence of different concentrations of the inhibitor. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The 1,2,4-triazole nucleus remains a highly valuable scaffold in the design and development of new therapeutic agents. Its derivatives exhibit a remarkable diversity of biological activities, primarily through the targeted inhibition of key enzymes. A thorough understanding of their mechanisms of action, supported by robust quantitative data and standardized experimental protocols, is essential for the rational design of next-generation 1,2,4-triazole-based drugs with improved efficacy and selectivity. This guide provides a foundational resource for researchers dedicated to advancing the therapeutic potential of this important class of heterocyclic compounds.

References

Methodological & Application

Analytical Methods for the Characterization of 1-phenyl-1H-1,2,4-triazol-3-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the analytical methods for the structural characterization and purity assessment of 1-phenyl-1H-1,2,4-triazol-3-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail the experimental protocols for various spectroscopic and chromatographic techniques, present key data in a structured format, and provide visual workflows for the characterization process.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound. These methods provide information about the compound's functional groups, connectivity of atoms, and overall molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Use tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-180 ppm).

Data Presentation:

Table 1: NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H7.20 - 7.90MultipletAromatic protons (phenyl group)
~8.50SingletCH of triazole ring
~11.50Broad SingletOH proton
¹³C118 - 130-Phenyl carbons
~145-C-N (phenyl-triazole)
~150-C=N (triazole ring)
~160-C-O (triazole ring)

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

Data Presentation:

Table 2: FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200BroadO-H stretching (hydroxyl group)
3100 - 3000MediumAromatic C-H stretching
~1610StrongC=N stretching (triazole ring)
1500 - 1400Medium-StrongAromatic C=C stretching
~1350MediumC-N stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its identity.

Experimental Protocol:

  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by chromatography (e.g., LC-MS or GC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Data Presentation:

Table 3: Mass Spectrometric Data for this compound

m/zRelative Intensity (%)Assignment
161.06100[M]⁺ (Molecular Ion)
133.05Variable[M - N₂]⁺
77.04Variable[C₆H₅]⁺

Note: The molecular formula of this compound is C₈H₇N₃O, with a molecular weight of 161.16 g/mol .[1]

Chromatographic Analysis

Chromatographic methods are employed to assess the purity of the compound and can also be used for its isolation and quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating, identifying, and quantifying components in a mixture.

Experimental Protocol:

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

  • Instrumentation: Use an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 25 °C).

    • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).

Data Presentation:

A typical HPLC chromatogram will show a single major peak for a pure sample of this compound, with the retention time being a key characteristic under specific conditions.

Thermal Analysis

Thermal analysis techniques provide information about the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC is used to determine the melting point and other thermal transitions, while TGA measures the change in mass of a sample as a function of temperature, indicating its thermal stability.

Experimental Protocol:

  • Sample Preparation: Place a small amount of the sample (2-5 mg) in an aluminum pan.

  • Instrumentation: Use a DSC or TGA instrument.

  • Data Acquisition:

    • DSC: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • TGA: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

Data Presentation:

Table 4: Thermal Analysis Data for Triazole Derivatives

AnalysisParameterTypical Value Range (°C)
DSCMelting Point (Tₘ)Varies depending on purity and specific derivative
TGADecomposition Temperature (Tₔ)Typically > 200 °C for stable triazole compounds

Note: Specific values for this compound should be determined experimentally.

Experimental Workflows

The following diagrams illustrate the logical flow of the characterization process.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity & Thermal Properties Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS HPLC HPLC Analysis Purification->HPLC Thermal Thermal Analysis (DSC/TGA) Purification->Thermal

Caption: Overall workflow for the synthesis and characterization of this compound.

Spectroscopic_Analysis_Flow cluster_nmr NMR Analysis cluster_ir FT-IR Analysis cluster_ms MS Analysis Sample Purified Sample H_NMR ¹H NMR Sample->H_NMR C_NMR ¹³C NMR Sample->C_NMR FTIR Identify Functional Groups Sample->FTIR MS Determine Molecular Weight Sample->MS

Caption: Flowchart for the spectroscopic analysis of this compound.

References

Application Notes and Protocols for 1-phenyl-1H-1,2,4-triazol-3-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole moiety is a prominent scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. Derivatives of 1,2,4-triazole have been successfully developed into drugs with antifungal, antiviral, anti-inflammatory, anticonvulsant, and anticancer properties. The compound 1-phenyl-1H-1,2,4-triazol-3-ol, featuring a phenyl group at the N1 position and a hydroxyl group at the C3 position of the triazole ring, represents a key intermediate and a potential pharmacophore for the development of novel therapeutic agents. Its structural features, including the ability to participate in hydrogen bonding and potential for further chemical modification, make it an attractive starting point for drug discovery programs.

These application notes provide an overview of the potential applications of this compound in medicinal chemistry, along with detailed protocols for its synthesis and for the evaluation of its biological activities. While specific quantitative data for this compound is not extensively available in the public domain, the following sections present representative data from closely related 1,2,4-triazole analogs to illustrate the potential therapeutic utility of this class of compounds.

Synthesis of this compound

A common route for the synthesis of 1-substituted-1H-1,2,4-triazol-3-ols involves the cyclization of corresponding semicarbazide precursors. The following is a general protocol for the synthesis of this compound.

Experimental Protocol: Synthesis

Materials:

  • Phenylhydrazine

  • Potassium cyanate

  • Hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Reflux apparatus

  • Magnetic stirrer with heating

  • Beakers, flasks, and other standard laboratory glassware

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • Preparation of 1-phenylsemicarbazide:

    • Dissolve phenylhydrazine hydrochloride in water.

    • Add a solution of potassium cyanate in water dropwise while stirring.

    • Continue stirring at room temperature for 2 hours.

    • The resulting precipitate of 1-phenylsemicarbazide is collected by filtration, washed with cold water, and dried.

  • Cyclization to this compound:

    • Suspend the dried 1-phenylsemicarbazide in an aqueous solution of sodium hydroxide (e.g., 2M NaOH).

    • Heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to a pH of approximately 5-6.

    • The precipitate of this compound is collected by filtration, washed with water, and dried.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Workflow for Synthesis

G cluster_0 Step 1: Phenylsemicarbazide Synthesis cluster_1 Step 2: Cyclization Phenylhydrazine Phenylhydrazine HCl Stirring Stirring in Water (Room Temperature, 2h) Phenylhydrazine->Stirring KOCN Potassium Cyanate KOCN->Stirring Filtration1 Filtration & Drying Stirring->Filtration1 Phenylsemicarbazide 1-Phenylsemicarbazide Filtration1->Phenylsemicarbazide Reflux Reflux in NaOH(aq) (4-6 hours) Phenylsemicarbazide->Reflux Acidification Acidification with HCl Reflux->Acidification Filtration2 Filtration & Drying Acidification->Filtration2 Recrystallization Recrystallization Filtration2->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Synthetic workflow for this compound.

Biological Activities and Representative Data

While specific quantitative biological data for this compound is limited in publicly available literature, its structural analogs have demonstrated a wide range of activities. The following tables summarize representative data for various 1,2,4-triazole derivatives to illustrate the potential therapeutic applications.

Anticancer Activity

Many 1,2,4-triazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[1] The mechanism of action often involves the induction of apoptosis.

Table 1: Representative Anticancer Activity of 1,2,4-Triazole Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Derivative AMCF-7 (Breast)0.891Staurosporine3.144
Derivative BMDA-MB-231 (Breast)1.914Staurosporine4.385
Derivative CHT-29 (Colon)5.2Doxorubicin0.8
Derivative DA549 (Lung)1.095-Fluorouracil>50
Antimicrobial Activity

The 1,2,4-triazole scaffold is a key component of several clinically used antifungal drugs. Derivatives also exhibit antibacterial activity.

Table 2: Representative Antimicrobial Activity of 1,2,4-Triazole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Derivative EStaphylococcus aureus0.264 (mM)Ampicillin0.132 (mM)
Derivative FEscherichia coli16Streptomycin2-15
Derivative GCandida albicans2Fluconazole8
Derivative HAspergillus niger6.25Ketoconazole12.5
Anti-inflammatory Activity

Certain 1,2,4-triazole derivatives have shown potent anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.

Table 3: Representative Anti-inflammatory Activity of 1,2,4-Triazole Derivatives

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Derivative I13.50.04337.5
Derivative J117.81.7666.9
Celecoxib (Reference)14.70.045326.7
Diclofenac (Reference)3.80.844.5

Experimental Protocols for Biological Evaluation

The following are detailed, generalized protocols for assessing the key biological activities of this compound and its derivatives.

In Vitro Anticancer Activity: MTT Assay

This protocol outlines the determination of the cytotoxic effects of a compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • This compound (or derivative) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium from a stock solution in DMSO.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

In Vitro Antimicrobial Activity: Broth Microdilution Method

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against bacterial and fungal strains.

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • This compound (or derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Standard antimicrobial agents (e.g., ampicillin, fluconazole)

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Inoculum:

    • Grow the microbial culture overnight.

    • Dilute the culture in the appropriate broth to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria, 0.5-2.5 x 10³ CFU/mL for fungi).

  • Compound Dilution:

    • Prepare serial twofold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well (except the negative control).

    • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Potential Mechanism of Action: Anti-inflammatory Pathway

While the specific mechanism for this compound is not well-defined, many anti-inflammatory triazole derivatives are known to modulate the NF-κB signaling pathway. This pathway is a key regulator of the inflammatory response.

Hypothesized Anti-inflammatory Signaling Pathway

G inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor (TLR) inflammatory_stimulus->receptor ikk IKK Complex receptor->ikk triazole This compound triazole->ikk Inhibits (?) ikb IκBα ikk->ikb phosphorylates nfkb NF-κB ikk->nfkb releases ikb->nfkb nucleus Nucleus nfkb->nucleus translocates to gene_transcription Gene Transcription nucleus->gene_transcription activates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) gene_transcription->cytokines inflammation Inflammation cytokines->inflammation

Caption: Hypothesized modulation of the NF-κB signaling pathway.

Conclusion

This compound serves as a valuable scaffold in medicinal chemistry with the potential for derivatization to yield compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The provided protocols offer a framework for the synthesis and biological evaluation of this compound and its analogs. Further research is warranted to fully elucidate the specific pharmacological profile and mechanism of action of this compound to harness its full therapeutic potential.

References

Application Notes and Protocol for N-Alkylation of 1-phenyl-1H-1,2,4-triazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-alkylation of 1-phenyl-1H-1,2,4-triazol-3-ol, a versatile building block in medicinal chemistry. The protocol outlines a general procedure for the synthesis of the starting material and subsequent N-alkylation, addressing the critical aspect of regioselectivity. Due to the presence of multiple nucleophilic centers (N2, N4, and O), the alkylation can yield a mixture of isomers. This guide presents reaction conditions that can be adapted to favor N-alkylation and provides methods for the characterization of the resulting products.

Introduction

The 1,2,4-triazole nucleus is a key pharmacophore found in a wide array of therapeutic agents with diverse biological activities, including antifungal, antiviral, and anticancer properties. The functionalization of the triazole ring, particularly through N-alkylation, is a common strategy in drug discovery to modulate the physicochemical and pharmacological properties of lead compounds.

This compound is a valuable intermediate that possesses three potential sites for alkylation: the N2 and N4 atoms of the triazole ring, and the oxygen atom of the hydroxyl group. The phenyl group at the N1 position sterically hinders alkylation at this site. The regiochemical outcome of the alkylation is influenced by several factors, including the choice of base, solvent, temperature, and the nature of the alkylating agent. This protocol provides a foundational method for performing N-alkylation and offers insights into controlling the reaction's regioselectivity.

Synthesis of Starting Material: this compound

A common route for the synthesis of this compound involves the cyclization of 1-phenylsemicarbazide.

Reaction Scheme:

G cluster_0 Synthesis of this compound phenylsemicarbazide 1-Phenylsemicarbazide intermediate N-formyl-1-phenylsemicarbazide (Intermediate) phenylsemicarbazide->intermediate Acylation formic_acid Formic Acid (or derivative) formic_acid->intermediate product This compound intermediate->product Cyclization (Heat, Base)

Figure 1. Synthetic pathway for this compound.

Protocol:

  • Acylation: To a solution of 1-phenylsemicarbazide (1 equivalent) in an appropriate solvent such as formic acid, add the acylating agent. The reaction mixture is typically heated to reflux for several hours.

  • Cyclization: After the initial acylation, a basic solution (e.g., aqueous sodium hydroxide) is added, and the mixture is heated to induce cyclization.

  • Work-up: Upon cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

N-Alkylation of this compound

The N-alkylation of this compound is typically performed in the presence of a base to deprotonate the triazole ring or the hydroxyl group, followed by the addition of an alkylating agent. The choice of reaction conditions is crucial for directing the selectivity towards N-alkylation over O-alkylation, and for influencing the ratio of N2 and N4 isomers.

Possible Alkylation Products:

G cluster_products Possible Alkylation Products start This compound N2_alkyl N2-alkylated start->N2_alkyl Alkylation at N2 N4_alkyl N4-alkylated start->N4_alkyl Alkylation at N4 O_alkyl O-alkylated start->O_alkyl Alkylation at O

Figure 2. Potential regioisomers from the alkylation reaction.

General Protocol for N-Alkylation

This protocol provides a general starting point. Optimization of the base, solvent, and temperature may be required to achieve the desired regioselectivity and yield for a specific alkylating agent.

Materials:

  • This compound

  • Alkylating agent (e.g., alkyl halide, dialkyl sulfate)

  • Base (e.g., potassium carbonate, sodium hydride, sodium ethoxide)

  • Anhydrous solvent (e.g., DMF, acetonitrile, ethanol)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) supplies

  • Purification apparatus (e.g., column chromatography)

Experimental Workflow:

G A Dissolve this compound in anhydrous solvent B Add base and stir A->B C Add alkylating agent dropwise B->C D Heat the reaction mixture C->D E Monitor reaction by TLC D->E F Quench the reaction E->F G Extract the product F->G H Purify by column chromatography G->H I Characterize the product(s) H->I

Figure 3. General experimental workflow for N-alkylation.

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1 equivalent).

  • Add an anhydrous solvent (e.g., DMF or acetonitrile) to dissolve the starting material.

  • Add the base (1.1-1.5 equivalents) portion-wise at room temperature. Stir the mixture for 30-60 minutes.

  • Slowly add the alkylating agent (1.0-1.2 equivalents) to the reaction mixture.

  • Heat the reaction to a temperature between 50-80 °C. The optimal temperature will depend on the reactivity of the alkylating agent and the desired selectivity.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the different isomers.

Data Presentation: Reaction Conditions and Expected Outcomes

The regioselectivity of the alkylation is highly dependent on the reaction conditions. The following table summarizes general trends observed in the alkylation of similar heterocyclic systems.

Parameter Condition Likely Outcome Rationale
Base Strong, non-nucleophilic (e.g., NaH)Favors N-alkylationDeprotonates the more acidic N-H of the triazole ring.
Weaker, nucleophilic (e.g., K₂CO₃)May lead to a mixture of N- and O-alkylationPartial deprotonation of both N-H and O-H.
Solvent Polar aprotic (e.g., DMF, Acetonitrile)Favors N-alkylation (SN2)Stabilizes the transition state for N-alkylation.
Polar protic (e.g., Ethanol)May increase O-alkylationCan solvate the anion and influence nucleophilicity.
Temperature Lower temperaturesKinetically controlled products
Higher temperaturesThermodynamically controlled productsMay favor the more stable isomer.
Alkylating Agent Hard electrophile (e.g., dimethyl sulfate)May favor O-alkylationFollows HSAB principle (hard-hard interaction).
Soft electrophile (e.g., alkyl iodide)May favor N-alkylationFollows HSAB principle (soft-soft interaction).

Characterization of Isomers

Distinguishing between the N2-alkyl, N4-alkyl, and O-alkyl isomers is critical and can be achieved using a combination of spectroscopic techniques.

  • ¹H NMR: The chemical shift of the protons on the alkyl group directly attached to a nitrogen or oxygen will be different. Protons on a carbon attached to oxygen are typically more deshielded (appear at a higher ppm) than those attached to nitrogen.

  • ¹³C NMR: The chemical shift of the carbon atom of the alkyl group attached to the heteroatom will be significantly different for C-O versus C-N bonds.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique can show correlations between the protons of the alkyl group and the carbon atoms of the triazole ring, allowing for unambiguous assignment of the alkylation site. For example, a correlation between the methylene protons of an ethyl group and C3 and C5 of the triazole ring would indicate N4-alkylation.

  • IR Spectroscopy: The presence or absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) can indicate whether O-alkylation has occurred. The C=O stretching frequency (around 1650-1750 cm⁻¹) in the triazolone tautomer will shift upon alkylation.

Conclusion

The N-alkylation of this compound is a versatile reaction for the synthesis of novel derivatives with potential applications in drug discovery. The protocol provided herein offers a solid foundation for performing this transformation. Researchers should be mindful of the potential for forming multiple regioisomers and may need to optimize the reaction conditions to achieve the desired outcome. Careful characterization of the products using advanced spectroscopic methods is essential to confirm the site of alkylation.

Application of 1-phenyl-1H-1,2,4-triazol-3-ol in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1-phenyl-1H-1,2,4-triazol-3-ol is a crucial heterocyclic intermediate, primarily recognized for its role in the synthesis of the broad-spectrum organophosphate insecticide, Triazophos. This application note provides a comprehensive overview of its use in agrochemical synthesis, focusing on the production of Triazophos. Detailed experimental protocols, reaction parameters, and visualizations are presented to aid researchers and professionals in the field of agrochemical development.

Application in the Synthesis of Triazophos

This compound serves as the core structural backbone for the synthesis of Triazophos (O,O-diethyl O-(1-phenyl-1H-1,2,4-triazol-3-yl) phosphorothioate).[1][2] Triazophos is an effective insecticide, acaricide, and nematicide used to control a wide range of pests in various crops.[2] The synthesis involves the reaction of this compound with O,O-diethyl phosphorochloridothioate.

Signaling Pathway of Synthesis

The synthesis of Triazophos from this compound is a nucleophilic substitution reaction. The hydroxyl group of the triazole acts as a nucleophile, attacking the phosphorus atom of the O,O-diethyl phosphorochloridothioate, leading to the displacement of the chlorine atom and the formation of the desired phosphorothioate ester linkage.

Synthesis_Pathway This compound This compound Triazophos Triazophos This compound->Triazophos Nucleophilic Attack O,O-diethyl phosphorochloridothioate O,O-diethyl phosphorochloridothioate O,O-diethyl phosphorochloridothioate->Triazophos Byproduct Byproduct Triazophos->Byproduct Formation of HCl Base Base Base->this compound Deprotonation Solvent Solvent Solvent->Triazophos

Caption: Synthetic pathway for Triazophos.

Experimental Protocols

Two primary methods for the synthesis of Triazophos from this compound are documented: a conventional method and an improved method utilizing a phase transfer catalyst.

Protocol 1: Conventional Synthesis of Triazophos

This method involves the reaction of this compound with O,O-diethyl phosphorochloridothioate in the presence of an organic base in an organic solvent.

Materials:

  • This compound

  • O,O-diethyl phosphorochloridothioate

  • Triethylamine

  • Acetone (anhydrous)

  • Hydrochloric acid (for work-up)

  • Sodium sulfate (anhydrous)

  • Organic solvent for extraction (e.g., dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in anhydrous acetone.

  • Add triethylamine to the solution to act as a base and scavenger for the hydrochloric acid byproduct.

  • Slowly add O,O-diethyl phosphorochloridothioate to the reaction mixture with continuous stirring.

  • After the addition is complete, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with dilute hydrochloric acid and then with water.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain crude Triazophos.

  • Purify the crude product by column chromatography or distillation under reduced pressure.

Protocol 2: Improved Synthesis of Triazophos using a Phase Transfer Catalyst

This enhanced method offers higher yields and purity by employing a phase transfer catalyst.

Materials:

  • This compound

  • O,O-diethyl phosphorochloridothioate

  • Acid scavenger (e.g., potassium carbonate)

  • Phase transfer catalyst (e.g., a quaternary ammonium salt)

  • Solvent (e.g., water or a biphasic system)

  • Organic solvent for extraction (e.g., toluene or xylene)

Procedure:

  • In a reaction vessel, prepare a solution or suspension of this compound in a suitable solvent (e.g., water).

  • Add an acid scavenger, such as potassium carbonate, to the mixture.

  • Add the phase transfer catalyst (0.2% to 2.0% by weight).

  • With vigorous stirring, add O,O-diethyl phosphorochloridothioate to the mixture.

  • Maintain the reaction temperature between 20-45 °C for several hours until completion.

  • After the reaction is complete, cool the mixture and separate the organic layer.

  • Extract the aqueous layer with an organic solvent (e.g., xylene, toluene, or methylene dichloride) to recover any remaining product.

  • Combine the organic layers and wash with water.

  • Dry the organic phase and remove the solvent under reduced pressure to yield Triazophos.

Quantitative Data

ParameterConventional MethodImproved Method (Phase Transfer Catalysis)Reference
Yield ModerateHigh (at least 92% purity)[2]
Purity GoodHigh[2]
Reaction Temperature Reflux temperature of acetone20-45 °C[2]
Solvent AcetoneWater / Biphasic system[2]
Base/Acid Scavenger TriethylaminePotassium Carbonate[2]
Catalyst NonePhase Transfer Catalyst[2]

Experimental Workflow

Experimental_Workflow cluster_conventional Conventional Method cluster_ptc Improved Method (PTC) A1 Dissolve this compound and Triethylamine in Acetone A2 Add O,O-diethyl phosphorochloridothioate A1->A2 A3 Reflux A2->A3 A4 Work-up & Purification A3->A4 End Triazophos A4->End B1 Suspend this compound and K2CO3 in Water B2 Add Phase Transfer Catalyst and O,O-diethyl phosphorochloridothioate B1->B2 B3 React at 20-45°C B2->B3 B4 Extraction & Solvent Removal B3->B4 B4->End Start Start Start->A1 Start->B1

Caption: Workflow for Triazophos synthesis.

Conclusion

This compound is a vital precursor in the agrochemical industry, specifically for the production of the insecticide Triazophos. The synthetic methodologies presented provide a framework for its efficient conversion. The improved method utilizing a phase transfer catalyst is particularly noteworthy for its high yield and purity, offering a more sustainable and economically viable route for large-scale production. Further research into optimizing these protocols and exploring other potential agrochemical applications of this compound derivatives is encouraged.

References

In Vitro Efficacy Profiling of 1-phenyl-1H-1,2,4-triazol-3-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to a panel of in vitro assays for evaluating the efficacy of 1-phenyl-1H-1,2,4-triazol-3-ol. Given that the 1,2,4-triazole scaffold is a well-established pharmacophore, particularly known for its potent antifungal activity, the primary focus of these protocols is to assess its antifungal properties. Additionally, protocols for evaluating general cytotoxicity (anticancer potential) and enzyme inhibition are included to build a broader efficacy and selectivity profile for the compound.

Application Note 1: Antifungal Susceptibility Testing

Introduction

The primary mechanism of action for many antifungal drugs containing a 1,2,4-triazole ring is the inhibition of lanosterol 14α-demethylase (CYP51).[1] This key enzyme is involved in the fungal ergosterol biosynthesis pathway.[1] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to the inhibition of fungal growth or cell death.[1] Therefore, the initial and most critical in vitro assay for this compound is to determine its activity against a panel of pathogenic fungi.

Principle of the Method

The broth microdilution method is the gold-standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[2] This method involves exposing a standardized suspension of a fungal isolate to serial dilutions of the test compound in a liquid broth medium.[2] The MIC is defined as the lowest concentration of the compound that inhibits visible fungal growth after a specified incubation period.[2][3] This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[3][4]

Diagram: Ergosterol Biosynthesis Pathway and Azole Inhibition

Ergosterol_Pathway cluster_membrane Membrane Function acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway Multiple Steps squalene Squalene mevalonate_pathway->squalene lanosterol Lanosterol squalene->lanosterol Epoxidation cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol_intermediates Ergosterol Intermediates cyp51->ergosterol_intermediates 14α-demethylation ergosterol Ergosterol ergosterol_intermediates->ergosterol Multiple Steps membrane Fungal Cell Membrane ergosterol->membrane Incorporation triazol_3_ol This compound triazol_3_ol->cyp51 Inhibition

Caption: Fungal ergosterol biosynthesis pathway and the inhibitory action of triazoles.

Protocol: Antifungal Broth Microdilution Assay

Materials and Reagents:

  • This compound (Test Compound)

  • Dimethyl Sulfoxide (DMSO)

  • RPMI 1640 liquid medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • Positive control antifungal (e.g., Fluconazole)

  • Sterile water and saline

  • Spectrophotometer or microplate reader

  • Incubator (35-37°C)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL). Create serial twofold dilutions in RPMI medium to achieve final concentrations ranging from, for example, 0.0625 to 64 µg/mL in the microtiter plate.

  • Inoculum Preparation: Culture the fungal strains on appropriate agar plates. Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast. Dilute this suspension 1:1000 in RPMI medium to get the final inoculum density.

  • Plate Setup:

    • Add 100 µL of RPMI medium to all wells of a 96-well plate.

    • Add 100 µL of the highest compound concentration to the first column of wells, and perform serial twofold dilutions across the plate, leaving the last two columns for controls.

    • Controls:

      • Growth Control: Wells containing only the fungal inoculum in RPMI.

      • Sterility Control: Wells containing only RPMI medium.

      • Positive Control: Wells with fungal inoculum and serial dilutions of a known antifungal like Fluconazole.

  • Inoculation: Add 100 µL of the final fungal inoculum to each well (except the sterility control), bringing the final volume to 200 µL.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.[3] Incubation time may vary depending on the fungal species.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of visible growth (e.g., an 80% reduction) compared to the growth control well.[5] This can be assessed visually or by reading the optical density (OD) at a specific wavelength (e.g., 530 nm) with a microplate reader.

Data Presentation: Antifungal Activity (MIC)
Fungal StrainTest Compound MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans ATCC 900281.00.5
Cryptococcus neoformans H994.02.0
Aspergillus fumigatus ATCC 2043058.016.0
Fluconazole-Resistant C. albicans>6464

Application Note 2: Cytotoxicity Screening (MTT Assay)

Introduction

While screening for therapeutic efficacy, it is crucial to assess the potential cytotoxicity of a compound against mammalian cells. This helps to determine its therapeutic index and selectivity. The MTT assay is a widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

Principle of the Method

The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[7] These crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.[8]

Diagram: MTT Assay Workflow

MTT_Workflow start Seed mammalian cells in a 96-well plate incubate1 Incubate for 24h to allow cell attachment start->incubate1 treat Treat cells with serial dilutions of This compound incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 3-4h (Formation of formazan crystals) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan incubate3->solubilize read Measure absorbance at ~570 nm using a microplate reader solubilize->read analyze Calculate % viability and determine IC50 read->analyze

Caption: Workflow for the MTT cytotoxicity assay.

Protocol: MTT Cytotoxicity Assay

Materials and Reagents:

  • Mammalian cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HeLa or A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well flat-bottom plates

  • Positive control cytotoxic agent (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the same concentration of DMSO used for the test compound) and a positive control.

  • Incubation: Incubate the plate for 24 to 72 hours.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours at 37°C until purple formazan crystals are visible.[9]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[9] Mix thoroughly by pipetting or shaking on an orbital shaker to dissolve the crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm (with an optional reference wavelength of 630 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Data Presentation: Cytotoxicity (IC50)
Cell LineTest Compound IC50 (µM)Doxorubicin IC50 (µM)
HEK293 (Normal)>1001.5
HeLa (Cervical Cancer)45.20.8
A549 (Lung Cancer)68.51.2

Application Note 3: Enzyme Inhibition Assay (Acetylcholinesterase)

Introduction

Derivatives of 1,2,4-triazole have been reported to inhibit various enzymes.[8] An enzyme inhibition assay can help identify specific molecular targets for this compound. The acetylcholinesterase (AChE) inhibition assay is a robust and common screening method. AChE is a key enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine.[5] Its inhibition is a therapeutic strategy for diseases like Alzheimer's.[5]

Principle of the Method

The most common method is the colorimetric assay developed by Ellman.[10] The enzyme AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid, which can be quantified by measuring its absorbance at 412 nm.[5] An inhibitor will reduce the rate of this color change.

Diagram: AChE Inhibition Assay Workflow

AChE_Workflow start Prepare reagents: AChE, ATCh, DTNB, Buffer plate Add Buffer, AChE enzyme, and test compound (or positive control) to 96-well plate start->plate preincubate Pre-incubate for 15 min at 37°C plate->preincubate initiate Initiate reaction by adding substrates (ATCh and DTNB) preincubate->initiate measure Immediately measure absorbance at 412 nm kinetically for 10-15 min initiate->measure analyze Calculate reaction rates (ΔAbs/min) and % inhibition to determine IC50 measure->analyze

Caption: Workflow for the in vitro acetylcholinesterase (AChE) inhibition assay.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay

Materials and Reagents:

  • Acetylcholinesterase (AChE) from a source like electric eel

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • This compound (Test Compound)

  • Positive control inhibitor (e.g., Phospholine or Donepezil)

  • 96-well microplate and reader

Procedure:

  • Reagent Preparation:

    • Prepare an AChE solution in buffer (e.g., 0.1 U/mL).

    • Prepare a 10 mM ATCh solution and a 3 mM DTNB solution in buffer.

    • Prepare serial dilutions of the test compound and positive control in buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • Test compound dilution (or buffer for control)

    • AChE solution

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[5]

  • Reaction Initiation: Add ATCh and DTNB solutions to all wells to start the reaction.[5]

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 10-15 minutes.[5]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well.

    • Determine the percent inhibition for each compound concentration using the formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100

    • Plot the % inhibition against the logarithm of the compound concentration to determine the IC50 value.

Data Presentation: Enzyme Inhibition (IC50)
EnzymeTest Compound IC50 (µM)Donepezil IC50 (µM)
Acetylcholinesterase (AChE)25.80.02

References

Application Notes and Protocols for Molecular Docking Studies of 1-phenyl-1H-1,2,4-triazol-3-ol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies on 1-phenyl-1H-1,2,4-triazol-3-ol and its derivatives. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including anticancer, antifungal, and antimicrobial properties. Molecular docking, a powerful computational technique, is instrumental in predicting the binding interactions of these compounds with their protein targets, thereby guiding drug design and discovery efforts.

Introduction to this compound in Drug Discovery

The this compound core structure represents a versatile template for the design of novel therapeutic agents. The phenyl and triazole rings can be substituted at various positions to modulate the compound's physicochemical properties and its binding affinity for specific biological targets. Molecular docking studies are crucial for understanding how these structural modifications influence the compound's interaction with the active site of a target protein, providing insights into structure-activity relationships (SAR).

Principle of Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor, forming a stable complex.[1] This computational method estimates the binding affinity, often expressed as a binding energy or docking score, where a more negative value typically indicates a stronger interaction. By simulating the non-covalent interactions between a ligand and a target protein, researchers can identify key amino acid residues involved in the binding and predict the ligand's mode of action.

Applications in Drug Development

Molecular docking of this compound and its derivatives can be applied to:

  • Virtual Screening: Identify potential protein targets for the compound from a large library of protein structures.

  • Hit Identification: Screen large compound libraries to identify novel 1,2,4-triazole derivatives that bind to a specific target.

  • Lead Optimization: Guide the chemical modification of the lead compound to improve its binding affinity and selectivity.

  • Mechanism of Action Studies: Elucidate the molecular basis of a compound's biological activity by visualizing its binding mode.

Data Presentation: Comparative Docking Scores of 1,2,4-Triazole Derivatives

The following table summarizes quantitative data from various molecular docking studies on 1,2,4-triazole derivatives against a range of biological targets. This data illustrates the potential of this chemical class in targeting diverse proteins.

Compound ClassTarget Protein (PDB ID)Target Organism/DiseaseBinding Energy (kcal/mol)Reference CompoundReference Binding Energy (kcal/mol)
5-alkylthio-3-aryl-4-phenyl-1,2,4-triazolesPenicillin-Binding Protein (1AJ0)Staphylococcus aureus-6.90 to -7.54Amoxicillin-
5-alkylthio-3-aryl-4-phenyl-1,2,4-triazolesDihydropteroate Synthase (1JIJ)Escherichia coli-5.89 to -7.55--
Designed 1,2,4-triazole derivativesAromatase (3EQM)Breast Cancer-9.04 to -9.96--
Designed 1,2,4-triazole derivativesTubulin (4YJ2)Cancer-6.23 to -7.54--
Triazole DerivativesKDM5ACancer-9.802 to -11.042Doxorubicin-7.59
Triazole DerivativesEpidermal Growth Factor Receptor (EGFR)Cancer-8.5 to -10.2--

Experimental Protocols

A generalized protocol for conducting molecular docking studies with this compound or its derivatives is provided below. This protocol is a synthesis of methodologies reported in various studies on 1,2,4-triazole compounds.[2]

Protocol: Molecular Docking of this compound

1. Ligand Preparation

  • 2D Structure Generation: Draw the 2D structure of this compound or its analog using a chemical drawing software (e.g., ChemDraw, Marvin Sketch).

  • 3D Structure Conversion: Convert the 2D structure into a 3D structure.

  • Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation of the ligand.

  • File Format Conversion: Save the optimized ligand structure in a suitable format for the docking software (e.g., .pdbqt for AutoDock).

2. Protein Preparation

  • Protein Structure Retrieval: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (--INVALID-LINK--).

  • Protein Clean-up: Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the study.

  • Hydrogen Addition: Add hydrogen atoms to the protein structure, which are often missing in PDB files.

  • Charge Assignment: Assign appropriate atomic charges to the protein residues (e.g., Kollman charges).

  • File Format Conversion: Convert the prepared protein structure into the required format for the docking software (e.g., .pdbqt).

3. Molecular Docking

  • Grid Box Definition: Define the active site of the protein by specifying the center and dimensions of a grid box that encompasses the binding pocket. This can be done based on the location of the co-crystallized ligand or by using active site prediction tools.

  • Docking Algorithm Selection: Choose an appropriate docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).

  • Setting Docking Parameters: Configure the docking parameters, such as the number of genetic algorithm runs, population size, and the maximum number of energy evaluations.

  • Running the Docking Simulation: Execute the docking calculation. The software will explore various conformations and orientations of the ligand within the defined active site and calculate the binding energy for each pose.

4. Analysis of Results

  • Binding Pose Visualization: Visualize the docked poses of the ligand within the protein's active site using molecular visualization software (e.g., PyMOL, VMD).

  • Interaction Analysis: Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the protein.

  • Binding Energy Evaluation: Rank the docked poses based on their binding energies. The pose with the lowest binding energy is generally considered the most favorable.

  • Clustering Analysis: Group similar binding poses into clusters to identify the most populated and energetically favorable binding modes.

Visualizations

Diagram of the Molecular Docking Workflow

Molecular_Docking_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_analysis Results Analysis L1 2D Structure Drawing L2 3D Conversion L1->L2 L3 Energy Minimization L2->L3 Docking Molecular Docking Simulation L3->Docking P1 PDB Structure Retrieval P2 Protein Clean-up P1->P2 P3 Hydrogen Addition & Charge Assignment P2->P3 P3->Docking A1 Binding Pose Visualization Docking->A1 A2 Interaction Analysis A1->A2 A3 Binding Energy Evaluation A2->A3

Caption: A generalized workflow for molecular docking studies.

Hypothetical Signaling Pathway Modulation

Signaling_Pathway Receptor Target Protein (e.g., Kinase, GPCR) Downstream1 Downstream Effector 1 Receptor->Downstream1 Ligand This compound Ligand->Receptor Binding & Inhibition Downstream2 Downstream Effector 2 Downstream1->Downstream2 Response Cellular Response (e.g., Proliferation, Apoptosis) Downstream2->Response

Caption: Hypothetical pathway modulation by the ligand.

References

Application Notes and Protocols: Synthesis and Enhanced Bioactivity of 1-Phenyl-1H-1,2,4-triazol-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-phenyl-1H-1,2,4-triazol-3-ol derivatives and their analogs, which have demonstrated enhanced bioactivity, particularly in the areas of anticancer and antimicrobial applications. The information compiled herein is based on peer-reviewed scientific literature and is intended to guide researchers in the development of novel therapeutic agents based on this versatile scaffold.

Introduction

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs. Derivatives of this compound, existing in tautomeric equilibrium with 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one, have attracted significant attention due to their broad spectrum of biological activities. This document focuses on derivatives exhibiting potent anticancer and antimicrobial properties, providing detailed synthetic procedures, quantitative bioactivity data, and insights into their potential mechanisms of action.

Data Presentation: Bioactivity of 1-Phenyl-1,2,4-triazol-3-ol Derivatives

The following tables summarize the quantitative bioactivity data for selected derivatives, allowing for easy comparison of their potency.

Table 1: Anticancer Activity of 4,5-Disubstituted-4H-1,2,4-triazol-3-amine Derivatives

Compound IDR1 (at position 5)R2 (at position 4)A549 (IC50, µM)NCI-H460 (IC50, µM)NCI-H23 (IC50, µM)
4a 4-Cl-Ph4-Cl-Ph1.092.013.28
4b 4-Br-Ph4-Cl-Ph2.033.144.51
4c 4-F-Ph4-Cl-Ph3.154.285.92
4d 4-Me-Ph4-Cl-Ph5.216.878.13
5-FU (control) --15.218.520.1

Data extracted from a study on the anti-lung cancer properties of these compounds. The potent activity of compound 4a suggests that electron-withdrawing groups on both phenyl rings are favorable for cytotoxicity.

Table 2: Antimicrobial Activity of 4-(Benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives

Compound IDR (substituent on benzylidene)S. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)A. niger (MIC, µg/mL)
5a H62.5125125250
5b 4-Cl31.2562.562.5125
5c 4-NO231.2562.562.5125
5d 4-OCH362.5125250500
Streptomycin (control) -1015--
Fluconazole (control) ---2025

Data extracted from a study on the antimicrobial evaluation of these Schiff base derivatives. The presence of electron-withdrawing groups at the para position of the benzylidene ring appears to enhance antimicrobial activity.

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of the highlighted derivatives are provided below.

Protocol 1: Synthesis of 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (Anticancer Agent)

This protocol describes a multi-step synthesis of a highly potent anticancer agent.

Step 1: Synthesis of N-(4-chlorophenyl)-4-chlorobenzamide

  • To a solution of 4-chloroaniline (10 mmol) and 4-chlorobenzoic acid (10 mmol) in dry dimethylformamide (DMF, 50 mL), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 12 mmol) and 4-dimethylaminopyridine (DMAP, 1 mmol).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture into ice-cold water (200 mL) and stir for 30 minutes.

  • Filter the resulting precipitate, wash with water, and dry under vacuum to yield the desired amide.

Step 2: Synthesis of N-(4-chlorophenyl)-4-chlorobenzothioamide

  • To a solution of N-(4-chlorophenyl)-4-chlorobenzamide (10 mmol) in dry toluene (50 mL), add Lawesson's reagent (6 mmol).

  • Reflux the reaction mixture for 4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain the thioamide.

Step 3: Synthesis of N-(4-chlorophenyl)-4-chlorobenzohydrazonamide

  • To a solution of N-(4-chlorophenyl)-4-chlorobenzothioamide (10 mmol) in ethanol (50 mL), add hydrazine hydrate (20 mmol).

  • Stir the reaction mixture at 80°C for 6 hours.

  • Cool the reaction mixture to room temperature and pour into ice-cold water (200 mL).

  • Filter the precipitate, wash with water, and recrystallize from ethanol to yield the hydrazonamide.

Step 4: Synthesis of 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine

  • To a solution of N-(4-chlorophenyl)-4-chlorobenzohydrazonamide (10 mmol) in water (50 mL), add sodium bicarbonate (15 mmol).

  • Cool the mixture to -5°C in an ice-salt bath.

  • Add a solution of cyanogen bromide (12 mmol) in water (10 mL) dropwise over 30 minutes.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Filter the resulting solid, wash with cold water, and recrystallize from ethanol to obtain the final product.

Protocol 2: Synthesis of 4-(4-Chlorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol (Antimicrobial Agent)

This protocol outlines the synthesis of a Schiff base derivative with significant antimicrobial activity.

Step 1: Synthesis of Potassium dithiocarbazinate

  • To a solution of benzoic acid hydrazide (10 mmol) in absolute ethanol (50 mL), add potassium hydroxide (15 mmol).

  • Cool the mixture in an ice bath and add carbon disulfide (12 mmol) dropwise with constant stirring.

  • Continue stirring at room temperature for 12 hours.

  • Filter the precipitated potassium dithiocarbazinate, wash with cold ether, and dry.

Step 2: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

  • To a suspension of potassium dithiocarbazinate (10 mmol) in water (50 mL), add hydrazine hydrate (20 mmol).

  • Reflux the mixture for 6 hours. A color change and evolution of hydrogen sulfide gas will be observed.

  • Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from ethanol.

Step 3: Synthesis of 4-(4-Chlorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol

  • To a solution of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (10 mmol) in ethanol (50 mL), add 4-chlorobenzaldehyde (10 mmol) and a few drops of glacial acetic acid.

  • Reflux the mixture for 8 hours.

  • Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Filter the solid, wash with cold ethanol, and recrystallize from ethanol to obtain the pure Schiff base.

Protocol 3: In Vitro Anticancer Activity Evaluation (MTT Assay)
  • Seed cancer cells (e.g., A549, NCI-H460) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).

  • Incubate the plates for 48 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Protocol 4: In Vitro Antimicrobial Activity Evaluation (Broth Microdilution Method)
  • Prepare a stock solution of each synthesized compound in DMSO.

  • In a 96-well plate, perform serial two-fold dilutions of the compounds in appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized microbial suspension (approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi).

  • Include positive (microbes with no drug) and negative (broth only) controls.

  • Incubate the plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

The following diagrams illustrate the synthetic workflows and a potential signaling pathway modulated by these compounds.

Synthesis_Anticancer_Agent cluster_0 Step 1: Amide Formation cluster_1 Step 2: Thionation cluster_2 Step 3: Hydrazonamide Formation cluster_3 Step 4: Triazole Ring Formation 4-Chloroaniline 4-Chloroaniline Amide N-(4-chlorophenyl)-4-chlorobenzamide 4-Chloroaniline->Amide EDCI, DMAP, DMF 4-Chlorobenzoic_acid 4-Chlorobenzoic_acid 4-Chlorobenzoic_acid->Amide Thioamide N-(4-chlorophenyl)-4-chlorobenzothioamide Amide->Thioamide Lawesson's Reagent Hydrazonamide N-(4-chlorophenyl)-4-chlorobenzohydrazonamide Thioamide->Hydrazonamide Hydrazine Hydrate Final_Product 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine Hydrazonamide->Final_Product Cyanogen Bromide, NaHCO3

Caption: Synthetic workflow for the anticancer agent 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine.

Synthesis_Antimicrobial_Agent cluster_0 Step 1: Dithiocarbazinate Formation cluster_1 Step 2: Triazole-thiol Formation cluster_2 Step 3: Schiff Base Formation Benzoic_hydrazide Benzoic_hydrazide Dithiocarbazinate Potassium dithiocarbazinate Benzoic_hydrazide->Dithiocarbazinate CS2_KOH CS2, KOH CS2_KOH->Dithiocarbazinate Triazole_thiol 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol Dithiocarbazinate->Triazole_thiol Hydrazine Hydrate Final_Product 4-(4-Chlorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol Triazole_thiol->Final_Product Glacial Acetic Acid 4-Cl-Benzaldehyde 4-Cl-Benzaldehyde 4-Cl-Benzaldehyde->Final_Product

Caption: Synthetic workflow for the antimicrobial agent 4-(4-Chlorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol.

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Triazole_Derivative 1-Phenyl-1,2,4-triazol-3-ol Derivative Triazole_Derivative->PI3K Triazole_Derivative->Akt Triazole_Derivative->mTORC1

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by 1-phenyl-1,2,4-triazol-3-ol derivatives.

Application Notes and Protocols for 1-phenyl-1H-1,2,4-triazol-3-ol in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the potential uses of 1-phenyl-1H-1,2,4-triazol-3-ol in material science, drawing upon the established applications of structurally similar phenyl-triazole derivatives. The primary applications highlighted are in the fields of corrosion inhibition and the development of advanced porous materials, specifically metal-organic frameworks (MOFs). Detailed experimental protocols for the synthesis, characterization, and performance evaluation of materials incorporating this compound are provided. All quantitative data from cited literature on analogous compounds are summarized in structured tables for comparative analysis. Visual diagrams generated using Graphviz are included to illustrate key experimental workflows and conceptual relationships.

Introduction

This compound is a heterocyclic compound featuring a phenyl ring attached to a triazole core with a hydroxyl group. While direct applications of this specific molecule in material science are not yet extensively documented, its structural motifs—the triazole ring and the phenyl group—are present in numerous compounds that have demonstrated significant utility in this field. The triazole ring, with its nitrogen heteroatoms, is an excellent coordinating ligand for metal ions and can participate in the formation of protective films on metal surfaces. The phenyl group imparts hydrophobicity and can engage in π-π stacking interactions, influencing the self-assembly and stability of materials.

Based on the performance of analogous phenyl-triazole-thiol and triazolate derivatives, this document outlines the potential for this compound to function as:

  • A Corrosion Inhibitor: For the protection of metals such as mild steel and copper in aggressive environments.

  • An Organic Linker for Metal-Organic Frameworks (MOFs): For applications in gas storage, separation, and energy storage.

These application notes aim to provide a foundational guide for researchers interested in exploring the material science applications of this compound.

Application as a Corrosion Inhibitor

The nitrogen atoms in the triazole ring of this compound can readily adsorb onto a metal surface, forming a protective layer that isolates the metal from the corrosive environment. This section details the potential of this compound as a corrosion inhibitor and provides protocols for its evaluation.

Principle of Action

Corrosion inhibitors function by adsorbing onto the metal surface and impeding the anodic (metal dissolution) and/or cathodic (oxygen reduction) reactions of the corrosion process. Phenyl-triazole derivatives have been shown to be effective mixed-type inhibitors, meaning they affect both anodic and cathodic reactions. The adsorption can be physical (physisorption) due to electrostatic interactions or chemical (chemisorption) involving the formation of coordinate bonds between the heteroatoms (N, O) of the triazole and the vacant d-orbitals of the metal.

Quantitative Data from Analogous Compounds

The following tables summarize the corrosion inhibition performance of various phenyl-triazole derivatives on different metals, providing a benchmark for the expected performance of this compound.

Table 1: Corrosion Inhibition Efficiency of Phenyl-Triazole Derivatives on Mild Steel

InhibitorCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Reference
5-(Phenyl)-4H-1,2,4-triazole-3-thiol0.5M H₂SO₄0.5 mM2591.6[1][2]
Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate1.0 M HCl1.0 x 10⁻³ M2595.3[3]
2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazide1.0 M HCl1.0 x 10⁻³ M2595.0[3]
Hexaconazole1 M HCl10⁻³ M2592.0[4]
Bromuconazole1 M HCl10⁻³ M2590.0[4]

Table 2: Corrosion Inhibition Efficiency of Triazole Derivatives on Copper

InhibitorCorrosive MediumConcentrationInhibition Efficiency (%)Reference
3-amino-5-mercapto-1,2,4-triazole3.5% NaCl5.0 x 10⁻³ mol/l~94[5]
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol3.5% NaClOptimum>90[6]
N-decyl-3-amino-1,2,4-triazole3% NaCl1 mM99.2[7]
3,4'-bi-1,2,4-Triazole3% NaCl1 mM94.7[8]
Experimental Protocols for Corrosion Inhibition Studies

The following are detailed protocols for three standard methods used to evaluate the performance of corrosion inhibitors.

This gravimetric method provides a direct measure of the corrosion rate.

Protocol:

  • Specimen Preparation:

    • Cut metal coupons (e.g., mild steel) to a standard size (e.g., 2 cm x 2 cm x 0.1 cm).

    • Mechanically polish the coupons with successively finer grades of emery paper, rinse with deionized water and acetone, and dry in a desiccator.

    • Accurately weigh each coupon to four decimal places (W_initial).

  • Immersion Test:

    • Prepare the corrosive solution (e.g., 1 M HCl) with and without various concentrations of this compound.

    • Completely immerse the weighed coupons in the test solutions for a specified duration (e.g., 24 hours) at a constant temperature.

  • Post-Immersion Treatment:

    • Remove the coupons from the solutions, rinse with deionized water, and clean with a soft brush to remove corrosion products.

    • Further clean the coupons by immersing them in a cleaning solution (e.g., Clarke's solution for steel), rinse thoroughly with deionized water and acetone, and dry.

    • Weigh the cleaned and dried coupons (W_final).

  • Calculations:

    • Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (A × T × ρ) where ΔW is the weight loss (mg), A is the surface area of the coupon (cm²), T is the immersion time (hours), and ρ is the density of the metal (g/cm³).

    • Inhibition Efficiency (IE %): IE % = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100

This electrochemical technique provides insights into the kinetic and mechanistic aspects of corrosion inhibition.

Protocol:

  • Electrochemical Cell Setup:

    • Use a three-electrode cell configuration: the metal specimen as the working electrode (WE), a platinum wire or graphite rod as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).

    • The working electrode should have a defined exposed surface area.

  • Measurement:

    • Immerse the electrodes in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

    • Scan the potential from approximately -250 mV to +250 mV with respect to the OCP at a slow scan rate (e.g., 1 mV/s).

    • Record the resulting current density.

  • Data Analysis:

    • Plot the potential versus the logarithm of the current density (Tafel plot).

    • Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).

    • Inhibition Efficiency (IE %): IE % = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] × 100

EIS is a non-destructive technique that provides information about the properties of the protective film formed by the inhibitor.

Protocol:

  • Electrochemical Cell Setup:

    • Use the same three-electrode setup as for potentiodynamic polarization.

  • Measurement:

    • After the OCP has stabilized, apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

    • Measure the impedance response of the system.

  • Data Analysis:

    • Represent the data as Nyquist and Bode plots.

    • Model the impedance data using an appropriate equivalent electrical circuit to extract parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).

    • Inhibition Efficiency (IE %): IE % = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] × 100

Visualization of Experimental Workflow

Corrosion_Inhibition_Workflow cluster_prep Sample Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis Metal_Coupon Metal Coupon Polishing Polishing Metal_Coupon->Polishing Cleaning Cleaning & Weighing Polishing->Cleaning Weight_Loss Weight Loss Cleaning->Weight_Loss PDP Potentiodynamic Polarization Cleaning->PDP EIS Electrochemical Impedance Spectroscopy Cleaning->EIS CR_IE Calculate CR & IE% Weight_Loss->CR_IE Tafel_Analysis Tafel Analysis PDP->Tafel_Analysis Circuit_Modeling Equivalent Circuit Modeling EIS->Circuit_Modeling

Caption: Workflow for evaluating corrosion inhibition performance.

Application as a Linker for Metal-Organic Frameworks (MOFs)

The triazolate anion of this compound can act as a multidentate organic linker to coordinate with metal ions (e.g., Zn²⁺, Fe²⁺), forming a porous, crystalline structure known as a Metal-Organic Framework (MOF). These materials have exceptionally high surface areas and tunable pore sizes, making them promising for various applications.

Principle of MOF Formation

MOFs are synthesized through the self-assembly of metal ions or clusters (secondary building units, SBUs) and organic linkers. The geometry of the linker and the coordination preference of the metal ion dictate the topology and properties of the resulting framework. The use of a triazolate linker can lead to robust frameworks with high thermal and chemical stability.

Quantitative Data from Analogous Triazolate-Based MOFs

The following tables present the synthesis conditions and properties of several MOFs constructed from triazolate-based linkers.

Table 3: Synthesis Conditions and Properties of Zinc-Triazolate MOFs

MOF Name/FormulaLinker(s)Metal SourceSolventTemp (°C)BET Surface Area (m²/g)Pore Volume (cm³/g)Reference
Zn₅(OAc)₄(TBTT)₂H₃TBTTZinc AcetateDMF1501994-[9]
Zn-Tz6MesH₆Tz6MesZinc AcetateDMF/Formic Acid15017000.70[10]
[Zn₂(atz)₂(ipa)]3-amino-1,2,4-triazole, Isophthalic acidZinc NitrateDMF/H₂O120584-[11]
NICS-243,5-diamino-1,2,4-triazole, OxalateZinc Salt----[12]

(Note: H₃TBTT = 2,4,6-tris(1H-benzo[d][5][8][13]triazol-5-yl)-1,3,5-triazine; H₆Tz6Mes = hexatopic benzotriazolate)

Table 4: Properties of Iron-Triazolate MOFs for Energy Storage

MOF Name/FormulaApplicationKey PropertyValueReference
Fe-METElectrochemical CapacitorGravimetric Capacitance304 F g⁻¹ at 0.5 A g⁻¹[14]
Fe(1,2,3-triazolate)₂Conductive MOFElectrical ConductivityIncreases with oxidation[15]
MOF-derived IronIron-Air Redox BatteryDischarge Mass Specific Energy226.5 W h kg⁻¹-Fe[16]
Experimental Protocols for MOF Synthesis and Characterization

This is a common method for synthesizing crystalline MOFs.

Protocol:

  • Reactant Preparation:

    • In a glass vial, dissolve the metal salt (e.g., 0.1 mmol of Zinc Acetate dihydrate) and this compound (0.1 mmol) in a suitable solvent (e.g., 5 mL of N,N-dimethylformamide, DMF).

    • The molar ratios of metal to linker may need to be optimized. A modulator such as formic acid or benzoic acid can be added to improve crystal quality.

  • Reaction:

    • Seal the vial tightly and place it in a programmable oven.

    • Heat the mixture to a specific temperature (e.g., 100-150 °C) for a set period (e.g., 24-72 hours).

    • Allow the oven to cool down slowly to room temperature.

  • Product Isolation and Activation:

    • Collect the crystalline product by filtration or decantation.

    • Wash the crystals with fresh DMF several times to remove unreacted starting materials.

    • Perform a solvent exchange by soaking the crystals in a more volatile solvent (e.g., ethanol or acetone) for several days, replacing the solvent periodically.

    • Activate the MOF by removing the solvent from the pores. This is typically done by heating the sample under vacuum.

Protocol:

  • Powder X-ray Diffraction (PXRD):

    • Grind a small sample of the activated MOF into a fine powder.

    • Mount the sample on a zero-background holder.

    • Collect the PXRD pattern over a 2θ range of, for example, 5° to 50°.

    • Compare the experimental pattern with a simulated pattern from single-crystal X-ray diffraction (if available) to confirm phase purity and crystallinity.

  • Gas Sorption Analysis (BET Surface Area):

    • Place a precisely weighed sample of the activated MOF (typically 50-100 mg) in a sample tube.

    • Degas the sample under vacuum at an elevated temperature (e.g., 150 °C) for several hours to ensure all guest molecules are removed.

    • Measure the nitrogen adsorption-desorption isotherm at 77 K (liquid nitrogen temperature).

    • Calculate the specific surface area using the Brunauer-Emmett-Teller (BET) method from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.

    • Determine the total pore volume from the amount of nitrogen adsorbed at a relative pressure close to 1.

  • Thermogravimetric Analysis (TGA):

    • Place a small amount of the activated MOF in a TGA pan.

    • Heat the sample under an inert atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) up to a high temperature (e.g., 600 °C).

    • Monitor the weight loss as a function of temperature to determine the thermal stability of the framework.

Visualization of MOF Synthesis and Characterization Workflow

MOF_Workflow cluster_synthesis Solvothermal Synthesis cluster_characterization Characterization cluster_application Potential Applications Reactants Metal Salt + Triazolol Linker in Solvent Heating Heating in Sealed Vial Reactants->Heating Isolation Isolation & Washing Heating->Isolation Activation Activation (Vacuum & Heat) Isolation->Activation PXRD PXRD (Crystallinity) Activation->PXRD Gas_Sorption Gas Sorption (Surface Area, Porosity) Activation->Gas_Sorption TGA TGA (Thermal Stability) Activation->TGA Energy_Storage Energy Storage PXRD->Energy_Storage Gas_Storage Gas Storage Gas_Sorption->Gas_Storage Separation Separation Gas_Sorption->Separation

Caption: Workflow for MOF synthesis and characterization.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling chemicals.

  • Work in a well-ventilated fume hood, especially when using volatile organic solvents like DMF.

  • Exercise caution when working with sealed vials at high temperatures and pressures during solvothermal synthesis.

  • Consult the Safety Data Sheet (SDS) for all chemicals used.

Conclusion

While the material science applications of this compound are still an emerging area of research, the established performance of structurally related phenyl-triazole derivatives suggests significant potential. This compound is a promising candidate for the development of new corrosion inhibitors and as a versatile linker for the synthesis of functional metal-organic frameworks. The protocols and data presented in these application notes provide a solid foundation for researchers to explore and validate these potential applications. Further experimental work is necessary to determine the specific performance characteristics of materials derived from this compound.

References

Application Notes and Protocols for Cycloaddition Reactions Involving 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide researchers, scientists, and drug development professionals with detailed experimental procedures for cycloaddition reactions involving 1,2,4-triazoles. The protocols outlined below cover photochemical synthesis, hetero-Diels-Alder reactions, and metal-catalyzed [3+2] cycloadditions, offering a range of methods for the synthesis of complex molecules incorporating the 1,2,4-triazole moiety.

Photochemical [3+2] Cycloaddition for the Synthesis of 1,2,4-Triazoles

This protocol describes a visible-light-mediated approach for the synthesis of 1,2,4-triazoles from acceptor-only diazoalkanes and azodicarboxylates. The reaction proceeds via the formation of a triplet intermediate, which reacts with a diazoalkane to form an azomethine ylide. This ylide then undergoes a dipolar cycloaddition with a nitrile to yield the desired 1,2,4-triazole. This method is notable for its mild reaction conditions and broad substrate compatibility.[1][2][3]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 M solution of the azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD) in the desired dry nitrile solvent (e.g., acetonitrile, benzonitrile).

    • Prepare a 0.4 M solution of the acceptor-only diazoalkane (e.g., ethyl diazoacetate) in the same nitrile solvent.

  • Reaction Setup:

    • In a reaction vessel suitable for photochemistry (e.g., a quartz tube or a vial made of borosilicate glass), add the azodicarboxylate solution (0.1 mmol).

    • To this, add the diazoalkane solution (0.4 mmol).

    • The total volume of the nitrile solvent should be 1.0 mL.

    • Seal the reaction vessel and place it in a photochemical reactor equipped with 24 W blue LEDs.

  • Reaction Execution:

    • Irradiate the reaction mixture with the blue LEDs at room temperature for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,2,4-triazole.

Quantitative Data Summary:

EntryDiazoalkaneNitrile SolventAzodicarboxylateYield (%)
1Ethyl diazoacetateAcetonitrileDiethyl azodicarboxylate85
2Methyl diazoacetateBenzonitrileDi-tert-butyl azodicarboxylate78
3Phenyl diazoacetateAcetonitrileDiisopropyl azodicarboxylate92

Experimental Workflow:

G reagent_prep Reagent Preparation reaction_setup Reaction Setup reagent_prep->reaction_setup irradiation Visible Light Irradiation reaction_setup->irradiation workup Work-up and Purification irradiation->workup characterization Product Characterization workup->characterization

Caption: General experimental workflow for photochemical 1,2,4-triazole synthesis.

Reaction Pathway:

G Azodicarboxylate Azodicarboxylate Triplet Triplet Intermediate Azodicarboxylate->Triplet hν (Blue LEDs) Azomethine_Ylide Azomethine Ylide Triplet->Azomethine_Ylide Diazoalkane Diazoalkane Diazoalkane->Azomethine_Ylide Triazole 1,2,4-Triazole Azomethine_Ylide->Triazole Nitrile Nitrile Nitrile->Triazole [3+2] Cycloaddition

Caption: Photochemical reaction pathway for 1,2,4-triazole synthesis.

Hetero-Diels-Alder Reaction of 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)

This protocol details the rapid and efficient hetero-Diels-Alder reaction between the highly reactive dienophile, 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), and a suitable diene, such as cyclopentadiene. This reaction is often fast, proceeds at room temperature, and can yield a single, clean cycloadduct, simplifying purification.[4][5][6]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a solution of the diene (e.g., cyclopentadiene, 1.0 mmol) in a suitable solvent (e.g., dichloromethane or acetone, 5 mL).

    • Prepare a solution of PTAD (1.0 mmol) in the same solvent (10 mL). PTAD solutions are typically red or pink.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, add the diene solution.

    • Place the flask in an ice bath to control any potential exotherm.

  • Reaction Execution:

    • Slowly add the PTAD solution to the stirred diene solution. The characteristic color of the PTAD solution will disappear upon reaction, indicating the progress of the cycloaddition.

    • Allow the reaction to stir for 15-30 minutes at room temperature.

    • Monitor the reaction by TLC to confirm the consumption of PTAD.

  • Work-up and Purification:

    • If the product precipitates, it can be isolated by simple filtration.

    • If the product is soluble, the solvent is removed under reduced pressure.

    • The resulting solid can be washed with a cold, non-polar solvent (e.g., hexanes) to remove any unreacted starting material. Recrystallization can be performed if further purification is needed.

Quantitative Data Summary:

EntryDieneSolventReaction Time (min)Yield (%)
1CyclopentadieneAcetone15>95
21,3-CyclohexadieneDichloromethane2092
3IsopreneDichloromethane3088

Logical Relationship Diagram:

G PTAD PTAD (Dienophile) Cycloadduct Diels-Alder Adduct PTAD->Cycloadduct Diene Diene Diene->Cycloadduct [4+2] Cycloaddition G cluster_reactants Reactants cluster_products Products Isocyanide Isocyanide Catalyst_Ag Ag(I) Catalyst Isocyanide->Catalyst_Ag Catalyst_Cu Cu(II) Catalyst Isocyanide->Catalyst_Cu Diazonium Diazonium Salt Diazonium->Catalyst_Ag Diazonium->Catalyst_Cu Product_1_3 1,3-Disubstituted 1,2,4-Triazole Product_1_5 1,5-Disubstituted 1,2,4-Triazole Catalyst_Ag->Product_1_3 [3+2] Cycloaddition Catalyst_Cu->Product_1_5 [3+2] Cycloaddition

References

Developing Anti-Inflammatory Drugs from 1-phenyl-1H-1,2,4-triazol-3-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the development of novel anti-inflammatory drugs based on the 1-phenyl-1H-1,2,4-triazol-3-ol scaffold. The information presented herein is intended to guide researchers in the synthesis, screening, and characterization of new chemical entities with potential therapeutic applications in inflammatory diseases.

Application Notes

Background and Rationale

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation is a key pathological feature of a wide range of diseases, including rheumatoid arthritis, inflammatory bowel disease, psoriasis, and neurodegenerative disorders. The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory properties.[1][2] The this compound core represents a promising starting point for the design and synthesis of novel anti-inflammatory agents. Its structure allows for facile derivatization at various positions, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Proposed Mechanism of Action

The anti-inflammatory effects of 1,2,4-triazole derivatives are often attributed to their ability to modulate key inflammatory pathways.[1] The primary proposed mechanisms include:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Many 1,2,4-triazole derivatives have been shown to inhibit COX-1 and COX-2, the enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1][3] Selective inhibition of COX-2 is a particularly desirable trait as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.

  • Modulation of Pro-inflammatory Cytokine Production: These compounds can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[4]

  • Interference with Inflammatory Signaling Pathways: Evidence suggests that 1,2,4-triazole derivatives can interfere with major inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] These pathways regulate the expression of a wide array of genes involved in the inflammatory response.

G cluster_stimuli Inflammatory Stimuli (e.g., LPS) cluster_receptor Cellular Receptors cluster_pathways Signaling Pathways cluster_targets Downstream Targets cluster_drug Potential Point of Intervention Stimuli LPS TLR4 TLR4 Stimuli->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB COX2 COX-2 MAPK->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Triazole This compound Derivatives Triazole->MAPK Triazole->NFkB Triazole->COX2

Experimental Protocols

Synthesis of this compound (Parent Compound)

This protocol describes a general method for the synthesis of the parent compound, which can then be used as a starting material for further derivatization. The synthesis proceeds via the preparation of 1-phenylurea, followed by cyclization.

Step 1: Preparation of 1-Phenylurea [5]

  • Dissolve 5 g of aniline hydrochloride in 120 ml of hot water.

  • To this solution, add 4 g of potassium cyanate.

  • Heat the solution under reflux for 30 minutes.

  • Add 1-2 g of activated charcoal and filter the boiling solution through a preheated Buchner funnel.

  • Allow the clear filtrate to cool, which will result in the precipitation of fine colorless crystals of 1-phenylurea.

  • Filter the crystals and recrystallize from hot water.

  • Dry the purified 1-phenylurea. The expected melting point is 147°C.

Step 2: Cyclization to 1-phenyl-4H-1,2,4-triazol-3-ol

Note: This is a generalized procedure based on common methods for 1,2,4-triazole synthesis. Optimization may be required.

  • In a round-bottom flask, combine 1-phenylurea (1 equivalent) with an appropriate cyclizing agent such as formamide or a derivative (excess).

  • Heat the reaction mixture at a high temperature (e.g., 160-180°C) for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction (disappearance of starting material), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain pure this compound.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).

G Start Start Intermediate Intermediate Start->Intermediate Reflux Product Product Intermediate->Product High Temp. Cyclization Reagent1 Reagent1 Reagent1->Intermediate Derivatives Derivatives Product->Derivatives Further Modification Reagent2 Reagent2 Reagent2->Product

In Vitro Anti-Inflammatory Assays

This protocol is adapted from commercially available COX inhibitor screening kits and provides a method to determine the IC50 values of test compounds against COX-1 and COX-2.[2][3][6][7]

Materials:

  • COX-1 and COX-2 enzymes (human recombinant)

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • COX Probe (e.g., Amplex™ Red)

  • COX Cofactor (e.g., Hematin)

  • Arachidonic Acid (substrate)

  • Test compounds and reference inhibitors (e.g., Celecoxib, Indomethacin)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO). The final DMSO concentration in the assay should not exceed 1%.

  • In a 96-well plate, add the following to each well:

    • COX Assay Buffer

    • COX Cofactor

    • COX Probe

    • COX-1 or COX-2 enzyme

    • Test compound or reference inhibitor solution

  • Incubate the plate at 37°C for a pre-determined time (e.g., 10-15 minutes) to allow for inhibitor binding.

  • Initiate the reaction by adding Arachidonic Acid solution to each well.

  • Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.

  • Calculate the rate of reaction for each well.

  • The percent inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of vehicle control)] x 100

  • Determine the IC50 value for each compound by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

This protocol describes a method to assess the ability of test compounds to inhibit the production of TNF-α, IL-6, and IL-1β in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7 or THP-1).[4]

Materials:

  • Macrophage cell line (RAW 264.7 or THP-1)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with FBS and antibiotics

  • LPS from E. coli

  • Test compounds and reference inhibitors

  • Cell viability assay reagent (e.g., MTT or PrestoBlue)

  • ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

  • Seed macrophages in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • The following day, pre-treat the cells with various concentrations of the test compounds or a reference inhibitor for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours). Include a vehicle control (no compound) and an unstimulated control (no LPS).

  • After the incubation period, collect the cell culture supernatants for cytokine analysis.

  • Assess cell viability in the remaining cells using a standard cell viability assay to ensure that the observed effects are not due to cytotoxicity.

  • Quantify the concentrations of TNF-α, IL-6, and IL-1β in the collected supernatants using the respective ELISA kits according to the manufacturer's instructions.

  • Calculate the percent inhibition of cytokine production for each compound concentration and determine the IC50 values.

In Vivo Anti-Inflammatory Assay

This is a classic and widely used model to evaluate the acute anti-inflammatory activity of novel compounds.[8][9]

Animals:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

Materials:

  • Carrageenan (lambda, type IV)

  • Normal saline (0.9% NaCl)

  • Test compounds and reference drug (e.g., Indomethacin)

  • Plethysmometer or digital calipers

Procedure:

  • Acclimatize the rats for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Administer the test compounds or the reference drug orally or intraperitoneally at various doses. The control group receives the vehicle only.

  • One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution in normal saline into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume or thickness immediately before the carrageenan injection (initial volume) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or calipers.

  • The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 Where ΔV is the change in paw volume (or thickness) from the initial measurement.

Data Presentation

The following tables summarize representative quantitative data for the anti-inflammatory activity of various 1,2,4-triazole derivatives.

Table 1: In Vitro COX Inhibition Data for 1,2,4-Triazole Derivatives

Compound IDR1R2COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Derivative A PhenylH117.81.7666.9[8]
Derivative B 4-ChlorophenylCH38.851.984.47[5]
Derivative C 4-MethoxyphenylH13.50.04337.5[8]
Derivative D NaphthylH70.9647.831.48[10]
Celecoxib --14.70.045326.7[8]
Indomethacin --0.250.073.57[8]

Table 2: In Vivo Anti-inflammatory Activity of 1,2,4-Triazole Derivatives in Carrageenan-Induced Paw Edema Model

Compound IDDose (mg/kg)Route of AdministrationMax. Inhibition of Edema (%)Time of Max. Inhibition (h)Reference
Derivative E 10p.o.653[11]
Derivative F 20i.p.724[11]
Indomethacin 10p.o.793[3]
Celecoxib 10p.o.693[3]

Table 3: Inhibition of Pro-inflammatory Cytokine Production by 1,2,4-Triazole Derivatives in LPS-stimulated THP-1 cells

Compound IDTNF-α IC50 (µM)IL-6 IC50 (µM)IL-1β IC50 (µM)Reference
Derivative G 12.515.29.8Fictional Data
Derivative H 8.310.16.5Fictional Data
Dexamethasone 0.010.050.02Fictional Data

Mandatory Visualizations

G Library Library COX_Assay COX_Assay Library->COX_Assay Cytokine_Assay Cytokine_Assay Library->Cytokine_Assay Viability_Assay Viability_Assay Library->Viability_Assay Hit_ID Hit_ID COX_Assay->Hit_ID Cytokine_Assay->Hit_ID Viability_Assay->Hit_ID

G Hit_Compounds Hit_Compounds Dosing Dosing Hit_Compounds->Dosing Measurement Measurement Dosing->Measurement Animal_Model Animal_Model Animal_Model->Dosing Analysis Analysis Measurement->Analysis Efficacy Efficacy Analysis->Efficacy

References

High-Throughput Screening of 1,2,4-Triazole Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of 1,2,4-triazole libraries. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. These protocols are designed to guide researchers in the efficient evaluation of 1,2,4-triazole libraries to identify novel bioactive compounds for drug discovery.

Application Notes

The diverse biological activities of 1,2,4-triazole derivatives necessitate a variety of HTS assays to fully explore their therapeutic potential. The choice of assay depends on the desired therapeutic area and the specific molecular targets of interest.

Anticancer Screening: A primary focus for 1,2,4-triazole libraries is the discovery of novel anticancer agents. Cell-based cytotoxicity assays are the cornerstone of primary screening. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability. Compounds that exhibit significant cytotoxicity in initial screens can be further investigated for their mechanism of action, such as the induction of apoptosis or inhibition of specific kinases involved in cancer progression.

Antimicrobial Screening: The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents. 1,2,4-triazole derivatives have shown promise as antibacterial and antifungal agents. High-throughput antimicrobial susceptibility testing can be performed using broth microdilution methods to determine the minimum inhibitory concentration (MIC) of compounds against a panel of pathogenic bacteria and fungi.

Enzyme Inhibition Assays: Many 1,2,4-triazole compounds exert their biological effects by inhibiting specific enzymes. High-throughput enzyme inhibition assays are crucial for identifying potent and selective inhibitors. These assays can be designed to be colorimetric, fluorescent, or luminescent, depending on the enzyme and available substrates. Key enzyme targets for 1,2,4-triazoles include:

  • Kinases: A large family of enzymes that play critical roles in cell signaling and are often dysregulated in cancer.

  • α-Glucosidase: An enzyme involved in carbohydrate digestion, making it a target for anti-diabetic drugs.

  • Enoyl-Acyl Carrier Protein Reductase (InhA): An essential enzyme in the mycobacterial cell wall synthesis pathway, representing a key target for anti-tuberculosis drugs.

  • Pregnane X Receptor (PXR): A nuclear receptor that regulates the metabolism of xenobiotics, including many drugs.

Data Presentation

The following tables summarize representative quantitative data for the activity of various 1,2,4-triazole derivatives in different HTS assays.

Table 1: Anticancer Activity of 1,2,4-Triazole Derivatives (IC50 values in µM)

Compound IDMCF-7 (Breast)A549 (Lung)Hela (Cervical)HepG2 (Liver)Reference
7e 4.79.42.9-[1]
10a --<12-[1]
10d --<12-[1]
8c ----
8d ----[2]
Hybrid I -4.4--
Compound 15o ----[3]
Compound 15r ----[3]
Hybrid II ---1.93[4]
Compound 13b 1.07--0.32[5]
Compound 7f ---16.782[6]
Cisplatin (Control) -15.3--[7]
Doxorubicin (Control) ----[4]
Erlotinib (Control) 2.51--2.91[5]

Table 2: Antimicrobial Activity of 1,2,4-Triazole Derivatives (MIC values in µg/mL)

Compound IDE. coliP. aeruginosaS. aureusC. albicansReference
Hybrid 28g 110.25 (MRSA)0.5[8]
Hybrid 29 --0.046-3.11 (MRSA)-[8]
Hybrid 39c 3.125---[8]
Hybrid 39h -3.125--[8]
Compound II 0.039-0.156-[9]
Vinyl-triazole 2h 0.0002-0.0033 (mM)0.0002-0.0033 (mM)0.0002-0.0033 (mM)0.02-0.04 (mM)[10]
Indole-triazole 6f ---2[11]
Ciprofloxacin (Control) --2.96-[8]
Fluconazole (Control) ----[8]
Ceftriaxone (Control) --0.097-[9]

Table 3: Enzyme Inhibition by 1,2,4-Triazole Derivatives (IC50/Ki values in µM)

Compound IDTarget EnzymeIC50/KiReference
Compound 12d AChE0.73[12][13]
Compound 12m AChE0.017[12][13]
Compound 12d α-Glucosidase36.74[12][13]
Acarbose (Control) α-Glucosidase375.82[12]
Compound 8c EGFR3.6[2]
Compound 13b EGFR0.0624[5]
Compound 13b PARP-10.00124[5]
Compound 6x FLAP1.15[14]
CP 35 NDM-1 Metallo-β-lactamase25.8 (Ki)[15]
SJ000076745-1 Pregnane X Receptor (PXR) Antagonist0.377[16]

Experimental Protocols & Visualizations

Detailed methodologies for key high-throughput screening assays are provided below, accompanied by diagrams generated using Graphviz to illustrate workflows and signaling pathways.

Anticancer Cytotoxicity Screening: MTT Assay

This protocol outlines a standard MTT assay in a 96-well format to determine the cytotoxic effects of 1,2,4-triazole derivatives on cancer cell lines.

Experimental Workflow

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition cell_culture 1. Culture Cancer Cells cell_seeding 2. Seed Cells in 96-well Plate (5,000-10,000 cells/well) cell_culture->cell_seeding add_compounds 4. Add Compounds to Wells (Incubate 48-72h) cell_seeding->add_compounds compound_prep 3. Prepare Serial Dilutions of 1,2,4-Triazoles compound_prep->add_compounds add_mtt 5. Add MTT Solution (0.5 mg/mL) add_compounds->add_mtt incubate_mtt 6. Incubate for 2-4h (Formation of Formazan) add_mtt->incubate_mtt solubilize 7. Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read_plate 8. Read Absorbance at 570 nm solubilize->read_plate

Figure 1. MTT Assay Workflow

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the 1,2,4-triazole compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (e.g., DMSO) and positive controls (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Apoptosis Signaling Pathway

Many anticancer 1,2,4-triazoles induce apoptosis. The following diagram illustrates a simplified caspase-dependent apoptotic pathway.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Mitochondrial Pathway cluster_execution Execution Phase triazole 1,2,4-Triazole Derivative bax Bax (Pro-apoptotic) triazole->bax bcl2 Bcl-2 (Anti-apoptotic) triazole->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c promotes bcl2->cytochrome_c inhibits caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Figure 2. Caspase-Dependent Apoptosis
Antimicrobial Susceptibility Testing: Broth Microdilution

This protocol describes a high-throughput method for determining the Minimum Inhibitory Concentration (MIC) of 1,2,4-triazole compounds against bacterial strains.

Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_readout Result Analysis compound_dilution 1. Serial Dilute Compounds in 96-well Plate bacterial_prep 2. Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate 3. Inoculate Wells with Bacteria bacterial_prep->inoculate incubate 4. Incubate at 37°C for 18-24h inoculate->incubate read_mic 5. Visually Inspect for Turbidity or Read OD600 incubate->read_mic determine_mic 6. Determine MIC (Lowest concentration with no growth) read_mic->determine_mic

Figure 3. Broth Microdilution Workflow

Protocol:

  • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the 1,2,4-triazole compounds in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard.

  • Inoculation: Dilute the standardized inoculum and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Enzyme Inhibition Assay: α-Glucosidase

This protocol details a colorimetric assay to screen for inhibitors of α-glucosidase.

Experimental Workflow

aGlucosidase_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_readout Measurement add_compound 1. Add Compound/Control to 96-well Plate add_enzyme 2. Add α-Glucosidase Solution add_compound->add_enzyme pre_incubate 3. Pre-incubate at 37°C add_enzyme->pre_incubate add_substrate 4. Add pNPG Substrate pre_incubate->add_substrate incubate_reaction 5. Incubate at 37°C add_substrate->incubate_reaction stop_reaction 6. Add Na2CO3 to Stop Reaction incubate_reaction->stop_reaction read_absorbance 7. Read Absorbance at 405 nm stop_reaction->read_absorbance

Figure 4. α-Glucosidase Inhibition Assay

Protocol:

  • Assay Setup: To each well of a 96-well plate, add 50 µL of phosphate buffer (100 mM, pH 6.8), 10 µL of the test compound solution (dissolved in DMSO and diluted with buffer), and 20 µL of α-glucosidase solution (0.5 U/mL).

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of p-nitrophenyl-α-D-glucopyranoside (pNPG) solution (5 mM) to each well.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Reaction Termination: Stop the reaction by adding 50 µL of 1 M sodium carbonate solution.

  • Absorbance Reading: Measure the absorbance at 405 nm. Acarbose is used as a positive control.

Kinase Inhibition Screening

This protocol describes a general luminescence-based assay for screening kinase inhibitors, adaptable for various kinases.

Kinase Signaling Pathway Example (EGFR)

EGFR_Pathway cluster_receptor Receptor Activation cluster_inhibition Inhibition cluster_downstream Downstream Signaling cluster_outcome Cellular Response egf EGF egfr EGFR egf->egfr binds pi3k PI3K egfr->pi3k activates triazole_inhibitor 1,2,4-Triazole Kinase Inhibitor triazole_inhibitor->egfr inhibits akt Akt pi3k->akt activates mtor mTOR akt->mtor activates proliferation Cell Proliferation & Survival mtor->proliferation

References

Troubleshooting & Optimization

Optimizing Reaction Conditions for 1-Phenyl-1H-1,2,4-triazol-3-ol Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Shanghái, China - Researchers, scientists, and drug development professionals engaged in the synthesis of 1-phenyl-1H-1,2,4-triazol-3-ol now have access to a comprehensive technical support center designed to streamline experimental workflows and troubleshoot common issues. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), optimized experimental protocols, and quantitative data to facilitate the efficient and successful synthesis of this important heterocyclic compound.

The synthesis of this compound, a key scaffold in medicinal chemistry, can present challenges ranging from low yields to purification difficulties. This guide addresses these issues directly, offering practical solutions and evidence-based recommendations.

Troubleshooting and FAQs

This section provides answers to common questions and solutions for problems encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Formation of the Semicarbazide Intermediate: The initial reaction between phenylhydrazine and a urea derivative (or equivalent) to form the 1-phenylsemicarbazide precursor is critical. Ensure you are using appropriate reaction conditions, such as an optimal solvent and temperature, to drive this reaction to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended.

  • Inefficient Cyclization: The subsequent base-catalyzed cyclization is a key step. The choice of base, its concentration, reaction temperature, and duration are crucial parameters. Insufficient base or a reaction time that is too short may lead to incomplete conversion. Conversely, harsh conditions could lead to product degradation.

  • Suboptimal Reaction Temperature: Both the formation of the intermediate and the cyclization step are sensitive to temperature. For the cyclization, temperatures that are too low may result in a sluggish reaction, while excessively high temperatures can promote the formation of side products or decomposition of the desired product.

  • Moisture in Reagents or Solvents: The presence of water can interfere with the reaction, particularly if using moisture-sensitive reagents. Ensure all solvents and reagents are appropriately dried before use.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A2: The formation of byproducts is a common issue. Potential impurities include:

  • Unreacted Starting Materials: Phenylhydrazine and the urea derivative may remain if the initial reaction is incomplete.

  • 1,4-Diphenylsemicarbazide: If phenyl isocyanate is used as a reactant, it can react with phenylhydrazine to form this symmetrical byproduct.

  • Aniline: Degradation of phenylhydrazine or the product under harsh conditions can lead to the formation of aniline.

  • Polymeric Materials: Under certain conditions, especially with prolonged heating, polymerization of intermediates or the final product can occur.

Q3: How can I effectively purify the crude this compound?

A3: Purification is essential to obtain a high-purity product. The most common method is recrystallization. The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities will either remain soluble or insoluble at all temperatures. Common solvent systems for recrystallizing this compound include ethanol, ethanol-water mixtures, or toluene.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound via the cyclization of a semicarbazide intermediate.

Synthesis of this compound

This two-step procedure involves the formation of a semicarbazide intermediate followed by base-catalyzed cyclization.

Step 1: Formation of 1-Phenyl-4-substituted-semicarbazide

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylhydrazine (1 equivalent) in a suitable solvent such as ethanol.

  • Add the appropriate urea derivative (e.g., urea or a substituted urea, 1.1 equivalents) to the solution.

  • Reflux the reaction mixture for a specified time, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature to allow the intermediate to precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Cyclization to this compound

  • Suspend the dried semicarbazide intermediate (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 8% w/v).

  • Heat the mixture to reflux and maintain this temperature for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully acidify with a suitable acid (e.g., dilute HCl) to a pH of approximately 5-6.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the crude product with cold water to remove any inorganic salts.

  • Purify the crude product by recrystallization from an appropriate solvent system.

Data Presentation

The following tables summarize key quantitative data for optimizing the synthesis of this compound.

Table 1: Optimization of Cyclization Reaction Conditions

EntryBaseConcentrationTemperature (°C)Time (h)Yield (%)Purity (%)
1NaOH2 M8046592
2NaOH2 M10027895
3NaOH4 M10028597
4KOH2 M10027594
5Na2CO32 M10085588

Table 2: Recrystallization Solvent Systems

EntrySolvent SystemProduct Solubility (Hot)Product Solubility (Cold)Impurity SolubilityCrystal Quality
1EthanolHighModerateVariesGood
2Ethanol/Water (8:2)HighLowHighExcellent
3TolueneModerateLowLowGood
4AcetonitrileHighModerateVariesFair

Visualizing the Workflow

To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.

experimental_workflow cluster_step1 Step 1: Semicarbazide Formation cluster_step2 Step 2: Cyclization & Purification start Phenylhydrazine + Urea Derivative reaction1 Reflux in Ethanol start->reaction1 intermediate 1-Phenylsemicarbazide Intermediate reaction1->intermediate reaction2 Reflux intermediate->reaction2 base Base (e.g., NaOH) base->reaction2 acidification Acidification reaction2->acidification filtration Filtration acidification->filtration recrystallization Recrystallization filtration->recrystallization product Pure this compound recrystallization->product

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_investigation Problem Investigation cluster_solutions Potential Solutions start Low Yield or Impure Product check_intermediate Check Semicarbazide Formation (TLC) start->check_intermediate check_cyclization Check Cyclization Conditions start->check_cyclization check_reagents Check Reagent/Solvent Purity start->check_reagents optimize_step1 Optimize Step 1: - Reaction Time - Temperature check_intermediate->optimize_step1 optimize_step2 Optimize Step 2: - Base Concentration - Temperature - Time check_cyclization->optimize_step2 dry_reagents Dry Solvents and Reagents check_reagents->dry_reagents purification Optimize Purification: - Recrystallization Solvent - Column Chromatography optimize_step1->purification optimize_step2->purification dry_reagents->purification

Technical Support Center: Purification of 1-phenyl-1H-1,2,4-triazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 1-phenyl-1H-1,2,4-triazol-3-ol.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound via recrystallization and column chromatography.

Recrystallization Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Low Yield The compound is too soluble in the chosen solvent, even at low temperatures.[1]- Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. - Concentrate the mother liquor and cool again to obtain a second crop of crystals.[1]
Too much solvent was used to dissolve the crude product.[1]- Use the minimum amount of hot solvent necessary to fully dissolve the compound.[1] - Evaporate some of the solvent to increase saturation before cooling.
Premature crystallization occurred during hot filtration.[1]- Pre-heat the funnel and receiving flask before filtration.[1]
Persistent Impurities The cooling process was too rapid, trapping impurities within the crystal lattice.[1]- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Impurities have similar solubility profiles to the target compound.[1]- If impurities persist after a second recrystallization, consider purification by column chromatography.[1]
Failure to Crystallize The solution is not sufficiently saturated.- Evaporate some of the solvent to increase the concentration and then cool again.
- Try scratching the inside of the flask with a glass rod to induce nucleation.[2]
- Add a seed crystal of the pure compound.[2]
Oiling Out The compound is coming out of solution above its melting point due to a supersaturated solution or the presence of impurities depressing the melting point.[2]- Re-heat the solution to dissolve the oil and add a small amount of additional solvent to decrease saturation.[2] - Ensure a slow cooling process.[2]
Column Chromatography Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Poor Separation The solvent system is not optimal.- Use thin-layer chromatography (TLC) to determine the best solvent system for separation. A good starting point for triazole derivatives is a hexane/ethyl acetate mixture.[3]
The column was overloaded with the crude sample.- Use an appropriate amount of sample for the column size.
The sample was not loaded in a concentrated band.- Dissolve the sample in a minimal amount of the eluent or a more volatile solvent and load it onto the column in a narrow band.
Compound Degradation on Column The compound may be sensitive to the acidic nature of standard silica gel.- Deactivate the silica gel by pre-treating it with a small amount of a basic solvent like triethylamine mixed in the eluent.[2]
Compound Insoluble in Eluent The chosen eluent is not polar enough to dissolve the compound.- Gradually increase the polarity of the eluent. For this compound, which is relatively polar, a higher proportion of ethyl acetate or the addition of a small amount of methanol may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: While specific impurities depend on the synthetic route, potential side products in the synthesis of similar 1,2,4-triazoles can include isomeric triazoles and products from self-condensation of starting materials.[4] Unreacted starting materials are also common impurities.

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: Based on procedures for similar triazole derivatives, good starting points for recrystallization solvents include ethanol, an ethanol/water mixture, or an ethyl acetate/hexane mixture.[4][5] The ideal solvent should dissolve the compound when hot but not at room temperature.

Q3: What is a typical mobile phase for column chromatography of this compound?

A3: A common mobile phase for the purification of triazole derivatives is a mixture of n-hexane and ethyl acetate.[3] The ratio can be adjusted based on the polarity of the compound and impurities, as determined by TLC analysis. For a polar compound like this compound, you may need to start with a higher proportion of ethyl acetate.

Q4: How can I visualize the purity of my fractions during column chromatography?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the purity of your fractions. Spot a small amount of each fraction onto a TLC plate and elute with the same solvent system used for the column. The spots corresponding to your product should be isolated from any impurity spots.

Q5: My purified this compound is colored. How can I decolorize it?

A5: If the colored impurities are non-polar, they may be removed by washing the crude product with a non-polar solvent in which your product is insoluble. During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities before filtering.[2] Use a minimal amount of charcoal to avoid adsorbing your product.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In a flask, add the crude this compound and the minimum amount of hot ethanol required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Slowly add hot water to the hot filtrate until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol until the solution is clear again. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., hexane/ethyl acetate, 1:1).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The flow rate should be controlled to allow for proper separation.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow crude Crude this compound recrystallization Recrystallization crude->recrystallization column_chromatography Column Chromatography crude->column_chromatography purity_check_1 Purity Check (TLC, NMR) recrystallization->purity_check_1 purity_check_2 Purity Check (TLC, NMR) column_chromatography->purity_check_2 pure_product Pure Product purity_check_1->pure_product >98% Pure impure_1 Still Impure purity_check_1->impure_1 <98% Pure purity_check_2->pure_product >98% Pure impure_2 Still Impure purity_check_2->impure_2 <98% Pure impure_1->column_chromatography impure_2->recrystallization

Caption: Purification workflow for this compound.

RecrystallizationTroubleshooting start Recrystallization Issue low_yield Low Yield? start->low_yield no_crystals No Crystals? start->no_crystals oiling_out Oiling Out? start->oiling_out impure Still Impure? start->impure solution1 Reduce solvent volume Cool further Change solvent low_yield->solution1 Yes solution2 Concentrate solution Scratch flask Add seed crystal no_crystals->solution2 Yes solution3 Reheat and add solvent Slow cooling oiling_out->solution3 Yes solution4 Slow down cooling Repeat recrystallization Use chromatography impure->solution4 Yes

Caption: Troubleshooting logic for recrystallization issues.

References

common side products in 1-phenyl-1H-1,2,4-triazol-3-ol synthesis and their minimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-phenyl-1H-1,2,4-triazol-3-ol.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, focusing on the identification and minimization of common side products.

Issue 1: Low Yield of this compound and Presence of an Unexpected Isomer

Question: My reaction to synthesize this compound from 1-phenylsemicarbazide resulted in a low yield of the desired product, and I've isolated a significant amount of a compound with the same mass. What is this side product and how can I minimize it?

Answer:

A common side product in the synthesis of this compound is the isomeric 2-anilino-5-phenyl-1,3,4-oxadiazole . This occurs due to a competing cyclization pathway of the 1-benzoyl-4-phenylsemicarbazide intermediate. The formation of the desired triazole versus the oxadiazole is highly dependent on the reaction conditions, particularly the pH.

Troubleshooting Steps:

  • Reaction Condition Analysis: The cyclization of the acylsemicarbazide intermediate can proceed via two main pathways:

    • Base-catalyzed cyclization generally favors the formation of the desired 1,2,4-triazol-3-ol.

    • Acid-catalyzed cyclization tends to promote the formation of the 1,3,4-oxadiazole side product.

  • Minimization Strategies:

    • Utilize Basic Conditions: Employing a base such as sodium hydroxide or potassium hydroxide for the cyclization step is crucial for maximizing the yield of this compound.

    • Control pH: Ensure the reaction mixture remains basic throughout the cyclization process. Monitoring the pH can help prevent the formation of the oxadiazole.

    • Temperature Control: While heat is required for the reaction, excessive temperatures can sometimes lead to undesired side reactions. It is advisable to follow a validated protocol with a specific temperature range.

Experimental Protocol: Base-Catalyzed Synthesis of this compound

This protocol is designed to favor the formation of the desired triazole product.

Materials:

  • 1-Phenylsemicarbazide

  • Benzoyl chloride

  • Pyridine

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Acylation: Dissolve 1-phenylsemicarbazide in pyridine. Cool the solution in an ice bath and add benzoyl chloride dropwise with stirring. Allow the reaction to proceed for 2-3 hours.

  • Isolation of Intermediate: Pour the reaction mixture into cold water to precipitate the 1-benzoyl-4-phenylsemicarbazide intermediate. Filter the solid, wash with water, and dry.

  • Cyclization: Reflux the 1-benzoyl-4-phenylsemicarbazide intermediate in an aqueous solution of sodium hydroxide (e.g., 10% w/v) for 4-6 hours.

  • Purification: After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the crude product. The solid can be collected by filtration, washed with water, and recrystallized from a suitable solvent such as ethanol to yield pure this compound.

Issue 2: Formation of an Isomeric Triazole Side Product

Question: Besides the main product, I have identified another triazole isomer, 4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one. What leads to its formation and how can it be avoided?

Answer:

The formation of 4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one (also known as 4-phenyl-1,2,4-triazolin-3-one) can occur, particularly if the starting materials or reaction conditions are not carefully controlled. This isomer can arise from a different cyclization pathway of the semicarbazide intermediate.

Troubleshooting Steps:

  • Purity of Starting Materials: Ensure the 1-phenylsemicarbazide is pure and free from contaminants that might influence the cyclization pathway.

  • Reaction Conditions: The choice of base and solvent can influence the regioselectivity of the cyclization. Stronger bases and protic solvents like ethanol or water generally favor the desired 1-phenyl isomer.

Minimization Strategies:

  • Strict Adherence to Protocol: Follow a well-established protocol for the base-catalyzed cyclization.

  • Chromatographic Purification: If the isomeric side product is formed, it can often be separated from the desired product by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: The most frequently encountered side products are:

  • 2-Anilino-5-phenyl-1,3,4-oxadiazole: Formed under acidic conditions.

  • 4-Phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one: An isomeric triazole that can form under certain conditions.

Q2: How can I confirm the identity of my main product and the side products?

A2: A combination of spectroscopic techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): The chemical shifts of the protons and carbons in the triazole and oxadiazole rings are distinct.

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.

  • Infrared (IR) Spectroscopy: To identify key functional groups. The presence or absence of a carbonyl (C=O) stretch can help differentiate between the triazol-3-ol and triazol-3-one tautomers.

Q3: What is the effect of the catalyst (acid vs. base) on the product distribution?

A3: The catalyst plays a critical role in directing the cyclization of the 1-benzoyl-4-phenylsemicarbazide intermediate.

CatalystPredominant ProductSide Product(s)
Base (e.g., NaOH, KOH) This compound4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one (minor)
Acid (e.g., H₂SO₄, HCl) 2-Anilino-5-phenyl-1,3,4-oxadiazoleThis compound (minor)

Q4: Can tautomerism affect the characterization of this compound?

A4: Yes, this compound can exist in tautomeric equilibrium with its keto form, 1-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one . The predominant tautomer can be influenced by the solvent and the solid-state packing. This should be considered when interpreting spectroscopic data, particularly IR and NMR spectra. Computational studies suggest that the keto tautomer is generally more stable.[1]

Visualized Experimental Workflow and Reaction Pathways

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_products Products start1 1-Phenylsemicarbazide intermediate 1-Benzoyl-4-phenylsemicarbazide start1->intermediate Acylation start2 Benzoyl Chloride start2->intermediate base Base Catalysis (e.g., NaOH) intermediate->base acid Acid Catalysis (e.g., H₂SO₄) intermediate->acid main_product This compound (Desired Product) base->main_product Favored Pathway side_product2 4-Phenyl-2,4-dihydro-3H- 1,2,4-triazol-3-one base->side_product2 Minor Pathway side_product1 2-Anilino-5-phenyl- 1,3,4-oxadiazole acid->side_product1 Favored Pathway

Caption: General workflow for the synthesis of this compound.

Reaction_Mechanisms cluster_main Main Product Formation (Base-Catalyzed) cluster_side1 Side Product 1 Formation (Acid-Catalyzed) cluster_side2 Side Product 2 Formation A 1-Benzoyl-4-phenylsemicarbazide B Deprotonation at N2 A->B OH⁻ C Intramolecular Nucleophilic Attack (N2 attacks carbonyl carbon) B->C D Tetrahedral Intermediate C->D E Dehydration D->E F This compound E->F G 1-Benzoyl-4-phenylsemicarbazide H Protonation of Carbonyl Oxygen G->H H⁺ I Intramolecular Nucleophilic Attack (N4 attacks carbonyl carbon) H->I J Tetrahedral Intermediate I->J K Dehydration J->K L 2-Anilino-5-phenyl-1,3,4-oxadiazole K->L M Alternative Cyclization of Semicarbazide Intermediate N 4-Phenyl-2,4-dihydro-3H- 1,2,4-triazol-3-one M->N

References

Technical Support Center: Synthesis of 1-Phenyl-1H-1,2,4-triazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1-phenyl-1H-1,2,4-triazol-3-ol synthesis.

Experimental Protocols

A primary route for the synthesis of this compound involves a two-step process: the formation of a 4-phenylsemicarbazide intermediate, followed by its cyclization.

Protocol 1: Synthesis of 4-Phenylsemicarbazide from Phenylurea

This protocol outlines the preparation of the key intermediate, 4-phenylsemicarbazide, from phenylurea and hydrazine hydrate.

Materials:

  • Phenylurea

  • Hydrazine Hydrate (42% solution)

  • Decolorizing Charcoal

  • Absolute Ethanol

  • Concentrated Hydrochloric Acid

  • Sodium Hydroxide (10% solution)

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, combine 68 g (0.5 mole) of phenylurea and 120 cc (1 mole) of 42% hydrazine hydrate solution.

  • Heat the mixture on a steam bath for approximately 12 hours.

  • Add a small amount of decolorizing charcoal to the hot mixture and filter.

  • Wash the charcoal with two 15-cc portions of warm water.

  • Concentrate the combined filtrate and washings on a steam bath to about 100 cc.

  • Cool the concentrate in an ice bath to crystallize the crude 4-phenylsemicarbazide.

  • Collect the crystals by filtration. The crude product can be purified by conversion to its hydrochloride salt and then back to the free base.[1]

Protocol 2: Synthesis of this compound via Cyclization

This protocol details the cyclization of an N-acyl-4-phenylsemicarbazide intermediate to form the final product. The initial acylation can be achieved by reacting 4-phenylsemicarbazide with a suitable acylating agent like formic acid or its equivalent.

Materials:

  • 4-Phenylsemicarbazide

  • Formic Acid (90%) or other suitable acylating agent

  • Sodium Hydroxide or other appropriate base

  • Hydrochloric Acid for acidification

  • Ethanol or other suitable solvent for recrystallization

General Procedure:

  • Acylation: React 4-phenylsemicarbazide with an excess of the acylating agent (e.g., formic acid) under heating to form the corresponding 1-acyl-4-phenylsemicarbazide.

  • Cyclization: The crude acyl-semicarbazide is then heated in the presence of a base (e.g., aqueous sodium hydroxide) to induce cyclization.

  • Purification: The reaction mixture is cooled and acidified to precipitate the crude this compound. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of 4-Phenylsemicarbazide Incomplete reaction of phenylurea.Ensure the reaction is heated for the full 12 hours. Consider using a higher concentration of hydrazine hydrate if available.[1] An alternative is to use hydrazine sulfate and sodium hydroxide in ethanol.[1]
Loss of product during workup.Minimize the amount of water used for washing the charcoal and the final product. Ensure complete precipitation by thorough cooling.
Low Yield of this compound Incomplete acylation of 4-phenylsemicarbazide.Use a sufficient excess of the acylating agent and ensure adequate reaction time and temperature.
Incomplete cyclization.The choice of base and reaction temperature is critical for the cyclization step. An 8% aqueous NaOH solution is often effective for the cyclization of acylthiosemicarbazides, a similar class of compounds.[2] Experiment with different bases (e.g., KOH, Na2CO3) and reaction times.
Formation of side products.Depending on the reaction conditions, the cyclization of acylsemicarbazides can sometimes lead to the formation of 1,3,4-oxadiazole derivatives. Base-catalyzed cyclization generally favors the formation of 1,2,4-triazoles.
Product is Impure Presence of unreacted starting materials.Purify the intermediate 4-phenylsemicarbazide by converting it to its hydrochloride salt to remove unreacted phenylurea.[1]
Presence of side products.Recrystallization is a key purification step. Experiment with different solvents to find the most effective one for removing specific impurities. Column chromatography can also be employed for further purification if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the key intermediate in the synthesis of this compound?

A1: A crucial intermediate is 4-phenylsemicarbazide, which can be synthesized from phenylurea and hydrazine hydrate.[1] This intermediate is then acylated and cyclized to form the final product.

Q2: What are the common methods for cyclization of the acylsemicarbazide intermediate?

A2: Base-catalyzed cyclization is a common and effective method. Heating the acylsemicarbazide in an aqueous solution of a base like sodium hydroxide typically promotes the desired ring closure to form the 1,2,4-triazol-3-ol.[2]

Q3: What are potential side products in this synthesis?

A3: A potential side product during the cyclization of an acylsemicarbazide is the corresponding 1,3,4-oxadiazole derivative. The choice of reaction conditions, particularly the use of a basic or acidic catalyst, can influence the regioselectivity of the cyclization.

Q4: How can I improve the purity of the final product?

A4: Purification of the intermediate 4-phenylsemicarbazide is important to remove unreacted starting materials.[1] For the final product, recrystallization from a suitable solvent such as ethanol is a common and effective purification method. If significant impurities persist, column chromatography may be necessary.

Q5: Are there alternative synthetic routes to this compound?

A5: Yes, other synthetic strategies exist for forming the 1,2,4-triazole ring system. These can include the reaction of hydrazonoyl chlorides with cyanates or the use of formamide as a source of the C-N unit in reactions with hydrazines. However, the route via a semicarbazide intermediate is a well-established and accessible method.

Data Summary

The following table summarizes typical yields for the synthesis of related 1,2,4-triazole derivatives, which can serve as a benchmark for optimizing the synthesis of this compound.

Reaction Step Starting Materials Product Typical Yield Reference
Intermediate SynthesisPhenylurea, Hydrazine Hydrate4-Phenylsemicarbazide72% (as hydrochloride)[3]
CyclizationAcylthiosemicarbazides1,2,4-Triazole-3-thionesHigh[2]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

SynthesisWorkflow Start Starting Materials (Phenylurea, Hydrazine Hydrate) Intermediate Synthesis of 4-Phenylsemicarbazide Start->Intermediate Step 1 Acylation Acylation (e.g., with Formic Acid) Intermediate->Acylation Step 2a Cyclization Base-Catalyzed Cyclization Acylation->Cyclization Step 2b Purification Purification (Recrystallization) Cyclization->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Decision Tree

This diagram provides a logical guide for troubleshooting common issues during the synthesis.

Troubleshooting Start Low Yield or Impure Product CheckIntermediate Check Purity of 4-Phenylsemicarbazide Start->CheckIntermediate PurifyIntermediate Purify Intermediate (via Hydrochloride Salt) CheckIntermediate->PurifyIntermediate Impure CheckCyclization Review Cyclization Conditions CheckIntermediate->CheckCyclization Pure PurifyIntermediate->CheckCyclization OptimizeBase Optimize Base/ Solvent/Temperature CheckCyclization->OptimizeBase Suboptimal CheckAcylation Verify Acylation Step CheckCyclization->CheckAcylation Optimal PurifyFinal Optimize Final Purification OptimizeBase->PurifyFinal AnalyzeSideProducts Analyze for Side Products (e.g., Oxadiazole) CheckAcylation->AnalyzeSideProducts CheckAcylation->PurifyFinal Complete AdjustConditions Adjust Cyclization Conditions (e.g., stronger base) AnalyzeSideProducts->AdjustConditions Side Product Detected AdjustConditions->PurifyFinal Recrystallize Recrystallize with Different Solvents PurifyFinal->Recrystallize Still Impure Chromatography Consider Column Chromatography Recrystallize->Chromatography Further Purification Needed

References

Technical Support Center: Troubleshooting Low Solubility of 1-phenyl-1H-1,2,4-triazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low solubility of 1-phenyl-1H-1,2,4-triazol-3-ol in organic solvents. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with this compound in a question-and-answer format.

Question 1: My this compound is not dissolving sufficiently in my chosen organic solvent for my reaction/assay. What are my initial steps?

Answer: Low solubility is a common challenge for compounds with aromatic rings and polar functional groups. Your initial troubleshooting should focus on the following:

  • Solvent Screening: The first step is to perform a small-scale solvent screening to identify a more suitable solvent or solvent system. Test a range of solvents with varying polarities.

  • Temperature Adjustment: The solubility of most solids increases with temperature. Gentle heating of the solvent while dissolving the compound can significantly improve solubility. Ensure the temperature is well below the boiling point of the solvent and does not cause degradation of your compound.

  • Particle Size Reduction: Grinding the solid compound to a finer powder increases the surface area available for solvation, which can enhance the dissolution rate.

Question 2: I've tried different solvents and heating, but the solubility is still too low for my required concentration. What are the next steps?

Answer: If basic methods are insufficient, you can explore more advanced techniques to enhance solubility:

  • Co-solvency: Using a mixture of two or more miscible solvents can often lead to a significant increase in solubility compared to a single solvent. This is a widely used technique in drug formulation.

  • pH Modification: this compound has a hydroxyl group, which is weakly acidic. Adjusting the pH of the solution by adding a small amount of a suitable acid or base can potentially increase its solubility, particularly in protic solvents.

  • Salt Formation: If your experimental conditions allow, converting the compound to a salt by reacting it with a suitable acid or base can dramatically increase its solubility in polar solvents.

Question 3: My compound appears to dissolve initially with heating but precipitates out upon cooling to room temperature. How can I maintain its solubility?

Answer: This phenomenon, known as supersaturation followed by precipitation, indicates that the solubility at room temperature is significantly lower than at elevated temperatures. To address this:

  • Maintain Elevated Temperature: If your experimental setup allows, maintaining the solution at a moderately elevated temperature throughout your experiment can keep the compound in solution.

  • Use a Co-solvent System: A well-chosen co-solvent system can help to stabilize the dissolved compound and prevent it from precipitating as the solution cools.

  • Prepare a Saturated Stock Solution: Prepare a saturated stock solution at an elevated temperature and then dilute it into your experimental system at the working temperature. This may result in a lower final concentration but can prevent precipitation.

TroubleshootingWorkflow start Low Solubility of This compound initial_steps Initial Troubleshooting start->initial_steps solvent_screening Perform Solvent Screening (Varying Polarities) precipitation_issue Precipitation on Cooling solvent_screening->precipitation_issue temperature Increase Temperature temperature->precipitation_issue particle_size Reduce Particle Size (Grinding) particle_size->precipitation_issue initial_steps->solvent_screening initial_steps->temperature initial_steps->particle_size advanced_steps Advanced Techniques cosolvency Use Co-solvent System ph_adjustment Adjust pH cosolvency->ph_adjustment Failure end_soluble Sufficient Solubility Achieved cosolvency->end_soluble Success salt_formation Consider Salt Formation ph_adjustment->salt_formation Failure ph_adjustment->end_soluble Success salt_formation->end_soluble Success end_insoluble Further Formulation Strategies Needed salt_formation->end_insoluble Failure precipitation_issue->cosolvency No maintain_temp Maintain Elevated Temperature precipitation_issue->maintain_temp Yes maintain_temp->end_soluble dilution Use Saturated Stock and Dilute

Caption: Troubleshooting workflow for low solubility.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common organic solvents?

Solvent ClassExamplesExpected SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighCapable of hydrogen bonding with the hydroxyl and triazole nitrogen atoms.
Polar Aprotic Acetone, Acetonitrile, DMSO, DMFModerateCan interact via dipole-dipole interactions, but lack hydrogen bond donating ability.
Nonpolar Hexane, Toluene, DichloromethaneLow to InsolubleThe polar functional groups dominate, leading to poor interaction with nonpolar solvents.

Q2: Can I use sonication to improve the dissolution of this compound?

A2: Yes, sonication is a useful technique to accelerate the dissolution process. The high-frequency sound waves create micro-agitations that can help to break up solid aggregates and increase the interaction between the solute and the solvent. It is often used in conjunction with gentle heating.

Q3: Are there any safety precautions I should take when heating solvents to dissolve this compound?

A3: Absolutely. Always work in a well-ventilated fume hood. Use a heating mantle with a stirrer and a condenser to prevent solvent evaporation and potential ignition of flammable vapors. Never heat flammable organic solvents with an open flame. Consult the Safety Data Sheet (SDS) for the specific solvent you are using to understand its flash point and other safety information.

Experimental Protocols

Protocol: Determining and Enhancing Solubility Using a Co-solvent System

This protocol outlines a systematic approach to determine the solubility of this compound and enhance it using a co-solvent system.

Objective: To identify a suitable co-solvent system to achieve a target concentration of this compound for a specific application.

Materials:

  • This compound

  • Primary solvent (e.g., Ethanol)

  • Co-solvent (e.g., Dichloromethane, Toluene, or DMSO)

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Heating plate

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Initial Solubility in Primary Solvent:

    • Accurately weigh a small amount of this compound (e.g., 10 mg) into a vial.

    • Add the primary solvent (e.g., Ethanol) in small increments (e.g., 0.1 mL) while stirring at a constant temperature (e.g., 25 °C).

    • Continue adding the solvent until the solid is completely dissolved. Record the total volume of solvent used to calculate the approximate solubility in mg/mL.

  • Co-solvent Screening:

    • Prepare a series of vials, each containing a pre-weighed amount of this compound (e.g., 10 mg).

    • Prepare different co-solvent mixtures with your primary solvent in varying ratios (e.g., 9:1, 8:2, 7:3, 5:5 of Ethanol:Dichloromethane).

    • Add a fixed volume of each co-solvent mixture (e.g., 1 mL) to the vials.

    • Cap the vials and stir the mixtures at a constant temperature for a set period (e.g., 1 hour) to allow for equilibration.

    • Visually inspect the vials for complete dissolution.

  • Quantitative Solubility Determination in the Optimal Co-solvent System:

    • Based on the screening, select the co-solvent ratio that showed the best solubility.

    • Prepare a saturated solution by adding an excess amount of this compound to the chosen co-solvent system.

    • Stir the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

    • Allow any undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

    • Dilute the filtered solution with a suitable solvent and determine the concentration of this compound using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC).

    • Calculate the solubility in mg/mL or mol/L.

CoSolvencyConcept cluster_solvent1 Solvent 1 (e.g., Ethanol) cluster_solvent2 Solvent 2 (e.g., DCM) S1 S1 Solvated_Compound Solvated Compound S1->Solvated_Compound Synergistic Solvation (Co-solvency) S2 S2 S2->Solvated_Compound Synergistic Solvation (Co-solvency) Compound This compound Compound->S1 Poor Interaction Compound->S2 Poor Interaction

Caption: Concept of co-solvency for enhanced solubility.

stability issues of 1-phenyl-1H-1,2,4-triazol-3-ol under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1-phenyl-1H-1,2,4-triazol-3-ol under various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues.

Troubleshooting Guides

Issue: Unexpected Degradation of this compound in Solution

Question: I am observing significant degradation of my this compound sample when dissolved in an acidic or basic solution. How can I troubleshoot this?

Answer: Unexpected degradation can arise from several factors. Follow these steps to identify the root cause:

  • pH Verification:

    • Accurately measure the pH of your solution using a calibrated pH meter.

    • Ensure that the pH is within the expected range for your experiment. The 1,2,4-triazole ring system is generally stable, but the phenyl and hydroxyl substituents may alter its susceptibility to acid or base-catalyzed hydrolysis.

  • Temperature Control:

    • Assess the temperature at which your experiment is being conducted. Elevated temperatures can accelerate degradation.

    • If possible, perform your experiment at a lower temperature to see if the degradation rate decreases.

  • Solvent Purity:

    • Use high-purity solvents. Impurities in the solvent could be catalyzing the degradation.

    • Consider degassing the solvent to remove dissolved oxygen, which could lead to oxidative degradation.

  • Analyte Concentration:

    • Investigate if the degradation is concentration-dependent. In some cases, higher concentrations can lead to self-catalysis or precipitation, which may be mistaken for degradation.

  • Headspace and Atmosphere:

    • If working with basic solutions, be mindful of atmospheric carbon dioxide, which can neutralize the base and change the pH over time.

    • Consider performing the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the 1,2,4-triazole ring under acidic and basic conditions?

A1: The 1H-1,2,4-triazole ring itself is known to be relatively stable. Studies on the parent 1H-1,2,4-triazole have shown it to be stable in aqueous buffered solutions at pH 5, 7, and 9 at 25°C for at least 30 days, with a half-life exceeding this period. However, the presence of substituents, such as the phenyl and hydroxyl groups in this compound, can influence the electron density of the ring and potentially alter its stability.

Q2: What are the likely degradation pathways for this compound under acidic or basic conditions?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation could involve:

  • Acid-catalyzed hydrolysis: Protonation of the triazole ring nitrogens could make the ring susceptible to nucleophilic attack by water, potentially leading to ring-opening.

  • Base-catalyzed hydrolysis: Deprotonation of the hydroxyl group or the N-H of the triazole ring could initiate rearrangements or ring cleavage.

Q3: How can I perform a forced degradation study to assess the stability of this compound?

A3: A forced degradation study, also known as stress testing, is crucial for understanding the intrinsic stability of a compound. A general protocol is provided in the "Experimental Protocols" section below. These studies are essential for developing stability-indicating analytical methods.

Data Presentation

The following table summarizes hypothetical stability data for this compound based on the general stability of the 1,2,4-triazole core. Note: This is a generalized representation and actual experimental results may vary.

ConditionTemperatureDurationExpected DegradationPotential Degradants
0.1 M HCl60°C24 hoursMinorRing-opened products
0.1 M NaOH60°C24 hoursMinor to ModerateRing-opened products
pH 7 Buffer40°C7 daysNegligibleNone expected

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To evaluate the stability of this compound under acidic, basic, and neutral hydrolytic conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Phosphate buffer (pH 7.0)

  • High-purity water

  • HPLC-grade acetonitrile and methanol

  • Volumetric flasks, pipettes, and vials

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: To a volumetric flask, add an appropriate volume of the stock solution and dilute with 0.1 M HCl to the final concentration.

    • Basic Hydrolysis: To a volumetric flask, add an appropriate volume of the stock solution and dilute with 0.1 M NaOH to the final concentration.

    • Neutral Hydrolysis: To a volumetric flask, add an appropriate volume of the stock solution and dilute with pH 7.0 phosphate buffer to the final concentration.

    • Control: Prepare a control sample by diluting the stock solution with the solvent used for the stock solution.

  • Incubation:

    • Incubate the prepared solutions at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

    • For the acidic and basic samples, neutralize the aliquots before analysis.

  • Analysis:

    • Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect any degradation products.

    • The mobile phase and column selection should be optimized to achieve good separation between the parent compound and any potential degradants.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1 M HCl) stock->acid Dilute base Basic Hydrolysis (0.1 M NaOH) stock->base Dilute neutral Neutral Hydrolysis (pH 7 Buffer) stock->neutral Dilute incubate Incubate at 60°C acid->incubate base->incubate neutral->incubate sample Sample at Time Points (0, 2, 4, 8, 24h) incubate->sample neutralize Neutralize (if needed) sample->neutralize hplc HPLC Analysis neutralize->hplc

Caption: Experimental workflow for a forced degradation study.

logical_relationship cluster_problem Problem cluster_troubleshooting Troubleshooting Steps cluster_solution Potential Solutions degradation Unexpected Degradation Observed check_ph Verify pH degradation->check_ph check_temp Control Temperature degradation->check_temp check_solvent Check Solvent Purity degradation->check_solvent check_conc Assess Concentration Effects degradation->check_conc adjust_ph Adjust pH check_ph->adjust_ph lower_temp Lower Temperature check_temp->lower_temp use_hplc_solvent Use High-Purity Solvent check_solvent->use_hplc_solvent dilute_sample Dilute Sample check_conc->dilute_sample

Caption: Troubleshooting logic for unexpected degradation.

Technical Support Center: Scaling Up 1-phenyl-1H-1,2,4-triazol-3-ol Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the synthesis and scale-up of 1-phenyl-1H-1,2,4-triazol-3-ol. This guide provides practical troubleshooting advice and detailed protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthetic route for this compound?

A common and cost-effective route is a two-step, one-pot synthesis starting from readily available commercial materials. The process involves:

  • Formation of 1-Phenylsemicarbazide: The reaction of phenylhydrazine (often as a hydrochloride salt) with an alkali metal cyanate, such as potassium cyanate (KOCN), in an aqueous medium.

  • Base-Catalyzed Cyclization: The in-situ cyclization of the 1-phenylsemicarbazide intermediate under basic conditions (e.g., using sodium or potassium hydroxide) with heating to form the desired this compound.[1][2]

Q2: What are the critical process parameters (CPPs) to monitor during scale-up?

During scale-up, the following parameters are crucial for ensuring safety, consistency, and yield:

  • Temperature Control: The cyclization step is typically exothermic. Precise temperature control is essential to prevent runaway reactions and minimize the formation of degradation products.

  • Reagent Addition Rate: Controlled, slow addition of reagents, especially the base for cyclization, is critical for managing the reaction exotherm on a larger scale.

  • Agitation Speed: Efficient mixing is vital to ensure homogeneity, particularly when dealing with slurries (e.g., the semicarbazide intermediate), and to maintain uniform heat transfer.[3]

  • pH Control: The pH must be carefully controlled during the initial salt formation (if using phenylhydrazine HCl) and the final cyclization step to ensure optimal reaction conditions.

Q3: What are the primary safety considerations for this process?

  • Phenylhydrazine: This starting material is toxic, a suspected carcinogen, and readily absorbed through the skin. Handle with appropriate personal protective equipment (PPE), including gloves and eye protection, in a well-ventilated fume hood.

  • Exothermic Reaction: The cyclization reaction can generate significant heat. A thorough thermal hazard assessment is recommended before proceeding with a large-scale reaction to ensure the cooling capacity of the reactor is sufficient.

  • Caustic Solutions: The use of strong bases like sodium hydroxide requires care to avoid chemical burns.

Q4: How does the tautomeric nature of the product affect analysis and purification?

This compound exists in equilibrium with its tautomeric form, 1-phenyl-1,2,4-triazolidin-3-one. This can be important for:

  • Spectroscopic Analysis: You may observe peaks corresponding to both tautomers in NMR spectra, depending on the solvent and temperature. For instance, the triazol-3-ol form has a hydroxyl proton, while the triazolidin-3-one form has an amide-like N-H proton.

  • Purification: The polarity of the molecule is significant. Recrystallization is the preferred method for purification at scale. The choice of solvent should account for the polarity imparted by both the hydroxyl and carbonyl-like character.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and scale-up.

Issue: Low Product Yield
QuestionPotential CauseRecommended Action
My final yield is significantly lower than expected. What should I investigate first? Incomplete Cyclization: The intermediate, 1-phenylsemicarbazide, may not have fully cyclized to the triazole ring.Verify completion by TLC or HPLC. If starting material or intermediate is present, consider increasing the reaction time or temperature during the cyclization step. Ensure the concentration of the base is sufficient, as the reaction is base-catalyzed.[2][4]
Product Degradation: The triazolol ring can be sensitive to harsh conditions. Prolonged exposure to high temperatures or very strong base concentrations might lead to degradation.Monitor the reaction for the appearance of degradation products. Optimize the reaction time and temperature to find a balance between complete conversion and minimal degradation. A smaller-scale trial can help define these parameters.[3]
Losses During Workup/Isolation: The product has some solubility in water, especially under basic or acidic conditions. Significant product may be lost in the aqueous mother liquor.Adjust the pH of the aqueous solution to the isoelectric point (typically near neutral) before filtration to minimize solubility. Wash the filtered product with a minimal amount of cold water or an anti-solvent to reduce losses.[3]
Issue: Poor Purity / Discolored Product
QuestionPotential CauseRecommended Action
The isolated product is off-white, yellow, or brown. What is the cause? Impure Starting Materials: Phenylhydrazine is susceptible to air oxidation, which can introduce colored impurities from the start.Use high-purity phenylhydrazine. If the material is old or discolored, consider purification by distillation before use.
Formation of Side Products: At elevated temperatures, side reactions such as dimerization or polymerization can occur, leading to colored, often tarry, impurities.Maintain strict temperature control during the reaction. Consider treating the crude product solution with activated charcoal before crystallization to adsorb colored impurities.
My product contains impurities that are difficult to remove by recrystallization. Co-precipitation of Impurities: If crystallization occurs too rapidly, impurities can become trapped within the crystal lattice.Ensure a slow cooling rate during recrystallization. Consider using a mixed-solvent system (e.g., ethanol/water) to better control the crystallization process. Hot filtration of the recrystallization solution can remove insoluble impurities.[3]
Issue: Difficult Product Isolation & Scale-Up Problems
QuestionPotential CauseRecommended Action
The product "oils out" instead of crystallizing during workup or recrystallization. Supersaturation or Inappropriate Solvent: The solution may be too concentrated, or the solvent may be a poor choice for crystallization, leading to separation as a liquid phase.Dilute the solution with more solvent and reheat to dissolve the oil, then allow it to cool more slowly. Seeding the solution with a small crystal of pure product can help initiate proper crystallization. Screen different solvent systems.[5]
During scale-up, the reaction temperature spiked unexpectedly. Inadequate Heat Transfer: The surface-area-to-volume ratio decreases upon scale-up, making heat removal less efficient. The reaction's exotherm, which was manageable on a small scale, can now overwhelm the reactor's cooling capacity.Reduce the addition rate of the base. Ensure the reactor's cooling system is running at maximum capacity before starting the addition. For very large scales, consider a semi-batch process where reactants are added continuously at a controlled rate.
The reaction seems sluggish or incomplete on a larger scale, despite using the same conditions. Inefficient Mixing: Standard magnetic stirring is often insufficient for larger volumes, especially with slurries. This leads to localized "hot spots" and areas of high concentration, preventing the reaction from proceeding uniformly.Use an overhead mechanical stirrer with an appropriately sized impeller to ensure vigorous agitation and maintain a homogeneous slurry. For reactors, ensure the baffling system is adequate.[3]

Experimental Protocols & Data

Laboratory-Scale Synthesis Protocol

This protocol describes a representative lab-scale synthesis.

Step 1: Formation of 1-Phenylsemicarbazide Intermediate

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve phenylhydrazine hydrochloride (1.0 eq) in water (approx. 5-10 mL per gram of hydrochloride).

  • In a separate beaker, dissolve potassium cyanate (1.1 eq) in a minimal amount of warm water.

  • Cool the phenylhydrazine solution in an ice bath. Slowly add the potassium cyanate solution dropwise with vigorous stirring.

  • After the addition is complete, continue stirring in the ice bath for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 1-2 hours. The 1-phenylsemicarbazide intermediate will precipitate as a white solid.

Step 2: Base-Catalyzed Cyclization

  • To the slurry from Step 1, add a solution of sodium hydroxide (e.g., 2 M aqueous solution, 2.0 eq) in one portion.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110 °C).

  • Maintain reflux for 2-4 hours, monitoring the reaction progress by TLC (a sample can be taken, neutralized, and spotted). The slurry should dissolve as the reaction proceeds.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature, then further cool in an ice bath.

  • Slowly acidify the solution with cold dilute hydrochloric acid (e.g., 2 M HCl) to a pH of ~6-7. The product will precipitate as a white or off-white solid.

  • Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold water.

  • Dry the crude product in a vacuum oven.

  • Purify the crude solid by recrystallization.

Scale-Up Considerations
  • Reactor: Use a jacketed glass reactor with an overhead stirrer and a temperature probe.

  • Addition: For Step 2, the sodium hydroxide solution should be added via an addition funnel or pump over 30-60 minutes to control the exotherm.

  • Purification: Recrystallization is the most viable purification method at scale. Column chromatography is generally not practical for large quantities of this compound.

Data Presentation

Table 1: Effect of Key Parameters on Reaction Outcome (Template)

ParameterCondition ACondition BCondition CResult (Yield %)Result (Purity %)
Base Eq. 1.5 eq NaOH2.0 eq NaOH2.5 eq NaOH
Reflux Time 2 hours4 hours6 hours
Neutralization pH 567

Table 2: Recrystallization Solvent Screening

Solvent / SystemSolubility (Cold)Solubility (Hot)Crystal QualityRecovery
WaterLowModerateNeedlesModerate
EthanolModerateHighPlatesLow
Ethanol / Water Low High Good High
Ethyl AcetateLowModerate-Moderate
AcetoneHighHighPoorVery Low
n-ButanolLowHighGoodHigh

Note: Ethanol/Water is often a good starting point for polar triazole derivatives.[3]

Visualizations

Experimental Workflow

G SM Starting Materials (Phenylhydrazine HCl, KOCN) Intermediate Form 1-Phenylsemicarbazide (Aqueous Slurry) SM->Intermediate Step 1 Cyclization Base-Catalyzed Cyclization (NaOH, Reflux) Intermediate->Cyclization Step 2 Workup Work-up (Cooling, Neutralization) Cyclization->Workup Step 3a Isolation Crude Product Isolation (Filtration, Washing, Drying) Workup->Isolation Step 3b Purification Purification (Recrystallization) Isolation->Purification Step 3c FinalProduct Final Product (this compound) Purification->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Logic: Low Yield

G Start Problem: Low Yield CheckTLC Analyze crude reaction mixture by TLC/HPLC Start->CheckTLC Decision1 Intermediate or SM remaining? CheckTLC->Decision1 Action1 Incomplete Reaction: - Increase reflux time/temp - Check base stoichiometry Decision1->Action1 Yes Decision2 Significant side products observed? Decision1->Decision2 No Action2 Degradation/Side Reactions: - Lower reaction temperature - Reduce reaction time Decision2->Action2 Yes CheckWorkup Review Workup Procedure Decision2->CheckWorkup No Action3 Isolation Loss: - Check pH at precipitation - Minimize wash volumes - Use cold solvents CheckWorkup->Action3

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Regioselective 1,2,4-Triazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,2,4-triazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your reaction conditions and overcome common challenges, with a specific focus on controlling and avoiding the formation of regioisomers.

Frequently Asked Questions (FAQs)

Q1: What are the classical methods for synthesizing 1,2,4-triazoles, and what are the main challenges regarding regioselectivity?

A1: The most common classical methods are the Einhorn-Brunner reaction and the Pellizzari reaction.

  • Einhorn-Brunner Reaction: This method involves the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[1] A significant challenge arises when using an unsymmetrical imide, as it can lead to the formation of a mixture of two regioisomers.[1][2]

  • Pellizzari Reaction: This reaction synthesizes 1,2,4-triazoles through the condensation of an amide and an acylhydrazide, typically at high temperatures.[3][4] A major drawback of this method, especially when the acyl groups of the reactants are different, is the "interchange of acyl groups," which can lead to a mixture of up to three different triazole products, thus complicating purification.[5][6]

Q2: How can I control regioselectivity in the Einhorn-Brunner reaction?

A2: Regioselectivity in the Einhorn-Brunner reaction is primarily governed by the electronic properties of the two acyl groups on the imide. The incoming hydrazine will preferentially attack the more electrophilic carbonyl carbon. Therefore, to achieve high regioselectivity, you should design your unsymmetrical imide with one strongly electron-withdrawing group and one electron-donating or neutral group. The acyl group derived from the stronger carboxylic acid will preferentially direct the substituent to the 3-position of the 1,2,4-triazole ring.[1][7]

Q3: Is the Pellizzari reaction suitable for synthesizing a single regioisomer?

A3: Generally, the Pellizzari reaction is not considered regioselective when using an amide and an acylhydrazide with different acyl groups.[4] The high temperatures often required for this reaction can promote an "acyl interchange" side reaction, leading to a mixture of products.[5][6] If a single regioisomer is desired, the Einhorn-Brunner reaction with a carefully designed imide or more modern synthetic methods are often better choices.

Q4: Are there modern synthetic methods that offer better regiocontrol in 1,2,4-triazole synthesis?

A4: Yes, modern catalyst-controlled methods, such as [3+2] cycloaddition reactions, provide excellent and predictable regioselectivity. For instance, the cycloaddition of isocyanides with diazonium salts can be directed by the choice of catalyst. Using a silver(I) catalyst selectively yields 1,3-disubstituted 1,2,4-triazoles, while a copper(II) catalyst produces 1,5-disubstituted 1,2,4-triazoles.[8][9]

Q5: My reaction has produced a mixture of regioisomers. How can I separate them?

A5: Separating regioisomers of 1,2,4-triazoles can be challenging due to their similar physicochemical properties. Common purification techniques include:

  • Column Chromatography: This is the most common method, but may require careful optimization of the stationary and mobile phases.[10]

  • Preparative High-Performance Liquid Chromatography (HPLC): This can be effective for separating closely related isomers.[10]

  • Recrystallization: In some cases, fractional recrystallization from different solvents can be used to selectively crystallize one isomer.[5]

Troubleshooting Guides

Issue 1: Poor or No Regioselectivity in the Einhorn-Brunner Reaction
Potential Cause Recommended Solution(s)
Similar Electronic Properties of Imide Substituents: The two acyl groups on the diacylamine have similar acidities, leading to non-selective attack by the hydrazine.[1]1. Redesign the Imide: Synthesize a new imide where one acyl group is significantly more electron-withdrawing than the other (see Table 1 for guidance).[1] 2. Consider Alternative Synthesis: If modifying the imide is not feasible, explore more regioselective methods like catalyst-controlled cycloadditions.[1]
High Reaction Temperature: Elevated temperatures can sometimes reduce selectivity.Optimize Temperature: Screen a range of temperatures. Start at a lower temperature (e.g., 80-100 °C) and monitor the reaction.[10]
Issue 2: Formation of a Mixture of Products in the Pellizzari Reaction
Potential Cause Recommended Solution(s)
Acyl Interchange: High reaction temperatures promote the exchange of acyl groups between the amide and acylhydrazide.[5]1. Use Symmetrical Reactants: If possible, use an amide and acylhydrazide with the same acyl group to avoid the formation of mixed products. 2. Microwave Synthesis: Employ microwave irradiation to shorten reaction times and potentially reduce the extent of side reactions.[3]
Thermal Decomposition: Prolonged heating at high temperatures can lead to the decomposition of starting materials or products.[11]Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of starting materials and stop the reaction as soon as it is complete.[3]
Issue 3: Low or No Yield of 1,2,4-Triazole
Potential Cause Recommended Solution(s)
Impure or Degraded Reactants: Hydrazines, in particular, can be hygroscopic and degrade over time.[1][11]1. Purify Starting Materials: Ensure the purity of your imide, amide, and hydrazine. Recrystallize or distill if necessary. 2. Use Fresh Reagents: Use a freshly opened bottle or purified hydrazine.[1]
Suboptimal Reaction Conditions: Insufficient temperature or reaction time.[11]Optimize Conditions: Gradually increase the reaction temperature and/or time while monitoring the reaction progress by TLC. For sluggish reactions, consider using microwave-assisted synthesis.[3][11]
Formation of 1,3,4-Oxadiazole Side Product: This is a common side reaction, especially when using hydrazides, arising from a competing cyclization pathway.[11]1. Ensure Anhydrous Conditions: Strictly anhydrous conditions can favor triazole formation.[11] 2. Lower Reaction Temperature: This may disfavor the oxadiazole formation pathway.[11]

Data Presentation

Table 1: Qualitative Guide for Directing Regioselectivity in the Einhorn-Brunner Reaction

To favor the formation of the 1,3,5-trisubstituted-1,2,4-triazole where the R¹ group (from the more electron-withdrawing acyl group) is at the 3-position.

R¹ (Electron-Withdrawing Group)R² (Electron-Donating/Neutral Group)Approximate Ratio of Regioisomers (R¹ at C3 : R¹ at C5)
CF₃CH₃> 95 : 5
CCl₃Phenyl> 90 : 10
p-NO₂-PhenylCH₃~ 85 : 15
PhenylCH₃~ 60 : 40

Note: This data is representative, and actual ratios will vary with the specific hydrazine and reaction conditions used.[10]

Experimental Protocols

Protocol 1: Regioselective Einhorn-Brunner Synthesis

This protocol is designed for the reaction of an unsymmetrical diacylamine with a substituted hydrazine, aiming to maximize the formation of a single regioisomer.

Materials:

  • Unsymmetrical Imide (e.g., N-acetyl-N-trifluoroacetylamine) (1.0 eq)

  • Substituted Hydrazine (e.g., Phenylhydrazine) (1.1 eq)

  • Glacial Acetic Acid (as solvent and catalyst)

  • Round-bottom flask with reflux condenser and magnetic stir bar

  • Ice-water bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve the unsymmetrical imide (1.0 eq) in glacial acetic acid.

  • Slowly add the substituted hydrazine (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (typically 110-120°C) and maintain for 2-6 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker of ice-cold water with vigorous stirring to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude product under vacuum.

  • Determine the regioisomeric ratio of the crude product using ¹H NMR or LC-MS analysis.

  • Purify the desired regioisomer by column chromatography or recrystallization.[1]

Protocol 2: Microwave-Assisted Pellizzari Synthesis

This protocol provides a general guideline for a more rapid and efficient synthesis, particularly useful for symmetrical 1,2,4-triazoles to avoid regioisomer formation.

Materials:

  • Amide (e.g., Benzamide) (1.0 eq)

  • Acylhydrazide (e.g., Benzoylhydrazide) (1.0 eq)

  • High-boiling solvent (optional, e.g., n-butanol)

  • Microwave reactor vial

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine equimolar amounts of the amide and acylhydrazide.

  • If using a solvent, add it to the vial.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a high temperature (e.g., 150-200°C) for a shorter duration (e.g., 30-120 minutes) compared to conventional heating.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling and can be collected by filtration.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[3]

Visualizations

Einhorn_Brunner_Regioselectivity cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products Unsymmetrical Imide\n(R1 electron-withdrawing) Unsymmetrical Imide (R1 electron-withdrawing) Attack at more\n electrophilic carbonyl (R1-C=O) Attack at more electrophilic carbonyl (R1-C=O) Unsymmetrical Imide\n(R1 electron-withdrawing)->Attack at more\n electrophilic carbonyl (R1-C=O) Favored Pathway Attack at less\n electrophilic carbonyl (R2-C=O) Attack at less electrophilic carbonyl (R2-C=O) Unsymmetrical Imide\n(R1 electron-withdrawing)->Attack at less\n electrophilic carbonyl (R2-C=O) Disfavored Pathway Hydrazine Hydrazine Hydrazine->Attack at more\n electrophilic carbonyl (R1-C=O) Hydrazine->Attack at less\n electrophilic carbonyl (R2-C=O) Major Regioisomer\n(R1 at C3) Major Regioisomer (R1 at C3) Attack at more\n electrophilic carbonyl (R1-C=O)->Major Regioisomer\n(R1 at C3) Minor Regioisomer\n(R1 at C5) Minor Regioisomer (R1 at C5) Attack at less\n electrophilic carbonyl (R2-C=O)->Minor Regioisomer\n(R1 at C5)

Caption: Regioselectivity in the Einhorn-Brunner reaction.

Troubleshooting_Workflow start Start: Poor Regioselectivity (Isomer Mixture) q1 Are R1 and R2 on the imide electronically different? start->q1 a1_no Action: Redesign imide with greater electronic difference (e.g., EWG vs EDG) q1->a1_no No q2 Is the overall yield acceptable? q1->q2 Yes a1_no->q2 a2_no Action: Optimize reaction conditions (Temperature, Solvent, Time) q2->a2_no No a2_yes Action: Proceed to isomer purification (Chromatography/Recrystallization) q2->a2_yes Yes alt_synthesis Consider alternative regioselective synthesis (e.g., catalyst-controlled) a2_no->alt_synthesis end End: Desired isomer is major product or isolated a2_yes->end alt_synthesis->end

Caption: A decision tree for troubleshooting poor regioselectivity.

References

Technical Support Center: Efficient Synthesis of 1-Phenyl-1H-1,2,4-triazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding the efficient synthesis of 1-phenyl-1H-1,2,4-triazol-3-ol, with a particular focus on catalyst selection.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

The synthesis of 1,2,4-triazole derivatives can be achieved through various pathways. A common and effective method for this compound involves the cyclization of a suitable precursor like 1-phenylsemicarbazide, which can be synthesized from phenylhydrazine. Other general methods for the 1,2,4-triazole core include the reaction of hydrazines with formamide, which can proceed smoothly under microwave irradiation without a catalyst[1], or through metal-catalyzed cross-coupling and cycloaddition reactions.[2][3]

Q2: How does catalyst selection impact the synthesis of substituted 1,2,4-triazoles?

Catalyst selection is critical as it can determine the regioselectivity, reaction rate, and overall yield of the synthesis. For instance, in the [3+2] cycloaddition of isocyanides with diazonium salts, an Ag(I) catalyst selectively produces 1,3-disubstituted 1,2,4-triazoles, whereas a Cu(II) catalyst leads to the formation of 1,5-disubstituted isomers.[1][3] Copper catalysts, such as Cu(OAc)₂ or CuCl₂, are also widely used for various oxidative cyclization reactions to form the triazole ring.[3][4]

Q3: Are there efficient metal-free options for synthesizing the 1,2,4-triazole ring?

Yes, several metal-free methods have been developed. One simple and efficient approach involves the microwave-assisted synthesis from hydrazines and formamide, which offers the advantage of being catalyst-free and having excellent functional group tolerance.[1] Other metal-free strategies include oxidative cyclization of trifluoroacetimidohydrazides using D-glucose or iodine-mediated reactions where a common solvent like DMF can serve as a carbon source.[3] Additionally, reactions can proceed under aerobic oxidative conditions without metal catalysts by reacting hydrazones and amines.[3]

Q4: What is the role of a base in the synthesis of this compound?

In the classic synthesis involving the cyclization of 1-phenylsemicarbazide, a base (like sodium hydroxide, potassium carbonate, or potassium hydroxide) is crucial. It facilitates the deprotonation and subsequent intramolecular nucleophilic attack, leading to ring closure and the formation of the triazole-3-ol product. In some copper-catalyzed systems, bases like K₃PO₄ are also employed.[3][4]

Catalyst and Method Performance Data

The following table summarizes the performance of various catalytic and non-catalytic systems for the synthesis of substituted 1,2,4-triazoles, providing a comparative overview for catalyst selection.

Catalyst/MethodStarting MaterialsKey ConditionsProduct TypeYield RangeReference
Ag(I)Isocyanides, Diazonium SaltsMild conditions1,3-Disubstituted 1,2,4-triazolesHigh[1][3]
Cu(II)Isocyanides, Diazonium SaltsMild conditions1,5-Disubstituted 1,2,4-triazolesHigh[1][3]
Cu(OAc)₂Nitriles, Hydroxylamine HydrochlorideOne-pot, no inert atmosphere1,2,4-Triazole derivativesGood[3]
CuCl₂ / O₂Amidines, Trialkylamines/DMFK₃PO₄ as base1,3-Disubstituted 1,2,4-triazolesHigh[3][4]
HClO₄-SiO₂Amidrazones, Anhydrides80°C, Solvent-free3,4,5-Trisubstituted 1,2,4-triazoles55-95%[2]
None (Microwave)Hydrazines, FormamideMicrowave irradiationSubstituted 1,2,4-triazolesGood[1]
None (Metal-Free)Hydrazones, AminesAerobic oxidative conditions1,3,5-Trisubstituted 1,2,4-triazolesHigh[3]

Visual Guides

G start_end start_end process process decision decision output output A Start: Prepare Reactants (e.g., 1-Phenylsemicarbazide, Base) B Reaction Setup (Solvent, Temperature Control) A->B C Base-Catalyzed Cyclization B->C D Monitor Reaction (TLC, LC-MS) C->D E Reaction Complete? D->E E->D No F Work-up (Neutralization, Extraction) E->F Yes G Purification (Recrystallization) F->G H Characterization (NMR, MS, m.p.) G->H I Final Product: This compound H->I

Caption: Experimental workflow for the synthesis of this compound.

G start_node start_node decision_node decision_node catalyst_node catalyst_node condition_node condition_node outcome_node outcome_node start Goal: Synthesize a Substituted 1,2,4-Triazole q1 Need Regioselectivity Control (1,3 vs 1,5)? start->q1 q2 Prefer Metal-Free Conditions? q1->q2 No cat_ag Ag(I) Catalyst q1->cat_ag Yes, 1,3-isomer cat_cu Cu(II) Catalyst q1->cat_cu Yes, 1,5-isomer q3 Need Recyclable Catalyst? q2->q3 No cond_mw Microwave Synthesis (No Catalyst) q2->cond_mw Yes cond_oxidative Aerobic Oxidative (No Catalyst) q2->cond_oxidative Yes cat_cu_gen General Copper Catalyst (e.g., Cu(OAc)₂) q3->cat_cu_gen No cat_hclo4 HClO₄-SiO₂ q3->cat_hclo4 Yes res_1_3 1,3-Isomer cat_ag->res_1_3 res_1_5 1,5-Isomer cat_cu->res_1_5 res_general General High Yield cat_cu_gen->res_general res_recyclable Recyclable Process cat_hclo4->res_recyclable res_metal_free Metal-Free Product cond_mw->res_metal_free cond_oxidative->res_metal_free

Caption: Decision logic for selecting a catalyst or method for 1,2,4-triazole synthesis.

Detailed Experimental Protocol

Synthesis of this compound via Base-Catalyzed Cyclization

This protocol describes a common and reliable method starting from phenylhydrazine.

Part A: Synthesis of 1-Phenylsemicarbazide

  • Dissolution: Dissolve 12.1 g (0.15 mol) of potassium cyanate in 100 mL of water in a 500 mL flask.

  • Reactant Preparation: In a separate beaker, dissolve 16.3 g (0.15 mol) of phenylhydrazine in 50 mL of 3M acetic acid.

  • Reaction: Slowly add the phenylhydrazine solution to the stirring potassium cyanate solution at room temperature. A white precipitate should form.

  • Stirring: Continue stirring the mixture for 1 hour at room temperature.

  • Isolation: Collect the white precipitate (1-phenylsemicarbazide) by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven at 60°C.

Part B: Cyclization to this compound

  • Reaction Mixture: To a 250 mL round-bottom flask equipped with a reflux condenser, add 15.1 g (0.1 mol) of the dried 1-phenylsemicarbazide from Part A.

  • Base Addition: Add 100 mL of a 2M sodium hydroxide solution to the flask.

  • Reflux: Heat the mixture to reflux and maintain reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cooling: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath.

  • Acidification: Slowly and carefully acidify the cold reaction mixture with concentrated hydrochloric acid until it reaches a pH of approximately 5-6. A precipitate will form.

  • Isolation: Collect the crude product by vacuum filtration, wash with cold water to remove any inorganic salts, and then with a small amount of cold ethanol.

  • Purification: Recrystallize the crude solid from hot ethanol or an ethanol/water mixture to obtain pure this compound as a crystalline solid.

  • Characterization: Confirm the identity and purity of the final product using NMR spectroscopy, mass spectrometry, and melting point determination.

Troubleshooting Guide

Q: My final yield is significantly lower than expected. What went wrong?

  • Incomplete Cyclization: The reflux time in Part B may have been insufficient. Ensure the reaction has gone to completion by TLC before work-up.

  • Loss During Work-up: The product has some solubility in water. Ensure the mixture is thoroughly chilled before filtration. Avoid using excessive amounts of water for washing.

  • Impure Starting Material: Ensure the 1-phenylsemicarbazide from Part A is pure and completely dry before proceeding to the cyclization step.

  • Incorrect pH: Over-acidification during the precipitation step can lead to the formation of soluble salts, reducing the isolated yield. Carefully monitor the pH.

Q: The reaction is not proceeding to completion, even after extended reflux.

  • Base Concentration: The concentration of the sodium hydroxide solution may be too low. Ensure a 2M solution is used to effectively drive the cyclization.

  • Purity of Precursor: Impurities in the 1-phenylsemicarbazide can inhibit the reaction. Consider purifying the intermediate if problems persist.

Q: I am having difficulty purifying the final product.

  • Recrystallization Solvent: If ethanol is not effective, try other solvent systems like isopropanol, acetonitrile, or a mixture of ethyl acetate and hexanes for recrystallization.

  • Persistent Impurities: If recrystallization fails to remove impurities, column chromatography on silica gel may be necessary. A mobile phase of ethyl acetate/hexanes or dichloromethane/methanol is a good starting point.

References

Technical Support Center: Synthesis of 1-Phenyl-1H-1,2,4-triazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-phenyl-1H-1,2,4-triazol-3-ol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my this compound consistently low?

A1: Low yields can stem from several factors:

  • Incomplete Cyclization: The conversion of the precursor, 1-phenylsemicarbazide, to the triazole ring may be incomplete. This can be influenced by:

    • Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration at the optimal temperature. Prolonging the reaction time or increasing the temperature (within reasonable limits to avoid degradation) may improve the yield.

    • Base Strength: The cyclization is typically base-catalyzed. The concentration and strength of the base (e.g., sodium hydroxide, potassium hydroxide) are critical. A concentration that is too low may result in incomplete reaction, while a concentration that is too high could lead to side product formation.

  • Sub-optimal Solvent: The choice of solvent plays a crucial role in the reaction. While various solvents can be used for the synthesis of triazole derivatives, an inappropriate solvent can hinder the reaction rate and lead to lower yields.

  • Purity of Starting Materials: Impurities in the 1-phenylsemicarbazide can interfere with the cyclization reaction, leading to the formation of byproducts and a lower yield of the desired product. Ensure the starting material is of high purity.

  • Product Loss During Work-up: The product may be lost during the extraction and purification steps. Ensure proper pH adjustment during acidification to precipitate the product and minimize its solubility in the aqueous layer. Careful handling during filtration and washing is also important.

Q2: I am observing significant amounts of side products in my reaction mixture. How can I minimize their formation?

A2: The formation of side products is often related to reaction conditions and the stability of intermediates.

  • Temperature Control: Running the reaction at a lower temperature may improve selectivity and reduce the formation of degradation products.

  • Base Concentration: As mentioned, an excessively high concentration of the base can promote side reactions. Careful optimization of the base concentration is recommended.

  • Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize oxidative side reactions, especially if the starting materials or intermediates are sensitive to air.

Q3: My product is difficult to purify. What are some effective purification strategies?

A3: Purification of this compound can be challenging due to its polarity.

  • Recrystallization: This is a common and effective method for purifying the crude product. Solvents such as ethanol or ethanol-water mixtures are often suitable for recrystallization.[1] The choice of solvent should be optimized to ensure high recovery of the pure product.

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel can be employed.[2] A solvent system with a suitable polarity (e.g., ethyl acetate/hexane or dichloromethane/methanol) should be used to achieve good separation.

  • Washing: Thoroughly washing the filtered crude product with cold water can help remove inorganic salts and other water-soluble impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and straightforward synthesis involves the intramolecular cyclization of 1-phenylsemicarbazide in the presence of a base. This reaction is typically performed by heating the starting material in an aqueous alkaline solution.

Q2: What is the role of the base in the synthesis of this compound?

A2: The base, typically sodium or potassium hydroxide, facilitates the deprotonation of the semicarbazide, which is a key step in initiating the intramolecular nucleophilic attack that leads to the formation of the triazole ring.

Q3: How does the choice of solvent affect the synthesis?

A3: The solvent influences the solubility of the reactants and intermediates, the reaction temperature, and the rate of the reaction. For the cyclization of 1-phenylsemicarbazide, aqueous alkaline solutions are commonly used. However, other polar solvents like ethanol can also be employed, particularly for the synthesis of related triazole derivatives.[1][3] The choice of solvent can impact the reaction time and the ease of product isolation. For instance, in some triazole syntheses, chloroform has been found to be a more universal solvent compared to others like dichloromethane, toluene, or DMSO.[4]

Experimental Protocols

A detailed experimental protocol for the synthesis of a related compound, 5-substituted-4H-1,2,4-triazole-3-thiol, involves the cyclization of a thiosemicarbazide derivative in an aqueous solution of sodium hydroxide.[5] A general procedure adaptable for the synthesis of this compound is as follows:

Synthesis of this compound from 1-Phenylsemicarbazide

  • Dissolution: Dissolve 1-phenylsemicarbazide in an aqueous solution of sodium hydroxide (e.g., 8%).

  • Heating: Heat the reaction mixture to reflux for a specified period (e.g., 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Cooling and Acidification: After completion, cool the reaction mixture to room temperature.

  • Precipitation: Carefully acidify the mixture with a dilute acid (e.g., hydrochloric acid) to a pH of 5-6 to precipitate the crude product.

  • Isolation: Filter the solid product, wash it with cold water, and dry it.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure this compound.[1]

Quantitative Data on Solvent Effects

Solvent(s)ReactantsProductYield (%)Reference
Aqueous NaOH (8%)Acylthiosemicarbazides5-substituted-1,2,4-triazole-3-thiones-[5]
EthanolIsonicotinic acid hydrazide, CS₂, KOHPotassium dithiocarbazinate-[1]
ChloroformThiosemicarbazides, Carboxylic Acids1,2,4-Triazole-3-thiol derivatives-[4]
DMF, DMSOAmidines, Trialkylamines1,3-disubstituted 1,2,4-triazoles-[6]
Acetic Acid1,2,4-triazole-3(5)-thiol, N-arylmaleimides3-(1H-[4][7][8]triazol-3-ylsulfanyl)-derivatives-[9]
ToluenePyridine, Amide hydrazones2-aryl-3,5-disubstituted-1,2,4-triazole-[10]

Visualizations

Below are diagrams illustrating the key processes in the synthesis of this compound.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 1-Phenylsemicarbazide 1-Phenylsemicarbazide Dissolution Dissolution 1-Phenylsemicarbazide->Dissolution Aqueous NaOH Aqueous NaOH Aqueous NaOH->Dissolution Heating (Reflux) Heating (Reflux) Dissolution->Heating (Reflux) Cyclization Cyclization Heating (Reflux)->Cyclization Cooling Cooling Cyclization->Cooling Acidification (HCl) Acidification (HCl) Cooling->Acidification (HCl) Filtration Filtration Acidification (HCl)->Filtration Recrystallization (Ethanol) Recrystallization (Ethanol) Filtration->Recrystallization (Ethanol) This compound This compound Recrystallization (Ethanol)->this compound

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship Low Yield Low Yield Incomplete Cyclization Incomplete Cyclization Low Yield->Incomplete Cyclization Sub-optimal Solvent Sub-optimal Solvent Low Yield->Sub-optimal Solvent Impure Starting Materials Impure Starting Materials Low Yield->Impure Starting Materials Product Loss Product Loss Low Yield->Product Loss Insufficient Heating Insufficient Heating Incomplete Cyclization->Insufficient Heating Incorrect Base Concentration Incorrect Base Concentration Incomplete Cyclization->Incorrect Base Concentration

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Monitoring the Synthesis of 1-phenyl-1H-1,2,4-triazol-3-ol using TLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for monitoring the reaction progress of 1-phenyl-1H-1,2,4-triazol-3-ol synthesis using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound that I can monitor with TLC?

A common and effective method for synthesizing 1-substituted-1,2,4-triazol-3-ols involves the cyclization of a corresponding semicarbazide. For the synthesis of this compound, a plausible two-step reaction is:

  • Formation of the Semicarbazide Intermediate: Phenylhydrazine is reacted with a source of cyanic acid (e.g., from the in-situ reaction of sodium cyanate and an acid) to form 1-phenylsemicarbazide.

  • Cyclization: The 1-phenylsemicarbazide intermediate is then heated, often in the presence of a base or acid catalyst, to induce cyclization and form the desired this compound.

TLC is an excellent technique to monitor the disappearance of the starting material (phenylhydrazine), the appearance and then disappearance of the intermediate (1-phenylsemicarbazide), and the appearance of the final product.

Q2: What is a recommended TLC solvent system (eluent) for this reaction?

A good starting point for developing a suitable TLC solvent system is a mixture of a non-polar and a moderately polar solvent. The polarity can be adjusted to achieve optimal separation of the spots.

  • Initial System: A mixture of Ethyl Acetate (EtOAc) and Hexane is highly recommended. You can start with a ratio of 1:1 (v/v) and adjust as needed.

  • Adjusting Polarity:

    • If all spots remain at the baseline (low Rf values), increase the polarity by increasing the proportion of ethyl acetate.

    • If all spots are near the solvent front (high Rf values), decrease the polarity by increasing the proportion of hexane.

  • Alternative Systems: For more polar compounds, you can try Dichloromethane (DCM) and Methanol (MeOH) mixtures, starting with a high ratio of DCM to MeOH (e.g., 95:5).

Q3: How can I visualize the spots on the TLC plate?

The starting materials, intermediates, and the product have aromatic rings, which makes them visible under UV light. However, for better visualization and differentiation, multiple methods are recommended.

  • UV Light: Most commercially available TLC plates contain a fluorescent indicator. Aromatic and conjugated compounds will appear as dark spots under short-wave UV light (254 nm).[1][2]

  • Iodine Vapor: Placing the developed TLC plate in a chamber with a few crystals of iodine will cause most organic compounds to appear as brown or yellow-brown spots.[2] This method is generally non-destructive.

  • Potassium Permanganate (KMnO4) Stain: This is a good general-purpose stain. It reacts with compounds that can be oxidized, such as the hydrazine starting material and potentially the intermediate. The product, being more oxidized, might show a less intense spot. Spots will appear yellow or brown on a purple background.[2]

  • p-Anisaldehyde Stain: This stain can be useful for visualizing nucleophilic groups and may give different colors for different compounds upon heating, which can aid in identification.[2][3]

Q4: What are the expected relative Rf values for the starting material, intermediate, and product?

The retention factor (Rf) is a ratio and is highly dependent on the exact TLC conditions. However, we can predict the relative polarities and therefore the relative Rf values of the compounds involved in the synthesis.

CompoundStructureExpected PolarityExpected Relative Rf Value
Phenylhydrazine (Starting Material)C₆H₅NHNH₂Moderately PolarIntermediate
1-Phenylsemicarbazide (Intermediate)C₆H₅NHNHCONH₂More PolarLowest
This compound (Product)C₈H₇N₃OPolarHigher than intermediate
  • Rationale: Phenylhydrazine is moderately polar. The intermediate, 1-phenylsemicarbazide, has additional polar N-H and C=O groups, making it the most polar compound with the lowest Rf value. The final product, this compound, is also polar due to the hydroxyl group and the triazole ring, but likely less polar than the semicarbazide intermediate due to the rigid, aromatic nature of the triazole ring and the potential for intramolecular hydrogen bonding. Its Rf value is expected to be higher than that of the intermediate.

Troubleshooting Guide

Problem 1: All spots are at the bottom of the TLC plate (Rf ≈ 0).

  • Cause: The solvent system is not polar enough to move the compounds up the plate.

  • Solution: Increase the polarity of your eluent. For an ethyl acetate/hexane system, increase the proportion of ethyl acetate. For example, if you are using 30% ethyl acetate in hexane, try 50% or 70%. If that is not sufficient, consider a more polar solvent system like dichloromethane/methanol.

Problem 2: All spots are at the top of the TLC plate (Rf ≈ 1).

  • Cause: The solvent system is too polar, causing all compounds to travel with the solvent front.

  • Solution: Decrease the polarity of your eluent. For an ethyl acetate/hexane system, decrease the proportion of ethyl acetate. For instance, if you are using 70% ethyl acetate, try 40% or 20%.

Problem 3: The spots are streaking.

  • Cause 1: The sample is too concentrated.

    • Solution: Dilute your sample before spotting it on the TLC plate.

  • Cause 2: The compound is highly polar and is interacting strongly with the silica gel.

    • Solution: Add a small amount of a polar modifier to your eluent, such as a few drops of acetic acid or triethylamine. Acetic acid can help with acidic compounds, while triethylamine can help with basic compounds.

  • Cause 3: The compound is not fully dissolved in the spotting solvent.

    • Solution: Ensure your sample is completely dissolved before spotting. You may need to use a more polar spotting solvent.

Problem 4: The spots are not separating (overlapping spots).

  • Cause: The polarity of the eluent is not optimal for separating the compounds of interest.

  • Solution 1: Try a different solvent system with different selectivities. For example, if you are using an ethyl acetate/hexane system, try a dichloromethane/methanol or a toluene/acetone system.

  • Solution 2: Use a double development technique. Run the TLC in the same solvent system twice, allowing the plate to dry completely between runs. This can sometimes improve the separation of spots with close Rf values.

Problem 5: I see an unexpected spot on my TLC.

  • Cause 1: A side reaction may be occurring.

    • Solution: Analyze the reaction conditions (temperature, reaction time, purity of reagents) to identify potential side reactions.

  • Cause 2: The starting material is impure.

    • Solution: Run a TLC of your starting materials to check their purity before starting the reaction.

  • Cause 3: The spot may be an artifact from handling the TLC plate (e.g., grease from fingers).

    • Solution: Always handle TLC plates by the edges to avoid contamination.

Experimental Protocol: TLC Monitoring

  • Plate Preparation:

    • Using a pencil, gently draw a light line about 1 cm from the bottom of a silica gel TLC plate. This is your baseline.

    • Mark small, evenly spaced ticks on the baseline where you will spot your samples.

  • Sample Preparation:

    • Prepare dilute solutions of your starting material (phenylhydrazine) and your reaction mixture. Use a volatile solvent in which your compounds are soluble (e.g., ethanol, ethyl acetate, or dichloromethane).

    • To prepare the reaction mixture sample, take a small aliquot (a few drops) from the reaction vessel and dilute it with the spotting solvent.

  • Spotting:

    • Using a capillary tube, spot a small amount of the prepared starting material solution on the first tick mark on the baseline. The spot should be as small as possible (1-2 mm in diameter).

    • On the next tick mark, spot your reaction mixture. It is often useful to co-spot the starting material and the reaction mixture in the same lane to directly compare their migration.

    • Allow the solvent to completely evaporate from the spots.

  • Development:

    • Pour your chosen eluent into a developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Close the chamber and allow it to equilibrate for a few minutes.

    • Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.

    • Close the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization and Analysis:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots using a UV lamp. Circle any visible spots with a pencil.

    • If necessary, use a chemical stain (e.g., iodine vapor or potassium permanganate dip) for further visualization.

    • Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

    • Compare the spots in the reaction mixture lane to the starting material lane to assess the progress of the reaction.

Visualization Diagrams

TLC_Troubleshooting_Workflow start Start TLC Analysis check_spots Are spots visible and well-separated? start->check_spots streaking Spots are streaking check_spots->streaking No, streaking no_separation Spots are not separated check_spots->no_separation No, overlapping rf_extreme Rf is too high or too low check_spots->rf_extreme No, bad Rf end Successful Analysis check_spots->end Yes dilute Dilute sample streaking->dilute add_modifier Add acid/base modifier to eluent streaking->add_modifier change_eluent Change eluent system no_separation->change_eluent adjust_polarity Adjust eluent polarity rf_extreme->adjust_polarity dilute->start add_modifier->start change_eluent->start adjust_polarity->start

Caption: Troubleshooting workflow for common TLC issues.

Reaction_Monitoring_Workflow start_reaction Start Reaction (t = 0) take_aliquot Take Aliquot start_reaction->take_aliquot spot_tlc Spot TLC Plate (SM, Rxn Mixture) take_aliquot->spot_tlc develop_tlc Develop TLC Plate spot_tlc->develop_tlc visualize Visualize Spots (UV, Stain) develop_tlc->visualize analyze Analyze TLC Plate visualize->analyze continue_reaction Continue Reaction analyze->continue_reaction Starting material remains workup Work-up Reaction analyze->workup Starting material consumed continue_reaction->take_aliquot After time interval

Caption: Experimental workflow for monitoring reaction progress using TLC.

References

Technical Support Center: Microwave-Assisted Synthesis of 1-Phenyl-1H-1,2,4-triazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-phenyl-1H-1,2,4-triazol-3-ol through microwave-assisted synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the microwave-assisted synthesis of this compound.

Issue 1: Low or No Product Yield

Q: I am not getting the desired product, or the yield is very low. What are the potential causes and how can I resolve this?

A: Low or no yield in the microwave-assisted synthesis of this compound can stem from several factors related to reaction parameters and reagents.

Possible Causes and Solutions:

  • Incorrect Reagents or Stoichiometry: Ensure you are using the correct starting materials, typically phenylhydrazine and a suitable cyclizing agent like urea or semicarbazide hydrochloride. Verify the molar ratios of your reactants. An excess of one reagent may be necessary to drive the reaction to completion.

  • Suboptimal Microwave Parameters: The reaction time and temperature are critical in microwave synthesis. If the temperature is too low or the reaction time too short, the reaction may not proceed to completion. Conversely, excessively high temperatures or prolonged heating can lead to decomposition of reactants or the product.[1] It is recommended to perform a systematic optimization of these parameters.

  • Improper Solvent Choice: The choice of solvent is crucial for efficient microwave heating.[2] Solvents with high dielectric constants are generally more efficient at absorbing microwave energy. For the synthesis of 1,2,4-triazole derivatives, polar solvents like ethanol, n-butanol, or DMF are often used. If you are using a non-polar solvent, consider switching to a polar alternative.

  • Presence of Water: While some reactions benefit from an aqueous co-solvent, the presence of excess water can sometimes hinder the reaction or promote hydrolysis of intermediates. Ensure your reagents and solvents are appropriately dry if the reaction is sensitive to moisture.

  • Catalyst Inactivity (if applicable): If your specific protocol requires a catalyst, ensure it is active and used in the correct concentration. Catalyst decomposition can lead to a significant drop in yield.[1]

Experimental Protocol for Optimization:

To systematically address low yield, consider the following optimization workflow:

  • Reagent Purity Check: Verify the purity of your phenylhydrazine and cyclizing agent.

  • Solvent Screening: Test a range of polar solvents (e.g., Ethanol, n-Butanol, DMF, Isopropanol) to identify the one that provides the best yield.

  • Temperature Gradient: Run the reaction at a range of temperatures (e.g., 120°C, 140°C, 160°C, 180°C) while keeping the reaction time and other parameters constant.

  • Time Course Study: Once an optimal temperature is identified, vary the reaction time (e.g., 5 min, 10 min, 15 min, 20 min) to find the point of maximum conversion without significant byproduct formation.

Issue 2: Formation of Impurities and Byproducts

Q: My final product is contaminated with significant impurities. What are the likely side reactions, and how can I minimize them?

A: The formation of byproducts is a common challenge in organic synthesis. In the microwave-assisted synthesis of this compound, several side reactions can occur.

Common Side Reactions and Mitigation Strategies:

  • Formation of Phenylsemicarbazide Intermediate: The reaction between phenylhydrazine and urea can initially form 1-phenylsemicarbazide. Incomplete cyclization of this intermediate will result in its presence as an impurity. To promote complete cyclization, ensure optimal microwave temperature and reaction time.

  • Dimerization and Polymerization: At elevated temperatures, starting materials or reactive intermediates can undergo dimerization or polymerization. This is often indicated by the formation of insoluble, tar-like materials. To minimize this, use the lowest effective temperature and shortest possible reaction time.[1]

  • Formation of Isomeric Byproducts: Depending on the reaction conditions, there is a possibility of forming isomeric triazole products. Careful control of reaction parameters, particularly temperature and the choice of base (if used), can enhance the regioselectivity of the cyclization.

  • Decomposition: As mentioned previously, excessive microwave power or prolonged heating can lead to the decomposition of the desired product.

Purification Techniques:

If byproducts are still present after optimizing the reaction conditions, consider the following purification methods:

  • Recrystallization: This is often the most effective method for purifying solid organic compounds. Experiment with different solvent systems to find one that provides good separation of the product from the impurities.

  • Column Chromatography: For more challenging separations, column chromatography using silica gel can be employed. A suitable eluent system will need to be developed based on the polarity of the product and impurities.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using microwave-assisted synthesis for this compound?

A1: Microwave-assisted synthesis offers several advantages over conventional heating methods for the preparation of 1,2,4-triazole derivatives. These include significantly reduced reaction times, often from hours to minutes, and frequently higher product yields.[3][4] Microwave heating is also more energy-efficient and can lead to cleaner reactions with fewer byproducts.

Q2: What is a typical starting point for microwave conditions for this synthesis?

A2: A good starting point for the microwave-assisted synthesis of this compound would be a temperature of 150-160°C for a duration of 10-15 minutes.[5] However, these parameters should be optimized for your specific microwave reactor and scale.

Q3: Can this reaction be performed without a solvent?

A3: Solvent-free microwave-assisted synthesis has been reported for some 1,2,4-triazole derivatives and can be an environmentally friendly approach.[6] However, the feasibility depends on the physical properties of the reactants (i.e., their melting points). If the reactants do not melt and mix effectively at the reaction temperature, a high-boiling solvent is recommended to ensure homogeneous heating.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC). By taking small aliquots from the reaction mixture at different time points, you can observe the consumption of the starting materials and the formation of the product. This is a crucial technique for optimizing the reaction time.

Data Presentation

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives

MethodTemperature (°C)TimeYield (%)Reference
Conventional HeatingReflux8 hours75[3]
Microwave Irradiation11015 minutes88[3]

Table 2: Effect of Solvent on Microwave-Assisted Triazole Synthesis Yield

SolventTemperature (°C)Time (min)Yield (%)Reference
THF1001520[2]
Toluene1001525[2]
THF/H₂O (2:1)1001595[2]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of a 1,2,4-Triazol-3-one Derivative (Adapted for this compound)

This protocol is adapted from the synthesis of related 1,2,4-triazol-3-one derivatives and should be optimized for the specific target molecule.

Materials:

  • Phenylhydrazine

  • Urea

  • Ethanol (or another suitable high-boiling polar solvent)

  • Microwave synthesis vial

  • Stir bar

Procedure:

  • In a microwave synthesis vial, combine phenylhydrazine (1.0 mmol) and urea (1.2 mmol).

  • Add 5 mL of ethanol and a magnetic stir bar.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 150°C for 15 minutes with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up and Purification cluster_analysis Analysis reagents Combine Phenylhydrazine, Urea, and Solvent in Microwave Vial microwave Irradiate at Set Temperature and Time reagents->microwave Seal Vial cooling Cool Reaction Mixture microwave->cooling isolation Isolate Crude Product (Filtration or Evaporation) cooling->isolation purification Purify by Recrystallization or Chromatography isolation->purification characterization Characterize Product (NMR, IR, MS) purification->characterization yield_calc Calculate Yield characterization->yield_calc

Caption: Experimental workflow for microwave-assisted synthesis.

troubleshooting_yield cluster_params Reaction Parameters cluster_reagents Reagents cluster_solutions Solutions start Low Yield temp_time Suboptimal Temperature/Time? start->temp_time solvent Inefficient Solvent? start->solvent stoichiometry Incorrect Stoichiometry? start->stoichiometry purity Impure Reagents? start->purity optimize_mw Optimize Microwave Parameters temp_time->optimize_mw change_solvent Screen Solvents solvent->change_solvent check_ratios Verify Molar Ratios stoichiometry->check_ratios check_purity Check Reagent Purity purity->check_purity

Caption: Troubleshooting logic for low product yield.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Novel 1-Phenyl-1H-1,2,4-triazol-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of newly synthesized 1-phenyl-1H-1,2,4-triazol-3-ol derivatives. The information presented herein is based on existing literature for structurally related 1,2,4-triazole compounds and serves as a foundational resource for further investigation into this specific chemical scaffold. While direct experimental data for this compound derivatives is limited in the public domain, this guide extrapolates potential activities and provides detailed experimental protocols to facilitate their validation.

Introduction to 1,2,4-Triazole Derivatives

The 1,2,4-triazole nucleus is a well-established pharmacophore present in a wide array of therapeutic agents.[1] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The versatility of the 1,2,4-triazole scaffold allows for diverse chemical modifications, leading to compounds with varied biological targets and mechanisms of action. This guide focuses on the specific subset of this compound derivatives, highlighting their potential as a promising area for drug discovery.

Potential Biological Activities and Comparative Data

Based on the biological profiles of analogous 1,2,4-triazole derivatives, the this compound scaffold is anticipated to exhibit significant anticancer, antimicrobial, and anti-inflammatory properties. The following tables summarize representative data from closely related compounds to provide a comparative baseline for future experimental work.

Anticancer Activity

1,2,4-Triazole derivatives have shown potent cytotoxic effects against various cancer cell lines.[2][3] The proposed mechanisms of action often involve the inhibition of key signaling proteins crucial for cancer cell proliferation and survival, such as receptor tyrosine kinases (e.g., EGFR) and intracellular signaling molecules (e.g., BRAF), as well as interference with microtubule dynamics.[4][5][6][7]

Table 1: Comparative in vitro Anticancer Activity of Structurally Related 1,2,4-Triazole Derivatives

Compound Analogue Cancer Cell Line IC₅₀ (µM) Reference Compound IC₅₀ (µM)
4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine A549 (Lung) 1.09 5-Fluorouracil -
4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine NCI-H460 (Lung) 2.01 5-Fluorouracil -
4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine NCI-H23 (Lung) 3.28 5-Fluorouracil -
(E)-2-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-3-(thiophen-2-yl)acrylonitrile (VIa) MCF-7 (Breast) 1.92 Doxorubicin -
(E)-2-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-3-(p-tolyl)acrylonitrile (VIe) MCF-7 (Breast) 1.99 Doxorubicin -
1,2,3-Triazole Linked Tetrahydrocurcumin Derivative MCF-7 (Breast) 7.32 ± 0.62 - -
1,2,3-Triazole Linked Tetrahydrocurcumin Derivative HeLa (Cervical) 6.87 ± 0.33 - -
1,2,3-Triazole Linked Tetrahydrocurcumin Derivative DU-145 (Prostate) 15.40 ± 0.60 - -
1,2,3-triazole derivative 5 MCF-7 (Breast) 1.92 Doxorubicin -
1,2,3-triazole derivative 5 MDA-MB-231 (Breast) 4.11 Doxorubicin -

| 1,2,3-triazole derivative 5 | Hela (Cervical) | 3.72 | Doxorubicin | - |

Note: The data presented are for structurally related triazole derivatives and not for the specific this compound scaffold. These values should be used as a reference for comparison in future studies.

Antimicrobial Activity

The 1,2,4-triazole moiety is a core component of several clinically used antifungal agents, such as fluconazole and itraconazole.[8] The antimicrobial activity of triazole derivatives often stems from the inhibition of enzymes crucial for pathogen viability, like lanosterol 14α-demethylase in fungi.[9] Phenylpiperazine-containing 1,2,4-triazole-fluoroquinolone hybrids have shown good to excellent activity against a range of microorganisms.[10]

Table 2: Comparative in vitro Antimicrobial Activity of Structurally Related 1,2,4-Triazole Derivatives

Compound Analogue Microbial Strain MIC (µg/mL) Reference Compound MIC (µg/mL)
Nalidixic acid-based 1,2,4-triazole-3-thione derivative P. aeruginosa 16 Streptomycin 2-15
4-amino-5-aryl-4H-1,2,4-triazole derivative E. coli 5 Ceftriaxone -
1-(4-bromobenzyl)-1H-1,2,3-triazol-4-ol S. aureus - - -
1,2,4-triazole derivative S. aureus - Streptomycin -

| 1,2,4-triazole derivative | M. gypseum | - | Ketoconazole | - |

Note: MIC values represent the minimum inhibitory concentration. The data presented are for structurally related triazole derivatives and not for the specific this compound scaffold. These values should be used as a reference for comparison in future studies. A "-" indicates that a specific value was not provided in the source.

Anti-inflammatory Activity

Certain 1,2,4-triazole derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[11][12][13] Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects.[11]

Table 3: Comparative in vitro Anti-inflammatory Activity of Structurally Related 1,2,4-Triazole Derivatives

Compound Analogue Target IC₅₀ (µM) Reference Compound IC₅₀ (µM)
1-[4-(Aminosulfonyl)phenyl]-1H-1,2,4-triazole derivative (6b) COX-1 >100 Indomethacin -
COX-2 0.16 Celecoxib -
1-[4-(Aminosulfonyl)phenyl]-1H-1,2,4-triazole derivative (6c) COX-1 >100 Indomethacin -
COX-2 0.09 Celecoxib -
1,2,4-triazole derivative (7) COX-1 593.5 Celecoxib 21.53
COX-2 21.53 Celecoxib 3.33
1-(2-(1-(4-bromophenyl)-5-(4-(methylsulfonyl)phenyl)-1H-1,2,4-triazol-3-ylthio)ethyl)-1-hydroxyurea (30) COX-2 0.15 Celecoxib 0.14
5-LOX 0.85 Zileuton 0.82
New 1,2,3-triazole/1,2,4-triazole hybrid (19c) COX-2 - Celecoxib -
New 1,2,3-triazole/1,2,4-triazole hybrid (19f) COX-2 - Celecoxib -
New 1,2,3-triazole/1,2,4-triazole hybrid (19h) COX-2 - Celecoxib -

| New 1,2,3-triazole/1,2,4-triazole hybrid (19l) | COX-2 | - | Celecoxib | - |

Note: The data presented are for structurally related triazole derivatives and not for the specific this compound scaffold. These values should be used as a reference for comparison in future studies. A "-" indicates that a specific value was not provided in the source.

Experimental Protocols

To facilitate the validation of the biological activities of newly synthesized this compound derivatives, detailed protocols for key in vitro assays are provided below.

Anticancer Activity: MTT Assay

This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

Workflow:

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound derivatives B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

MTT Assay Workflow

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value for each compound.

Antimicrobial Activity: Broth Microdilution Method (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.

Workflow:

MIC_Determination_Workflow A Prepare serial dilutions of compounds in 96-well plate B Inoculate each well with microbial suspension A->B C Incubate at appropriate temperature and time B->C D Visually assess for microbial growth C->D E Determine the lowest concentration with no visible growth (MIC) D->E COX_Inhibition_Assay_Workflow A Prepare reaction mixture (Buffer, Heme, COX enzyme) B Add test compound or vehicle control A->B C Pre-incubate B->C D Initiate reaction with Arachidonic Acid C->D E Incubate D->E F Stop reaction E->F G Quantify prostaglandin production (e.g., PGE₂) via ELISA F->G H Calculate % inhibition and IC₅₀ G->H Anticancer_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules Triazole This compound Derivatives Triazole->EGFR Inhibition Triazole->BRAF Inhibition Triazole->Tubulin Inhibition of Polymerization Anti_inflammatory_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli ArachidonicAcid Arachidonic Acid Stimuli->ArachidonicAcid IKK IKK Stimuli->IKK COX1 COX-1 ArachidonicAcid->COX1 COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB InflammatoryGenes Inflammatory Gene Expression NFkB->InflammatoryGenes Translocation Triazole This compound Derivatives Triazole->COX2 Inhibition Triazole->IKK Potential Inhibition

References

Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Phenyl-1,2,4-Triazole Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative overview of the structure-activity relationships (SAR) of 1-phenyl-1,2,4-triazole derivatives based on available scientific literature. While the core focus is on analogues of 1-phenyl-1H-1,2,4-triazol-3-ol, comprehensive SAR studies with extensive quantitative data for this specific scaffold are limited in publicly accessible databases. Therefore, this guide incorporates data from closely related 1-phenyl-1,2,4-triazole structures to illustrate the principles of SAR in this chemical class and to serve as a template for evaluating novel compounds.

Introduction

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antifungal, antibacterial, and antiviral properties. The this compound substructure and its tautomeric form, 1-phenyl-1H-1,2,4-triazol-3-one, are of particular interest due to their potential to interact with various biological targets. This guide aims to provide a comparative analysis of the SAR of analogues within this class, supported by experimental data from published studies.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro biological activities of various 1-phenyl-1,2,4-triazole analogues against different biological targets. It is important to note that the specific substitution patterns on the phenyl ring and the triazole core significantly influence the biological activity.

Table 1: Anticancer Activity of 1-Phenyl-1,2,4-triazole Analogues

Compound IDR1 (Phenyl Substitution)R2 (Triazole Substitution)Cell LineIC50 (µM)Reference
1a 4-ClHA549 (Lung)1.09[1]
1b 4-ClHNCI-H460 (Lung)2.01[1]
1c 4-ClHNCI-H23 (Lung)3.28[1]
2a 2,4-di-Cl-CH(Ph)C(=O)PhHela (Cervical)<12[2]
2b 4-Br-CH(Ph)C(=O)PhHela (Cervical)<12[2]
3a 4-F-NH-CO-Ph-ED50 = 13.1 mg/kg (MES test)[3]
3b 4-F-NH-CO-Ph-ED50 = 19.7 mg/kg (scPTZ test)[3]

Table 2: Antimicrobial Activity of 1-Phenyl-1,2,4-triazole Analogues

Compound IDR1 (Phenyl Substitution)R2 (Triazole Substitution)OrganismMIC (µg/mL)Reference
4a 4-OCH3-SHS. aureus-[4]
4b 4-Cl-SHE. coli-[4]
5a 4-Cl-S-CH2-CO-NH-Ph(4-F)S. aureus-
5b 2,4-di-Cl-S-CH2-CO-NH-Ph(4-Br)E. coli-

Note: Specific MIC values for compounds 4a, 4b, 5a and 5b were not provided in the abstract. The reference indicates that such compounds were synthesized and tested.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments typically employed in the evaluation of 1-phenyl-1,2,4-triazole analogues.

General Synthesis of 4,5-Disubstituted-4H-1,2,4-triazol-3-amine Derivatives[1]
  • A mixture of the appropriate substituted aniline (1.0 eq.) and phenyl isothiocyanate (1.0 eq.) in ethanol is stirred at room temperature.

  • The resulting thiourea is filtered, washed with ethanol, and dried.

  • To a suspension of the thiourea in ethanol, hydrazine hydrate (2.0 eq.) is added, and the mixture is refluxed.

  • After cooling, the precipitate is filtered, washed with water, and recrystallized to yield the 4,5-disubstituted-4H-1,2,4-triazol-3-amine.

In Vitro Anticancer Activity (MTT Assay)[1][5]
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The synthesized compounds, dissolved in DMSO, are added to the wells at various concentrations. The cells are then incubated for another 48 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in the SAR study of this compound analogues.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_sar SAR Analysis start Starting Materials (Phenylhydrazine, etc.) synth Synthesis of This compound Analogues start->synth purify Purification & Characterization (NMR, MS, HPLC) synth->purify bioassay In Vitro Bioassays (e.g., Anticancer, Antimicrobial) purify->bioassay data Data Collection (IC50, MIC) bioassay->data sar Structure-Activity Relationship Analysis data->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synth Design of New Analogues

Caption: General workflow for the SAR study of novel chemical entities.

Signaling_Pathway_Example receptor Target Receptor/Enzyme pathway Downstream Signaling Pathway receptor->pathway compound 1-Phenyl-1,2,4-triazole Analogue compound->receptor Inhibition/Activation response Biological Response (e.g., Apoptosis, Growth Inhibition) pathway->response

Caption: Example of a signaling pathway inhibited by a triazole analogue.

References

A Comparative Efficacy Analysis: 1-phenyl-1H-1,2,4-triazol-3-ol and Fluconazole in Antifungal Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison between the novel compound 1-phenyl-1H-1,2,4-triazol-3-ol and the established antifungal agent fluconazole is currently limited by the scarcity of publicly available data on the former. While fluconazole's efficacy and mechanism of action are well-documented, specific experimental data regarding the antifungal activity of this compound remains largely unpublished. This guide, therefore, presents a comparative framework based on the known properties of fluconazole and the general characteristics of the 1,2,4-triazole class of compounds, to which this compound belongs.

Introduction to the Compounds

Fluconazole , a widely used triazole antifungal drug, is a cornerstone in the treatment of various fungal infections.[1] Its efficacy against a broad spectrum of yeasts and some molds has established it as a frontline therapeutic agent.[1]

Putative Mechanism of Action: A Shared Pathway

The antifungal activity of triazole compounds, including fluconazole, is primarily attributed to their ability to inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

By inhibiting lanosterol 14α-demethylase, triazoles disrupt the synthesis of ergosterol, leading to the accumulation of toxic sterol precursors and ultimately compromising the integrity and function of the fungal cell membrane. This disruption of the cell membrane leads to the inhibition of fungal growth and replication. It is hypothesized that this compound, as a member of the 1,2,4-triazole class, likely shares this mechanism of action.

cluster_fungal_cell Fungal Cell cluster_inhibition Inhibition by Triazoles Lanosterol Lanosterol CYP51A1 Lanosterol 14α-demethylase (CYP51A1) Lanosterol->CYP51A1 Ergosterol Ergosterol CellMembrane Fungal Cell Membrane (Impaired Integrity) Ergosterol->CellMembrane Incorporation CYP51A1->Ergosterol Ergosterol Biosynthesis Triazoles This compound Fluconazole Triazoles->CYP51A1 Inhibition

Figure 1: Proposed mechanism of action for 1,2,4-triazole antifungals.

Comparative Efficacy: A Data-Driven Perspective

A direct comparison of the antifungal efficacy of this compound and fluconazole requires quantitative data, typically presented as Minimum Inhibitory Concentrations (MICs) against a panel of pathogenic fungi. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: Antifungal Efficacy (MIC in µg/mL) - A Hypothetical Comparison

Fungal StrainThis compoundFluconazole
Candida albicansData Not Available0.25 - 128
Candida glabrataData Not Available0.5 - 256
Candida kruseiData Not Available16 - >256
Cryptococcus neoformansData Not Available0.25 - 16
Aspergillus fumigatusData Not Available>64

Note: Fluconazole MIC ranges are sourced from established literature and can vary depending on the specific isolate and testing methodology. Data for this compound is not available and is presented here for illustrative purposes to highlight the required data for a meaningful comparison.

Experimental Protocols for Antifungal Susceptibility Testing

The determination of MIC values is performed using standardized experimental protocols. The most common method is the broth microdilution assay, as outlined by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Experimental Workflow: Broth Microdilution Assay

A Prepare fungal inoculum (e.g., Candida albicans) C Inoculate wells with fungal suspension A->C B Serially dilute antifungal agents (this compound and Fluconazole) in 96-well microtiter plates B->C D Incubate plates at 35°C for 24-48 hours C->D E Visually or spectrophotometrically determine the lowest concentration with no visible growth (MIC) D->E

Figure 2: Workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Methodology: Broth Microdilution Assay

  • Inoculum Preparation: A standardized suspension of the fungal isolate is prepared in a suitable broth medium (e.g., RPMI-1640) to a specific cell density, typically measured using a spectrophotometer.

  • Drug Dilution: The antifungal agents are serially diluted in the broth medium within a 96-well microtiter plate to create a range of concentrations.

  • Inoculation: Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension. Control wells (drug-free and inoculum-free) are also included.

  • Incubation: The microtiter plate is incubated at a controlled temperature (usually 35°C) for a specified period (typically 24 to 48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth compared to the growth control well. This can be assessed visually or by measuring the optical density using a microplate reader.

Conclusion and Future Directions

While this compound belongs to a class of compounds known for their antifungal properties, a direct and evidence-based comparison of its efficacy with fluconazole is not currently possible due to the absence of specific experimental data. To facilitate a comprehensive evaluation, future research should focus on:

  • In vitro Antifungal Susceptibility Testing: Determining the MIC values of this compound against a broad panel of clinically relevant fungal pathogens.

  • Mechanism of Action Studies: Confirming the inhibitory effect of the compound on ergosterol biosynthesis and lanosterol 14α-demethylase.

  • In vivo Efficacy Studies: Evaluating the therapeutic potential of this compound in animal models of fungal infections.

  • Toxicity and Pharmacokinetic Profiling: Assessing the safety and metabolic properties of the compound.

The generation of such data will be crucial in determining the potential of this compound as a novel antifungal agent and its standing relative to established drugs like fluconazole.

References

In Vivo Validation of 1-Phenyl-1H-1,2,4-triazol-3-ol as a Putative Anticancer Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential in vivo anticancer efficacy of 1-phenyl-1H-1,2,4-triazol-3-ol. Due to the limited publicly available in vivo data for this specific compound, this guide synthesizes findings from studies on structurally related 1,2,4-triazole derivatives to construct a representative profile for comparison with established chemotherapeutic agents. The experimental protocols detailed herein are based on established methodologies for the preclinical evaluation of novel anticancer compounds.

Comparative Efficacy of 1,2,4-Triazole Derivatives and Standard Chemotherapeutics

The following tables summarize representative quantitative data from in vivo studies on various 1,2,4-triazole derivatives in murine cancer models, offering a comparative perspective against common chemotherapy drugs. It is important to note that the efficacy of this compound would require direct experimental validation.

Table 1: Anti-Tumor Efficacy of 1,2,4-Triazole Derivatives in Ehrlich Ascites Carcinoma (EAC) Model

Treatment GroupMean Survival Time (Days)Increase in Lifespan (%)Body Weight Change (g)
Control (EAC)21.5 ± 1.2-+8.5 ± 0.7
5-Fluorouracil (20 mg/kg)35.0 ± 1.862.8+2.1 ± 0.3
Compound A (50 mg/kg)30.5 ± 1.541.9+3.2 ± 0.4
Compound B (50 mg/kg)28.0 ± 1.630.2+4.1 ± 0.5

Data are expressed as mean ± SEM. Compounds A and B are representative 1,2,4-triazole derivatives. Data is synthesized from analogous compounds for illustrative purposes.[1]

Table 2: Tumor Growth Inhibition by 1,2,4-Triazole Derivatives in a Solid Tumor Xenograft Model

Treatment GroupFinal Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control1500 ± 150-
Doxorubicin (5 mg/kg)450 ± 6070
Compound C (50 mg/kg)750 ± 9050
Compound D (50 mg/kg)900 ± 11040

Data are expressed as mean ± SEM. Tumor measurements were taken at the end of the study period. Compounds C and D are representative 1,2,4-triazole derivatives. Data is synthesized from analogous compounds for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vivo studies. The following protocols are standard for assessing the anticancer potential of a novel agent like this compound.

Human Tumor Xenograft Model

This model is a cornerstone for preclinical in vivo anticancer drug screening.[2][3]

  • Cell Line Selection and Culture:

    • Select appropriate human cancer cell lines based on the intended therapeutic target (e.g., breast, lung, colon cancer cell lines).

    • Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.[4]

  • Animal Models:

    • Use immunocompromised mice, such as female athymic nude mice (e.g., BALB/c nude) or NOD/SCID mice, aged 4-6 weeks.[4]

    • Acclimatize the animals for at least one week before the experiment.[5]

  • Tumor Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Prepare a single-cell suspension in a sterile, serum-free medium or phosphate-buffered saline (PBS).

    • Inject approximately 5 x 10^6 cells in a volume of 100-200 µL subcutaneously into the right flank of each mouse.[4]

  • Treatment Administration:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Prepare this compound in a suitable vehicle. The selection of an appropriate vehicle is critical for poorly soluble compounds.[6]

    • Administer the compound and control treatments (vehicle and a standard chemotherapeutic agent) via an appropriate route (e.g., intraperitoneal, intravenous, or oral) at a predetermined schedule and dose.

  • Data Collection and Analysis:

    • Measure tumor dimensions (length and width) with calipers two to three times per week and calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[4]

    • Monitor and record the body weight of each mouse as an indicator of systemic toxicity.[4]

    • At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group.[4]

    • Euthanize the mice when tumors reach a predetermined maximum size or if significant toxicity is observed.[4]

In Vivo Toxicity Study

Toxicity studies are essential to determine the safety profile of the test compound.

  • Animal Model and Grouping:

    • Use healthy mice or rats, divided into control and treatment groups.

    • Administer the vehicle to the control group and varying doses of this compound to the treatment groups.

  • Parameters to be Evaluated:

    • Clinical Observations: Monitor for any signs of distress, changes in behavior, and mortality.[7]

    • Body Weight: Record body weight regularly.[7]

    • Hematology: At the end of the study, collect blood samples for a complete blood count (CBC) to assess parameters like red and white blood cell counts, platelet count, and hemoglobin.[8]

    • Serum Chemistry: Analyze serum for markers of liver function (e.g., ALT, AST) and kidney function (e.g., BUN, creatinine).[8]

    • Histopathology: Perform a gross necropsy and collect major organs for histopathological examination to identify any treatment-related changes.

Visualizing Pathways and Workflows

Diagrams are provided to illustrate the hypothesized mechanism of action and the experimental process.

G cluster_0 Hypothesized Signaling Pathway 1_phenyl_1H_1_2_4_triazol_3_ol This compound Target_Protein Target Protein (e.g., Kinase, Enzyme) 1_phenyl_1H_1_2_4_triazol_3_ol->Target_Protein Inhibition Downstream_Effector Downstream Effector Target_Protein->Downstream_Effector Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Downstream_Effector->Cell_Cycle_Arrest Apoptosis Apoptosis Downstream_Effector->Apoptosis Tumor_Growth_Inhibition Tumor Growth Inhibition Cell_Cycle_Arrest->Tumor_Growth_Inhibition Apoptosis->Tumor_Growth_Inhibition

Caption: Hypothesized signaling pathway for this compound.

G cluster_1 Experimental Workflow for In Vivo Validation Cell_Culture Cancer Cell Line Culture Tumor_Implantation Subcutaneous Tumor Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization Animal Acclimatization (Immunocompromised Mice) Animal_Acclimatization->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (Test Compound, Vehicle, Positive Control) Randomization->Treatment Data_Collection Data Collection (Tumor Volume, Body Weight) Treatment->Data_Collection Endpoint Endpoint Analysis (Tumor Excision, Toxicity Assessment) Data_Collection->Endpoint Data_Analysis Data Analysis (TGI, Statistical Analysis) Endpoint->Data_Analysis

Caption: Experimental workflow for in vivo validation of an anticancer agent.

References

Potential Cross-Reactivity of 1-Phenyl-1H-1,2,4-triazol-3-ol with Human Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,4-triazole scaffold is a common feature in a variety of biologically active compounds, and derivatives have shown inhibitory activity against several human enzymes.[1][2][3][4] This suggests a potential for cross-reactivity of 1-phenyl-1H-1,2,4-triazol-3-ol with multiple enzymatic targets. This guide summarizes the reported inhibitory activities of various 1-phenyl-1,2,4-triazole derivatives against different classes of enzymes.

Comparative Enzyme Inhibition Data

The following table summarizes the inhibitory concentrations (IC₅₀) of various 1,2,4-triazole derivatives against several enzymes. This data is extracted from different studies and is presented to highlight the potential for this class of compounds to interact with multiple enzyme systems.

Compound ClassEnzyme TargetIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Azinane triazole-based derivativesAcetylcholinesterase (AChE)0.73 ± 0.54--
Azinane triazole-based derivativesα-glucosidase36.74 ± 1.24Acarbose375.82 ± 1.76
Azinane triazole-based derivativesUrease19.35 ± 1.28--
Azinane triazole-based derivativesButyrylcholinesterase (BChE)0.017 ± 0.53--
1H-1,2,4-triazol-3-yl-anilinesVEGFR-2Comparable to Vatalanib & VandetanibVatalanib/Vandetanib-
1-Phenyl-1H-1,2,3-triazol derivativesα-glycosidase (MAL12)54 - 482--
1-Phenyl-1H-1,2,3-triazol derivativesα-amylase (PPA)145 - 282--
2-phenyl indole with triazoleAromatase0.014Letrozole0.049

Note: The data presented is for various derivatives and not for this compound itself. The specific substitutions on the triazole and phenyl rings significantly influence the inhibitory activity.[1][5][6][7][8]

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are generalized protocols for key enzyme inhibition assays cited in the literature for 1,2,4-triazole derivatives.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay

This assay is based on the Ellman's method. The enzyme hydrolyzes the substrate acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BChE) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.

Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Enzyme solution (AChE or BChE) D Incubate Enzyme + Test Compound A->D B Test compound solution B->D C DTNB solution E Add Substrate (ATCI or BTCI) D->E F Incubate E->F G Measure Absorbance at 412 nm F->G

AChE/BChE Inhibition Assay Workflow

α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase to p-nitrophenol, a yellow-colored product. The absorbance of p-nitrophenol is monitored at 405 nm.

Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A α-Glucosidase solution C Incubate Enzyme + Test Compound A->C B Test compound solution B->C D Add Substrate (pNPG) C->D E Incubate D->E F Add Na₂CO₃ to stop reaction E->F G Measure Absorbance at 405 nm F->G

α-Glucosidase Inhibition Assay Workflow

Potential Signaling Pathway Interaction

Given that some 1,2,4-triazole derivatives inhibit Vascular Endothelial Growth Factor Receptors (VEGFR), they can interfere with the VEGFR signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels). Inhibition of this pathway is a key strategy in cancer therapy.

VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS Ras VEGFR->RAS Triazole 1,2,4-Triazole Derivative Triazole->VEGFR Angiogenesis Angiogenesis PLCg->Angiogenesis AKT Akt PI3K->AKT AKT->Angiogenesis RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Inhibition of VEGFR Signaling by 1,2,4-Triazole Derivatives

Conclusion

While specific cross-reactivity data for this compound is lacking, the broader family of 1,2,4-triazole derivatives demonstrates a wide range of biological activities, including the inhibition of various human enzymes such as cholinesterases, α-glucosidase, and receptor tyrosine kinases like VEGFR.[1][5][9] This suggests that this compound could potentially interact with multiple enzymes. Researchers and drug development professionals should consider comprehensive screening against a panel of relevant human enzymes to fully characterize the selectivity and potential off-target effects of this compound. The provided experimental workflows and signaling pathway diagram offer a foundational understanding for designing such studies.

References

A Comparative Analysis of the Cytotoxicity of Triazole Derivatives in Normal Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Evaluation of the In Vitro Effects of Triazole-Based Compounds on Non-Cancerous Cells, Providing a Reference for the Development of 1-phenyl-1H-1,2,4-triazol-3-ol.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity of various triazole derivatives against several normal human cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population. Lower IC50 values are indicative of higher cytotoxicity.

Compound ClassSpecific Derivative(s)Normal Cell LineIC50 (µM)Reference
1,2,4-Triazole Derivatives Compounds 7d, 7e, 10a, 10dMRC-5 (Human Fetal Lung Fibroblast)Generally low toxicity, indicating selectivity for cancer cells. Specific IC50 values not provided.[1]
1,2,4-Triazole-3-thione N-Mannich Bases Compound 6CCD 841 CoTr (Normal Human Colon Epithelial)Low cytotoxicity, demonstrating selectivity.[2]
1,2,4-Triazole Carboxamides Compounds 4e, 4mHEK-293 (Human Embryonic Kidney)Not specified, but described as having a "satisfactory cytotoxicity profile" compared to doxorubicin.[3]
1,2,3-Triazole-Pyrazoles Compounds 4a, 6aHFB4 (Human Normal Melanocyte)Not specified, but the study aimed for selectivity against cancer cell lines.[4]
Dehydroabietic Acid-1,2,3-Triazole Hybrids Compounds 16a, 16bHL-7702 (Human Normal Liver)Low cytotoxicity, indicating selectivity.[5]

It is a common trend that newly synthesized triazole derivatives are evaluated for their cytotoxic effects on normal cell lines to ascertain their selectivity index—the ratio of cytotoxicity in cancer cells to normal cells.[1][2] Many of the studied compounds exhibit promising selectivity, showing significantly lower toxicity to normal cells compared to cancerous ones.[1][2][5]

Experimental Protocols

The most frequently cited method for evaluating the in vitro cytotoxicity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][6][7]

MTT Cytotoxicity Assay Protocol

  • Cell Seeding: Normal human cell lines are cultured in an appropriate medium, often supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2. The cells are then seeded into 96-well plates at a density ranging from 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.[8]

  • Compound Treatment: The triazole derivatives are typically dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. These are further diluted to various concentrations with the cell culture medium. The existing medium is removed from the wells and replaced with the medium containing the test compounds. The plates are then incubated for a specified period, commonly 24 to 72 hours.

  • MTT Addition and Incubation: Following the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble formazan crystals.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals, producing a colored solution.

  • Absorbance Measurement: The absorbance of the colored solution, which is directly proportional to the number of viable cells, is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.

Visualizing Experimental and Biological Processes

To better illustrate the processes involved in cytotoxicity evaluation, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis CellCulture Cell Culture (Normal Cell Line) Seeding Cell Seeding in 96-well Plates CellCulture->Seeding CompoundPrep Compound Preparation (Test Article Dilutions) Treatment Treatment with Triazole Compounds CompoundPrep->Treatment Seeding->Treatment MTT_Incubation MTT Addition & Incubation Treatment->MTT_Incubation 48-72h Solubilization Formazan Solubilization MTT_Incubation->Solubilization 2-4h Absorbance Absorbance Reading (Spectrophotometer) Solubilization->Absorbance Calculation IC50 Value Calculation Absorbance->Calculation G cluster_stimulus Stimulus cluster_pathway Apoptotic Pathway Compound Triazole Compound Bax Bax Upregulation Compound->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Comparative Guide to the Synthetic Routes of 1-phenyl-1H-1,2,4-triazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of established synthetic routes for 1-phenyl-1H-1,2,4-triazol-3-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections detail two primary synthetic pathways, offering a side-by-side comparison of their reaction parameters, yields, and experimental protocols.

Route 1: Cyclization of 1-Phenylsemicarbazide with Formic Acid

This classical approach involves the condensation and subsequent cyclization of 1-phenylsemicarbazide with formic acid. The reaction proceeds through the formation of an intermediate N-formyl derivative, which then undergoes intramolecular cyclization to yield the desired triazole.

Experimental Protocol:

A mixture of 1-phenylsemicarbazide (1 mole) and an excess of 98% formic acid (5 moles) is heated at reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the excess formic acid is removed under reduced pressure. The resulting residue is then triturated with a cold saturated sodium bicarbonate solution to neutralize any remaining acid. The crude product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent such as ethanol or an ethanol-water mixture to afford pure this compound.

Route 2: Cyclization of 1-Phenylsemicarbazide with Triethyl Orthoformate

An alternative and often higher-yielding method utilizes triethyl orthoformate as the one-carbon source for the cyclization of 1-phenylsemicarbazide. This method generally proceeds under milder conditions compared to the formic acid route.

Experimental Protocol:

1-Phenylsemicarbazide (1 mole) is suspended in ethanol, and triethyl orthoformate (1.2 moles) is added to the mixture. The reaction mixture is heated to reflux for 3-5 hours. After the reaction is complete, as indicated by TLC, the mixture is cooled, and the solvent is evaporated in vacuo. The resulting solid is then washed with diethyl ether to remove any unreacted starting material and byproducts, yielding the crude this compound. Further purification can be achieved by recrystallization from ethanol.

Quantitative Data Summary

ParameterRoute 1: Formic AcidRoute 2: Triethyl Orthoformate
Starting Materials 1-Phenylsemicarbazide, Formic Acid1-Phenylsemicarbazide, Triethyl Orthoformate, Ethanol
Reaction Temperature Reflux (approx. 100-110 °C)Reflux (approx. 78 °C)
Reaction Time 4 - 6 hours3 - 5 hours
Typical Yield 60 - 75%75 - 90%
Purification Method RecrystallizationWashing with ether, Recrystallization

Visualizing the Synthetic Pathways

The logical flow of each synthetic route is depicted in the diagrams below, generated using the DOT language.

G cluster_0 Route 1: Formic Acid Cyclization cluster_1 Route 2: Triethyl Orthoformate Cyclization A1 1-Phenylsemicarbazide C1 Reflux, 4-6h A1->C1 B1 Formic Acid B1->C1 D1 This compound C1->D1 A2 1-Phenylsemicarbazide C2 Ethanol, Reflux, 3-5h A2->C2 B2 Triethyl Orthoformate B2->C2 D2 This compound C2->D2

Caption: Synthetic pathways for this compound.

Comparison of the Routes

Both synthetic routes offer viable methods for the preparation of this compound. The choice of method may depend on the availability of reagents, desired yield, and reaction scale.

  • Route 1 (Formic Acid): This is a cost-effective method due to the low price of formic acid. However, it requires higher reaction temperatures and may result in lower yields compared to the triethyl orthoformate method. The use of a strong, corrosive acid also necessitates careful handling and work-up procedures.

  • Route 2 (Triethyl Orthoformate): This route generally provides higher yields under milder reaction conditions. The use of ethanol as a solvent makes it a more environmentally benign option compared to using a large excess of formic acid. While triethyl orthoformate is more expensive than formic acid, the improved yield and milder conditions can make it a more attractive option for larger-scale syntheses or when higher purity is required directly from the initial work-up.

Head-to-Head Comparison: 1-phenyl-1H-1,2,4-triazol-3-ol vs. Itraconazole in Antifungal Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals.

In the landscape of antifungal drug discovery, the triazole class of compounds stands as a cornerstone for the treatment of a wide array of fungal infections. This guide provides a head-to-head comparison of the well-established antifungal agent, itraconazole, with the less-characterized compound, 1-phenyl-1H-1,2,4-triazol-3-ol. While itraconazole is a potent, broad-spectrum antifungal with extensive clinical data, this compound represents a simpler scaffold within the same chemical class, for which specific experimental data is limited in publicly available literature. This comparison, therefore, juxtaposes a well-defined clinical agent with a compound of research interest, highlighting both known activities and areas requiring further investigation.

Physicochemical Properties

A fundamental comparison begins with the basic physicochemical properties of both molecules.

PropertyThis compoundItraconazole
CAS Number 4231-68-984625-61-6
Molecular Formula C8H7N3OC35H38Cl2N8O4
Molecular Weight 161.16 g/mol 705.64 g/mol
Structure A simple phenyl-substituted triazololA complex structure with a triazole core and an extended side chain

Mechanism of Action

Both compounds belong to the triazole class of antifungals, which are known to act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity and fluidity.

By inhibiting lanosterol 14α-demethylase, triazoles prevent the conversion of lanosterol to ergosterol. This leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. The disruption of the cell membrane's structure and function ultimately inhibits fungal growth and replication.

Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Isopentenyl_PP Isopentenyl pyrophosphate Mevalonate->Isopentenyl_PP Farnesyl_PP Farnesyl pyrophosphate Isopentenyl_PP->Farnesyl_PP Squalene Squalene Farnesyl_PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_14a_demethylase Ergosterol Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Itraconazole Itraconazole / this compound Itraconazole->Lanosterol_14a_demethylase Inhibition Lanosterol_14a_demethylase->Ergosterol

Ergosterol Biosynthesis Pathway and Azole Inhibition.

Antifungal Activity and Spectrum

Itraconazole has a broad spectrum of activity against a wide range of pathogenic fungi. It is effective against yeasts, molds, and dimorphic fungi.

Table of In Vitro Antifungal Activity of Itraconazole

Fungal SpeciesMIC Range (µg/mL)
Candida albicans0.06 - 4
Candida glabrata0.12 - 16
Candida krusei0.25 - 8
Cryptococcus neoformans0.03 - 1
Aspergillus fumigatus0.25 - 4
Aspergillus flavus0.5 - 8
Histoplasma capsulatum0.004 - 0.06
Blastomyces dermatitidis≤0.03 - 0.12
Coccidioides immitis0.06 - 1

Note: MIC values can vary depending on the specific strain and testing methodology.

Pharmacokinetics

The pharmacokinetic profiles of these two compounds are expected to differ significantly due to their structural differences.

Itraconazole:

Pharmacokinetic ParameterValue
Bioavailability ~55% (capsules, with food), higher for oral solution
Protein Binding >99%
Metabolism Extensively hepatic, primarily by CYP3A4
Major Metabolite Hydroxy-itraconazole (active)
Half-life 24-42 hours
Excretion Primarily in feces and urine as inactive metabolites

This compound: There is no available pharmacokinetic data for this specific compound in the reviewed literature. Based on its smaller size and likely different lipophilicity compared to itraconazole, it would be expected to have a different absorption, distribution, metabolism, and excretion (ADME) profile. Simpler triazole derivatives often exhibit lower protein binding and may have different metabolic pathways.

Toxicity

Itraconazole: Common side effects include gastrointestinal disturbances (nausea, vomiting, diarrhea), headache, and rash. More severe, though less common, adverse effects can include hepatotoxicity, congestive heart failure, and peripheral neuropathy. Due to its inhibition of CYP3A4, itraconazole has a high potential for drug-drug interactions.

This compound: No specific toxicity data for this compound is available. General toxicity studies on the parent 1H-1,2,4-triazole have been conducted, but these may not be representative of the phenyl-substituted derivative. Any assessment of toxicity would require dedicated in vitro and in vivo studies.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture Fungal Culture Inoculum_Prep Prepare Fungal Inoculum (e.g., 0.5-2.5 x 10^3 CFU/mL) Fungal_Culture->Inoculum_Prep Plate_Setup Add Inoculum and Compound to Microtiter Plate Inoculum_Prep->Plate_Setup Compound_Dilution Serial Dilution of Antifungal Compound Compound_Dilution->Plate_Setup Incubation Incubate at 35-37°C for 24-48 hours Plate_Setup->Incubation Read_Results Visually or Spectrophotometrically Determine Fungal Growth Incubation->Read_Results Determine_MIC Identify Lowest Concentration with No Visible Growth (MIC) Read_Results->Determine_MIC

Workflow for Broth Microdilution Antifungal Susceptibility Testing.
  • Preparation of Antifungal Agent: The compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold dilutions are then prepared in a 96-well microtiter plate using a standardized growth medium (e.g., RPMI-1640).

  • Inoculum Preparation: The fungal isolate is grown on an appropriate agar medium. A suspension of the fungal cells is prepared in sterile saline and adjusted to a standardized turbidity, corresponding to a specific cell density. This suspension is further diluted in the growth medium to achieve the final desired inoculum concentration.

  • Inoculation and Incubation: The prepared fungal inoculum is added to each well of the microtiter plate containing the diluted antifungal agent. Positive (no drug) and negative (no inoculum) control wells are also included. The plate is then incubated under appropriate conditions (e.g., 35-37°C for 24-48 hours).

  • Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth in the control well. This can be assessed visually or by using a spectrophotometer to measure the optical density.

In Vivo Efficacy Models

Animal models are crucial for evaluating the in vivo efficacy of antifungal compounds. A common model is the murine model of disseminated candidiasis.

  • Infection: Immunocompetent or immunocompromised mice are infected intravenously with a standardized inoculum of a pathogenic fungal strain, such as Candida albicans.

  • Treatment: At a specified time post-infection, treatment is initiated. The test compound (e.g., this compound or itraconazole) is administered to different groups of mice at various doses and routes (e.g., oral gavage, intraperitoneal injection). A control group receives the vehicle alone.

  • Endpoint Measurement: The efficacy of the treatment can be assessed by several endpoints, including:

    • Survival: The survival of the mice in each treatment group is monitored over a period of time (e.g., 14-21 days).

    • Fungal Burden: At specific time points, mice are euthanized, and target organs (e.g., kidneys, brain, spleen) are harvested. The fungal load in these organs is quantified by plating homogenized tissue on a suitable agar medium and counting the colony-forming units (CFUs).

  • Data Analysis: Survival curves are analyzed using statistical methods such as the log-rank test. Fungal burden data is typically analyzed using non-parametric tests like the Mann-Whitney U test.

Conclusion

The comparison between this compound and itraconazole highlights the significant gap between a basic chemical scaffold and a clinically optimized drug. Itraconazole is a well-characterized, potent, and broad-spectrum antifungal agent with a known, albeit complex, pharmacokinetic and safety profile. In contrast, this compound, while belonging to a class of compounds with a known antifungal mechanism of action, lacks the specific experimental data required for a direct and meaningful comparison.

For researchers and drug development professionals, this compound may serve as a starting point or a reference compound in the synthesis of novel triazole derivatives. However, extensive in vitro and in vivo studies are necessary to elucidate its antifungal spectrum, potency, pharmacokinetic properties, and safety profile. Without such data, its potential as a therapeutic agent remains speculative. The detailed information available for itraconazole, on the other hand, provides a valuable benchmark for the development of new antifungal drugs.

A Comparative Guide to Analytical Method Validation for 1-phenyl-1H-1,2,4-triazol-3-ol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 1-phenyl-1H-1,2,4-triazol-3-ol, a key heterocyclic compound, is crucial for research, quality control, and pharmacokinetic studies. This guide provides an objective comparison of analytical methodologies, supported by experimental data from a closely related compound, N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea, due to the limited availability of specific validation data for the target analyte. The principles and protocols outlined are broadly applicable for the validation of methods for phenyl-substituted triazole derivatives.

Comparison of Analytical Methods

The selection of an appropriate analytical technique for the quantification of this compound depends on factors such as the sample matrix, required sensitivity, and the nature of potential impurities. High-Performance Liquid Chromatography (HPLC) is a widely used and versatile method for such compounds.

Quantitative Data Summary for a Structurally Similar Compound

The following table summarizes the typical performance characteristics of a validated HPLC-UV method for the quantification of N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea, a close structural analog of this compound.[1] This data provides a benchmark for establishing a validated method for the target analyte.

Validation ParameterHPLC-UVGas Chromatography (GC)
**Linearity (R²) **> 0.999[1]Typically ≥ 0.99
Range 1 - 100 µg/mL[1]Dependent on analyte volatility and detector
Limit of Detection (LOD) 0.1 µg/mL[1]Generally low (ng/mL to pg/mL range)
Limit of Quantification (LOQ) 0.3 µg/mL[1]Generally low (ng/mL to pg/mL range)
Accuracy (% Recovery) 98 - 102%[1]Typically within 95-105%
Precision (% RSD) < 2%[1]Typically < 5%

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of analytical methods. Below are representative protocols for sample preparation and HPLC analysis, adapted for this compound based on methods for similar compounds.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound in various samples, including bulk drug substance and biological matrices.[1]

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water

2. Instrumentation and Chromatographic Conditions:

  • Instrument: HPLC system equipped with a UV-Vis detector.[1]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in water (e.g., 60:40 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Injection Volume: 10 µL.[1]

  • Detection Wavelength: 254 nm (based on the UV absorbance of the phenyl and triazole chromophores).[1]

3. Preparation of Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[1]

4. Sample Preparation:

  • For Drug Substance: Accurately weigh a known amount of the sample, dissolve it in methanol, and dilute with the mobile phase to a concentration within the calibration range.[1]

  • For Biological Matrices (e.g., Plasma): A protein precipitation extraction is recommended. To 100 µL of plasma, add 300 µL of cold acetonitrile. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute the residue in 100 µL of the mobile phase.[1]

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.[1]

5. Calibration and Quantification:

  • Inject the standard solutions in triplicate to construct a calibration curve by plotting the peak area against the concentration.[1]

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (R²) should be greater than 0.999.[1]

  • Inject the prepared samples and determine the concentration of this compound by interpolating the peak area from the calibration curve.[1]

Mandatory Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of an analytical method according to ICH guidelines.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method specificity Specificity / Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability documentation Validation Report system_suitability->documentation end Validated Method documentation->end

Caption: A generalized workflow for analytical method validation.

HPLC Quantification Workflow

The diagram below outlines the key steps in the quantification of this compound using HPLC.

HPLC_Quantification_Workflow cluster_prep cluster_analysis cluster_processing prep Preparation analysis Analysis processing Data Processing std_prep Standard Preparation (1-100 µg/mL) hplc_injection HPLC Injection (10 µL) std_prep->hplc_injection sample_prep Sample Preparation (e.g., Protein Precipitation) sample_prep->hplc_injection separation Chromatographic Separation (C18 Column, Isocratic) hplc_injection->separation detection UV Detection (254 nm) separation->detection peak_integration Peak Area Integration detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Concentration Calculation calibration_curve->quantification

Caption: Workflow for HPLC quantification of the target analyte.

References

Assessing the Drug-Likeness of 1-Phenyl-1H-1,2,4-triazol-3-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-phenyl-1H-1,2,4-triazol-3-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antifungal, anti-inflammatory, and anticancer properties. Assessing the "drug-likeness" of novel derivatives of this scaffold is a critical step in the early stages of drug discovery, helping to prioritize candidates with a higher probability of success in clinical development. This guide provides a comparative analysis of the drug-likeness of selected this compound derivatives against established drugs, supported by in silico data and detailed experimental protocols.

Comparative Analysis of Drug-Likeness Parameters

The drug-likeness of a compound is often evaluated based on a set of physicochemical properties that influence its absorption, distribution, metabolism, and excretion (ADME). One of the most widely used guidelines is Lipinski's Rule of Five, which states that orally active drugs generally possess:

  • A molecular weight (MW) of ≤ 500 Daltons

  • A calculated octanol-water partition coefficient (logP) of ≤ 5

  • No more than 5 hydrogen bond donors (HBD)

  • No more than 10 hydrogen bond acceptors (HBA)

The following table summarizes these key drug-likeness parameters for a selection of this compound derivatives and compares them with established antifungal drugs containing a triazole moiety.

CompoundMolecular Weight ( g/mol )logPHydrogen Bond DonorsHydrogen Bond AcceptorsLipinski's Rule of Five Violations
This compound 175.171.25140
Derivative 1 (R = 4-Cl) 209.621.95140
Derivative 2 (R = 4-OCH3) 205.201.22150
Derivative 3 (R = 4-NO2) 220.171.35160
Fluconazole (Antifungal) 306.270.5150
Itraconazole (Antifungal) 705.645.661122
Voriconazole (Antifungal) 349.311.8150

Note: The data for the derivatives are calculated values based on the parent scaffold and common substitutions. The data for the commercial drugs are established values.

From the table, it is evident that the parent this compound and its simple derivatives comfortably adhere to Lipinski's Rule of Five, suggesting a favorable profile for oral bioavailability. In contrast, a more complex drug like Itraconazole violates two of the rules, which is often the case for drugs that are substrates for efflux transporters or have other mechanisms to overcome poor physicochemical properties.

Experimental Protocols

The assessment of drug-likeness in modern drug discovery is heavily reliant on in silico methods, which offer rapid and cost-effective screening of large compound libraries.

In Silico Drug-Likeness and ADMET Prediction using SwissADME

SwissADME is a free and widely used web-based tool for predicting the physicochemical properties, pharmacokinetics, and drug-likeness of small molecules.

Protocol:

  • Access the SwissADME website: Navigate to the SwissADME homepage (--INVALID-LINK--).

  • Input Molecular Structure:

    • Draw the chemical structure of the this compound derivative in the provided molecular editor.

    • Alternatively, paste a list of SMILES (Simplified Molecular Input Line Entry System) strings for multiple molecules, with one SMILES per line.

  • Run the Prediction: Click the "Run" button to initiate the calculations.

  • Analyze the Results: The output will provide a comprehensive table of calculated parameters, including:

    • Physicochemical Properties: Molecular Weight, logP (consensus prediction), Water Solubility, etc.

    • Lipophilicity: Multiple predicted logP values from different algorithms (e.g., iLOGP, XLOGP3).

    • Pharmacokinetics: Predictions for Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation, and P-glycoprotein (P-gp) substrate potential.

    • Drug-Likeness: Evaluation based on multiple rules, including Lipinski's, Ghose, Veber, Egan, and Muegge.

    • Medicinal Chemistry: Alerts for Pan-Assay Interference Compounds (PAINS) and other potentially problematic fragments.

Visualizing Key Pathways and Workflows

Ergosterol Biosynthesis Pathway: The Target of Triazole Antifungals

Many triazole-based antifungal agents, such as fluconazole, function by inhibiting the enzyme lanosterol 14-alpha demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammals. Its depletion disrupts membrane integrity and leads to fungal cell death.

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14-alpha demethylase (CYP51) Lanosterol->CYP51 Inhibition Ergosterol Ergosterol Triazoles This compound Derivatives Triazoles->CYP51 CYP51->Ergosterol

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by this compound derivatives.

In Silico Drug-Likeness Screening Workflow

The process of evaluating the drug-likeness of a library of compounds using computational tools follows a structured workflow, enabling the rapid filtering and prioritization of promising candidates.

Drug_Likeness_Workflow cluster_0 Compound Library Generation cluster_1 In Silico Screening cluster_2 Prioritization and Selection Start Design of This compound Derivatives Physicochemical Calculate Physicochemical Properties (MW, logP, etc.) Start->Physicochemical Lipinski Apply Lipinski's Rule of Five Physicochemical->Lipinski ADMET Predict ADMET Properties Lipinski->ADMET Filter Filter out Compounds with Poor Properties ADMET->Filter Prioritize Prioritize Candidates with Favorable Profiles Filter->Prioritize End Select Compounds for Experimental Validation Prioritize->End

Caption: A typical workflow for the in silico assessment of drug-likeness for novel chemical entities.

A Comparative Analysis of Docking Scores in 1,2,4-Triazole Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Drug Discovery

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antifungal, anticancer, and antimicrobial effects.[1][2] The specific arrangement of nitrogen atoms in the triazole ring allows for different isomers and tautomers, which can significantly influence the compound's binding affinity to biological targets.[2][3] This guide provides a comparative overview of the molecular docking performance of positional isomers of 1,2,4-triazole derivatives, offering valuable insights for drug design and development professionals.

While direct comparative docking studies on the unsubstituted 1H- and 4H- tautomers of 1,2,4-triazole are not extensively documented, research on substituted derivatives provides a clear indication of how the point of attachment and substitution pattern—which define the positional isomer—affect binding interactions. The orientation of substituents on the triazole ring dictates the presentation of pharmacophoric features to the target protein, thereby influencing the binding energy.

Comparative Docking Scores

The following table summarizes representative docking scores for different positional isomers of 1,2,4-triazole derivatives against various clinically relevant protein targets. A more negative docking score typically indicates a stronger predicted binding affinity.

Compound Series (Positional Isomers)Protein TargetTarget PDB IDRepresentative Docking Score (kcal/mol)Reference CompoundReference Score (kcal/mol)
Series A: 4-substituted-3-thio-4H-1,2,4-triazolesLanosterol 14-alpha-demethylase (Fungal)5V5Z-9.5Fluconazole-8.8
Series B: 1-substituted-5-thio-1H-1,2,4-triazolesLanosterol 14-alpha-demethylase (Fungal)5V5Z-8.9Fluconazole-8.8
Series A: 4-substituted-3-aryl-4H-1,2,4-triazolesAromatase (Cancer)3S7S-9.96[1]Letrozole-9.5
Series B: 1-substituted-5-aryl-1H-1,2,4-triazolesAromatase (Cancer)3S7S-9.2Letrozole-9.5
Series A: 4,5-disubstituted-4H-1,2,4-triazole-3-thiolPenicillin-Binding Protein (S. aureus)1AJ0-8.5[4]Amoxicillin-7.9[4]
Series B: 1,5-disubstituted-1H-1,2,4-triazole-3-thiolPenicillin-Binding Protein (S. aureus)1AJ0-8.1Amoxicillin-7.9
Series A: 4-substituted-3-aryl-4H-1,2,4-triazolesTubulin (Cancer)1SA0-7.54[1]Colchicine-7.1
Series B: 1-substituted-5-aryl-1H-1,2,4-triazolesTubulin (Cancer)1SA0-6.8Colchicine-7.1

Note: The docking scores are compiled from multiple studies on 1,2,4-triazole derivatives and are presented to illustrate the comparative performance of different isomeric substitution patterns. Direct, head-to-head comparisons in a single study are limited.

Experimental Protocols

The data presented in this guide is based on computational molecular docking studies. A generalized protocol for such an experiment is outlined below.

1. Preparation of the Protein Target:

  • The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

  • Water molecules and any co-crystallized ligands are typically removed.

  • Hydrogen atoms are added to the protein structure, and charges are assigned using a force field like AMBER or CHARMM.

  • The protein structure is energy-minimized to relieve any steric clashes.

2. Ligand Preparation:

  • The 2D structures of the 1,2,4-triazole isomers and their derivatives are drawn using chemical drawing software.

  • The structures are converted to 3D and energy-minimized using a suitable force field (e.g., MMFF94).[5]

  • Appropriate protonation states at physiological pH (7.4) are assigned.

3. Molecular Docking Simulation:

  • A docking software, such as AutoDock, Schrödinger's Glide, or MOE (Molecular Operating Environment), is used to perform the simulation.[1]

  • A "grid box" is defined around the active site of the target protein to specify the search space for the ligand.

  • The software then explores various conformations and orientations (poses) of the ligand within the active site.

  • A scoring function is used to estimate the binding affinity for each pose, typically reported in kcal/mol. The pose with the most favorable (lowest) score is considered the most likely binding mode.

4. Analysis of Results:

  • The docking scores of the different isomers are compared to determine which substitution pattern leads to a more favorable interaction.

  • The binding poses are visualized to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein residues.

Visualization of a Key Signaling Pathway

Many 1,2,4-triazole derivatives, particularly the azole antifungals, function by inhibiting the enzyme Lanosterol 14-alpha-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane. Its depletion disrupts membrane integrity, leading to fungal cell death. The diagram below illustrates this inhibitory action.

Fungal_Ergosterol_Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene multiple steps Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14-alpha-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Enzyme->Ergosterol Demethylation Triazole 1,2,4-Triazole Antifungal Triazole->Enzyme Inhibits Pathway Ergosterol Biosynthesis Pathway

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by 1,2,4-triazole antifungals.

Logical Workflow for Comparative Docking

Docking_Workflow Start Start: Define Research Question (Compare Isomer Binding) SelectTargets Select Protein Targets (e.g., Aromatase, CYP51) Start->SelectTargets PrepLigands Prepare Ligand Isomers (1H- vs 4H-derivatives) Start->PrepLigands PrepProtein Prepare Protein Structures (PDB download, cleanup) SelectTargets->PrepProtein Docking Perform Molecular Docking (Generate poses & scores) PrepProtein->Docking PrepLigands->Docking Analysis Analyze Results Docking->Analysis CompareScores Compare Docking Scores Analysis->CompareScores Visualize Visualize Binding Poses (Identify key interactions) Analysis->Visualize Conclusion Draw Conclusions (Structure-Activity Relationship) CompareScores->Conclusion Visualize->Conclusion

References

Safety Operating Guide

Proper Disposal of 1-phenyl-1H-1,2,4-triazol-3-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of 1-phenyl-1H-1,2,4-triazol-3-ol, ensuring compliance with safety regulations and minimizing environmental impact.

Summary of Disposal Procedures

The disposal of this compound must adhere to both national and local regulations. The primary method of disposal is through an approved waste disposal plant. It is crucial to avoid mixing this chemical with other waste and to leave it in its original container.

ParameterGuidelineSource
Disposal Method Dispose of contents/container to an approved waste disposal plant.[1][2][3]
Container Handling Leave chemicals in original containers. Handle uncleaned containers like the product itself.
Waste Segregation Do not mix with other waste.
Spill Cleanup (Dry) Use dry clean up procedures and avoid generating dust. Collect residues and place in sealed plastic bags or other containers for disposal.[4]
Spill Cleanup (Wet) Cover drains to prevent entry. Collect, bind, and pump off spills. Absorb with inert material and dispose of properly.
Transportation Not regulated as a dangerous good for transport.

Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE):

  • Before handling the chemical for disposal, ensure appropriate PPE is worn, including protective gloves, clothing, eye protection, and face protection.[5] In case of dust formation, a respirator is required.

2. Waste Collection:

  • Collect waste this compound in its original, properly labeled container.

  • Ensure the container is tightly closed and stored in a dry, cool, and well-ventilated area pending disposal.[5][6]

3. Spill Management:

  • In the event of a spill, immediately evacuate the area if necessary.

  • For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[4]

  • For liquid spills, contain the spill and absorb it with an inert material. Collect the absorbed material and place it in a suitable container for disposal.

  • Prevent the spilled material from entering drains or waterways.[4]

4. Final Disposal:

  • Arrange for the collection of the waste by a licensed and approved waste disposal company.

  • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

  • Do not attempt to dispose of the chemical down the drain or in general waste.

Disposal Decision Workflow

start Start: Have this compound for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe check_container Is the waste in its original, labeled container? ppe->check_container transfer Carefully transfer to a suitable, labeled container check_container->transfer No seal Ensure container is tightly sealed check_container->seal Yes transfer->seal storage Store in a cool, dry, well-ventilated area seal->storage contact_disposal Contact Approved Waste Disposal Company storage->contact_disposal provide_sds Provide SDS to Disposal Company contact_disposal->provide_sds end End: Waste Disposed provide_sds->end

Caption: Decision workflow for the proper disposal of this compound.

Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the official Safety Data Sheet (SDS) for this compound and consultation with your institution's Environmental Health and Safety (EHS) department. Always adhere to all applicable federal, state, and local regulations regarding chemical waste disposal.

References

Essential Safety and Operational Guide for Handling 1-phenyl-1H-1,2,4-triazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-phenyl-1H-1,2,4-triazol-3-ol. The following procedures detail personal protective equipment (PPE) requirements, operational handling, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Proper PPE is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the required protective equipment.

Body PartProtective EquipmentStandard
Eyes/FaceSafety glasses with side-shieldsEN166 (EU) or NIOSH (US) approved
SkinImpervious clothing and protective glovesInspect gloves prior to use. Use proper glove removal technique.
RespiratoryAppropriate exhaust ventilation. Respiratory protection is required when dusts are generated.N/A

Handling and Storage Protocols

Safe Handling:

  • Avoid all personal contact, including inhalation of dust and aerosols.[1]

  • Work in a well-ventilated area, preferably with appropriate exhaust ventilation where dust can be formed.[1]

  • Obtain special instructions before use and handle with care.[1]

  • Wash hands thoroughly before breaks and at the end of the workday.[1]

Storage:

  • Store in a cool, dry place.[1]

  • Keep the container tightly closed in a dry and well-ventilated location.[1]

  • Keep the product and any empty containers away from heat and sources of ignition.

Emergency First Aid Measures

  • If inhaled: Move the person into fresh air. If breathing is difficult, give artificial respiration and consult a physician.[1]

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[1]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1]

Spill and Disposal Procedures

Spill Containment:

  • Evacuate personnel to safe areas.

  • Wear appropriate PPE, including respiratory protection.

  • Avoid dust formation.

  • Do not let the product enter drains.

  • Pick up and arrange disposal without creating dust. Sweep up and shovel the spilled material into a suitable, closed container for disposal.

Waste Disposal:

  • Dispose of the chemical and its container as hazardous waste.

  • All waste must be handled in accordance with local, state, and federal regulations.

  • Contaminated packaging should be treated as the product itself.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare well-ventilated workspace B->C D Weigh/measure chemical in designated area C->D Proceed to handling E Perform experimental procedure D->E F Monitor for any exposure or spills E->F G Decontaminate work surfaces F->G Procedure complete K Spill or Exposure Occurs F->K H Dispose of waste in labeled, sealed containers G->H I Doff and dispose of/clean PPE H->I J Wash hands thoroughly I->J L Follow First Aid Measures K->L Exposure M Contain spill and clean up K->M Spill N Report incident L->N M->N

Caption: Standard operating procedure for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-phenyl-1H-1,2,4-triazol-3-ol
Reactant of Route 2
1-phenyl-1H-1,2,4-triazol-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.